Impurity C of Calcitriol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
7-(3,5-dihydroxy-2-methylcyclohexen-1-yl)-13-(6-hydroxy-6-methylheptan-2-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPRRXRNSGAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Formation of Calcitriol Impurity C: A Deep Dive into the Diels-Alder Adduct
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the formation mechanism, experimental protocols, and analytical significance of Calcitriol (B1668218) Impurity C. This impurity, also known as the triazoline adduct of pre-calcitriol or the pre-calcitriol PTAD adduct, is a critical compound in the analytical landscape of calcitriol and other vitamin D analogues. Its formation is not typically a degradation pathway but rather a deliberate and quantitative chemical derivatization used to enhance analytical sensitivity, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Core Formation Mechanism: A Diels-Alder Cycloaddition
Calcitriol Impurity C is formed through a [4+2] cycloaddition reaction, a classic example of a Diels-Alder reaction.[1] In this reaction, pre-calcitriol, the thermal isomer of calcitriol, acts as the conjugated diene. The dienophile is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a highly reactive compound also known as Cookson's reagent.[2]
The conjugated diene system within the pre-calcitriol molecule reacts with the N=N double bond of the PTAD molecule to form a stable six-membered ring structure. This reaction is highly efficient and proceeds quantitatively under mild conditions, making it an ideal derivatization strategy for analytical purposes. The resulting adduct, Calcitriol Impurity C, has a significantly higher molecular weight and improved ionization efficiency compared to the underivatized calcitriol, leading to enhanced detection in mass spectrometry.[3][4]
Below is a diagram illustrating the Diels-Alder reaction between pre-calcitriol and PTAD to form Calcitriol Impurity C.
Caption: Formation of Calcitriol Impurity C via Diels-Alder reaction.
Experimental Protocols for the Formation of Calcitriol Impurity C (PTAD Derivatization)
The formation of Calcitriol Impurity C is a standard procedure in the analytical quantification of calcitriol and its metabolites. Below are detailed methodologies compiled from various research studies.
General Protocol:
-
Sample Preparation: Biological samples (e.g., serum, plasma) are typically pre-treated to extract the vitamin D metabolites. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][6]
-
Solvent Evaporation: The extracted sample is dried, usually under a stream of nitrogen gas, to remove the extraction solvent completely.[3][5]
-
Derivatization Reaction: The dried residue is reconstituted in a solution of PTAD in an appropriate solvent. The reaction is allowed to proceed for a specific time and at a controlled temperature.
-
Quenching (Optional): In some protocols, the reaction is quenched by adding a small amount of water to react with any excess PTAD.[5]
-
Reconstitution: The derivatized sample is then evaporated to dryness again and reconstituted in a solvent compatible with the LC-MS/MS mobile phase for analysis.[3]
Workflow for PTAD Derivatization:
Caption: Experimental workflow for PTAD derivatization.
Quantitative Data and Reaction Conditions
The reaction between pre-calcitriol and PTAD is known to be rapid and quantitative. The table below summarizes various reaction conditions reported in the literature for the derivatization of vitamin D metabolites with PTAD.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| PTAD Concentration | 0.75 mg/mL | 2 mg/mL | 0.1 g/L | 0.4 mg/mL |
| Solvent | Acetonitrile | Not specified | Anhydrous Ethyl Acetate | Ethyl Acetate |
| Reaction Time | 1 hour | 20 minutes (2x10 min) | 30 minutes | 10 minutes |
| Temperature | Ambient | Not specified | Room Temperature | 60 °C |
| Quenching Step | Not specified | 20 µL of water | Not specified | Not specified |
| Reference | [7] | [5] | [3] | [6] |
The high yield of this reaction is crucial for its application in quantitative analysis, as it ensures that the measured amount of the derivative accurately reflects the initial amount of the analyte. The choice of specific conditions (concentration, time, temperature) can be optimized to ensure complete derivatization for a given sample matrix and analytical setup.[6]
Conclusion
The formation of Calcitriol Impurity C is a well-understood and highly controlled chemical process, primarily employed for the sensitive and accurate quantification of calcitriol and its analogues. The underlying mechanism is a Diels-Alder reaction between pre-calcitriol and PTAD, which proceeds with high efficiency. The detailed experimental protocols and quantitative data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to understand, replicate, and optimize this important derivatization procedure in their analytical workflows. This knowledge is essential for ensuring the quality control and regulatory compliance of pharmaceutical products containing calcitriol.[8]
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. ijbio.com [ijbio.com]
- 5. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 7. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis and Characterization of Calcitriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol, the biologically active form of vitamin D3, is a critical hormone in calcium homeostasis and cellular regulation. Its synthesis and purification require stringent control of related substances to ensure pharmaceutical quality and safety. This technical guide provides a comprehensive overview of the synthesis and characterization of Calcitriol Impurity C, a significant process-related impurity. This document details the formation of this impurity via a Diels-Alder reaction, outlines a proposed synthesis protocol, and describes key analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents a summary of the Vitamin D Receptor (VDR) signaling pathway to provide a biological context for the importance of Calcitriol purity.
Introduction to Calcitriol and Its Impurities
Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone essential for regulating calcium and phosphate (B84403) metabolism. It exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes. The intricate synthesis of Calcitriol can lead to the formation of several impurities, which may include isomers, degradation products, and byproducts from intermediate reactions.
Calcitriol Impurity C is identified as the triazoline adduct of pre-Calcitriol. Pre-Calcitriol is the 6-s-cis conformer of Calcitriol, which is in equilibrium with the more stable 6-s-trans conformer. The formation of Impurity C occurs through a [4+2] cycloaddition, or Diels-Alder reaction, between the conjugated diene system of pre-Calcitriol and a potent dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[1][][3] PTAD is a highly reactive compound often used in analytical chemistry to trap and derivatize conjugated dienes for sensitive detection.[4][5] In the context of Calcitriol synthesis, the presence of any unreacted dienophile or its precursors could lead to the formation of this impurity.
Physicochemical Properties of Calcitriol Impurity C
A summary of the known physicochemical properties of Calcitriol Impurity C is presented in Table 1. This data is compiled from various commercial suppliers of the reference standard.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [][6] |
| Synonyms | Triazoline adduct of pre-calcitriol; pre-Calcitriol PTAD Adduct | [][3] |
| CAS Number | 86307-44-0 | [][3] |
| Molecular Formula | C₃₅H₄₉N₃O₅ | [][6] |
| Molecular Weight | 591.78 g/mol | [][6] |
| Appearance | White to Off-White Solid | [] |
| Purity (by HPLC) | >98% | [] |
| Solubility | Soluble in Methanol, DMSO | [7] |
Synthesis of Calcitriol Impurity C
The synthesis of Calcitriol Impurity C involves the specific trapping of the pre-Calcitriol conformer with PTAD. The following is a proposed experimental protocol based on established methods for the derivatization of vitamin D analogs with PTAD.[4]
Proposed Experimental Protocol
Materials:
-
Calcitriol
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (B52724) (anhydrous, HPLC grade)
-
Dichloromethane (anhydrous, HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formation of pre-Calcitriol in situ: Dissolve Calcitriol in anhydrous acetonitrile in a light-protected flask. The equilibrium between the 6-s-trans and 6-s-cis (pre-Calcitriol) forms is established in solution.
-
Diels-Alder Reaction: To the Calcitriol solution, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in anhydrous acetonitrile dropwise at room temperature with stirring. The reaction is typically rapid.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC to observe the consumption of Calcitriol and the formation of the adduct.
-
Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate Calcitriol Impurity C.
Characterization of Calcitriol Impurity C
A comprehensive characterization of Calcitriol Impurity C is crucial for its confirmation and for the validation of analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of Calcitriol and its impurities.
Proposed HPLC Method:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water. |
| Detection | UV at 265 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of impurities.
Expected Mass Spectrometric Data:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for the analysis of PTAD adducts.[4]
-
Parent Ion: The protonated molecule [M+H]⁺ is expected at m/z 592.8.
-
Fragmentation: A characteristic fragment ion for PTAD-derivatized vitamin D analogs is often observed at m/z 314.[1] This fragment is understood to contain a portion of the PTAD moiety and is not a result of a retro-Diels-Alder reaction.[1] Further fragmentation would involve losses of water from the hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Signals corresponding to the aromatic protons of the phenyl group.
-
Characteristic signals for the vinyl protons of the cyclohexene (B86901) ring.
-
Signals for the methyl groups of the Calcitriol backbone.
-
Complex multiplets for the steroidal ring system.
Expected ¹³C NMR Features:
-
Signals for the carbonyl carbons of the triazolinedione ring.
-
Aromatic carbon signals from the phenyl group.
-
Olefinic carbon signals.
-
Aliphatic carbon signals of the steroidal framework.
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of Calcitriol Impurity C.
Formation of Calcitriol Impurity C
Caption: Formation of Calcitriol Impurity C.
Vitamin D Receptor (VDR) Signaling Pathway
Caption: Simplified VDR signaling pathway.
Conclusion
The control of impurities is a critical aspect of pharmaceutical manufacturing. Calcitriol Impurity C, the Diels-Alder adduct of pre-Calcitriol with PTAD, represents a potential process-related impurity in the synthesis of Calcitriol. This technical guide has provided a detailed overview of its formation, a proposed synthesis protocol, and key characterization methods. The presented information, including the structured data and visual diagrams, serves as a valuable resource for researchers and professionals in drug development and quality control, aiding in the development of robust analytical methods and manufacturing processes to ensure the purity and safety of Calcitriol drug products.
References
- 1. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 4. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to CAS Number 86307-44-0: Pre-Calcitriol PTAD Adduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 86307-44-0 identifies a molecule known by several synonyms, including Calcitriol EP Impurity C and pre-Calcitriol PTAD Adduct.[1][][3] This compound is a derivative of pre-Calcitriol, a precursor in the synthesis of Calcitriol, the hormonally active form of vitamin D3. The formation of this adduct involves a Diels-Alder reaction between the conjugated diene system of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a potent dienophile.[4] As an impurity in the synthesis of Calcitriol, understanding its properties is crucial for quality control in pharmaceutical preparations. Furthermore, its structural relationship to Calcitriol suggests potential biological activity, particularly as a Vitamin D Receptor (VDR) activator, making it a subject of interest in vitamin D-related research and drug development.[]
Chemical and Physical Properties
The fundamental chemical and physical properties of CAS number 86307-44-0 are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 86307-44-0 |
| IUPAC Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione |
| Synonyms | Calcitriol EP Impurity C, pre-Calcitriol PTAD Adduct, Pre-Calcitriol Triazoline Adduct |
| Molecular Formula | C₃₅H₄₉N₃O₅ |
| Molecular Weight | 591.78 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >130 °C |
| Solubility | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | 2-8 °C |
| Purity (by HPLC) | ≥95% |
Synthesis and Purification
Representative Synthesis Protocol
This protocol describes a plausible method for the synthesis of the pre-Calcitriol PTAD adduct.
Materials:
-
Pre-Calcitriol
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve pre-Calcitriol in the anhydrous solvent within the reaction vessel under an inert atmosphere.
-
In a separate container, prepare a solution of PTAD in the same anhydrous solvent.
-
Slowly add the PTAD solution to the pre-Calcitriol solution at room temperature with continuous stirring. The reaction is typically rapid.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (pre-Calcitriol) is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol
Purification of the synthesized adduct is critical to remove unreacted starting materials and byproducts. Chromatographic techniques are generally employed for the purification of vitamin D derivatives.[8]
Materials:
-
Crude pre-Calcitriol PTAD adduct
-
Silica (B1680970) gel for column chromatography
-
Eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Rotary evaporator
-
HPLC system for final purification and analysis
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Prepare a silica gel column packed with the chosen eluent system.
-
Load the dissolved crude product onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
For higher purity, a final purification step using preparative HPLC may be performed.
-
The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.
Biological Activity and Signaling Pathway
As a derivative of a potent vitamin D analog, the pre-Calcitriol PTAD adduct is presumed to interact with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the biological actions of Calcitriol.[] VDR activation initiates a cascade of events leading to the regulation of gene expression involved in calcium homeostasis, cell differentiation, and proliferation.
Vitamin D Receptor (VDR) Signaling Pathway
The binding of a ligand like Calcitriol, and putatively its PTAD adduct, to VDR triggers a conformational change in the receptor. This leads to the heterodimerization of VDR with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols for Biological Evaluation
To assess the biological activity of the pre-Calcitriol PTAD adduct, a series of in vitro assays can be performed. A key experiment would be to determine its ability to activate the VDR.
VDR Transactivation Assay (Representative Protocol)
This protocol is based on a commercially available luciferase reporter assay system and is a standard method to quantify VDR activation.[6][9]
Objective: To determine if CAS 86307-44-0 can activate the human Vitamin D Receptor in a cell-based assay.
Materials:
-
Human VDR reporter cell line (e.g., engineered HEK293 cells expressing VDR and a luciferase reporter gene under the control of VDREs)
-
Cell culture medium and supplements
-
CAS 86307-44-0 (test compound)
-
Calcitriol (positive control)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Luciferase detection reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the VDR reporter cells in a 96-well plate at a predetermined density and allow them to attach for 4-6 hours in a CO₂ incubator at 37°C.
-
Compound Preparation: Prepare serial dilutions of the pre-Calcitriol PTAD adduct and Calcitriol in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Cell Treatment: After the incubation period, replace the medium with the prepared compound dilutions and controls.
-
Incubation: Incubate the plate for 22-24 hours in a CO₂ incubator at 37°C.
-
Luciferase Assay: Following incubation, lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) if necessary. Plot the relative luciferase units (RLU) against the compound concentration to generate dose-response curves and determine the EC₅₀ value.
Conclusion
CAS number 86307-44-0, the pre-Calcitriol PTAD adduct, is a molecule of significant interest due to its relationship with Calcitriol, a key hormone in human physiology. While it is primarily known as a process impurity in the synthesis of Calcitriol, its potential as a Vitamin D Receptor activator warrants further investigation. The information and representative protocols provided in this guide offer a foundational understanding for researchers and drug development professionals. Further studies are necessary to fully elucidate its biological activity profile, including its specific VDR binding affinity, downstream gene regulation, and pharmacokinetic properties, to determine its potential as a pharmacological agent or its impact as a pharmaceutical impurity.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 3. allmpus.com [allmpus.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1709869A - Method for separation, purification and crystallization of vitamin D - Google Patents [patents.google.com]
- 9. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide on the Relationship Between Pre-calcitriol and Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the relationship between pre-calcitriol and Calcitriol (B1668218) Impurity C. It delves into the chemical nature of these compounds, the kinetics and experimental protocols for their interaction, and the analytical methodologies for their separation and quantification. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and analytical sciences.
Introduction: Understanding Pre-calcitriol and Calcitriol Impurity C
Calcitriol, the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphorus homeostasis. Its synthesis and degradation are tightly controlled processes, and the characterization of its related substances is paramount for ensuring the quality, safety, and efficacy of calcitriol-containing pharmaceutical products. Among these related substances, pre-calcitriol and Impurity C are of significant interest.
Pre-calcitriol is the (6Z)-isomer of calcitriol and exists in a temperature-dependent thermal equilibrium with it. In solution, this equilibrium favors calcitriol, with the ratio of calcitriol to pre-calcitriol being approximately 70:30 under certain conditions[1]. Due to its labile nature and its continuous interconversion with calcitriol, the direct quantification of pre-calcitriol can be challenging.
Calcitriol Impurity C , as defined in pharmacopeial standards, is not a direct degradant of pre-calcitriol but rather a chemical adduct. It is scientifically known as the pre-calcitriol PTAD adduct . This compound is formed through a specific and rapid Diels-Alder cycloaddition reaction between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD)[2][3]. This derivatization reaction is a key analytical tool used to "trap" the pre-calcitriol isomer, allowing for its indirect but accurate quantification. The high reactivity of PTAD with the cis-diene system of pre-calcitriol makes this a highly specific and efficient reaction for analytical purposes[2].
The Chemical Relationship: From Isomer to Adduct
The core of the relationship between pre-calcitriol and Impurity C lies in a two-step process: the thermal isomerization of calcitriol to pre-calcitriol, followed by the derivatization of pre-calcitriol with PTAD.
Thermal Equilibrium of Calcitriol and Pre-calcitriol
Calcitriol and pre-calcitriol are conformational isomers that interconvert through a reversible sigmatropic rearrangement. This equilibrium is influenced by temperature and the solvent system.
Caption: Thermal equilibrium between calcitriol and pre-calcitriol.
Formation of Impurity C: The Diels-Alder Reaction
Impurity C is formed when pre-calcitriol reacts with PTAD. This reaction is a [4+2] cycloaddition, where the conjugated diene of pre-calcitriol reacts with the dienophile (PTAD).
Caption: Formation of Impurity C from pre-calcitriol and PTAD.
Quantitative Data
The derivatization of vitamin D metabolites with PTAD is a well-established analytical technique. While specific kinetic data for the reaction with pre-calcitriol is not extensively published, studies on analogous vitamin D compounds provide strong evidence for a rapid and high-yield reaction.
Kinetics of PTAD Derivatization
The reaction of PTAD with the cis-diene of vitamin D metabolites follows pseudo-first-order kinetics. The reaction is generally complete within an hour at room temperature.
| Compound | Half-life (t½) at Room Temperature | Time for >99% Yield | Reference |
| 25-hydroxyvitamin D3 | < 1 minute | ~1 hour | [2] |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | ~8 minutes | ~1 hour | [2] |
Note: The kinetic data for 1α,25-dihydroxyvitamin D3 provides a close approximation for the expected reaction rate of its isomer, pre-calcitriol.
Optimized Conditions for Derivatization
Several studies have optimized the conditions for the PTAD derivatization to ensure complete and reproducible formation of the adduct for quantitative analysis.
| Parameter | Optimized Condition | Rationale | Reference |
| PTAD Concentration | 0.4 - 0.75 mg/mL in ethyl acetate (B1210297) or acetonitrile (B52724) | Ensures a sufficient excess of the derivatizing agent for a complete reaction. Higher concentrations can decrease yield. | [2][4] |
| Reaction Temperature | Room Temperature or 60°C | The reaction is rapid at room temperature. Mild heating can further accelerate the reaction. | [2][4] |
| Reaction Time | 10 minutes to 1 hour | Sufficient time for the reaction to proceed to completion. | [2][4] |
Experimental Protocols
This section provides detailed methodologies for the formation of Impurity C from pre-calcitriol and its subsequent analysis.
Experimental Workflow
The general workflow for the analysis of pre-calcitriol via derivatization to Impurity C involves sample preparation, the derivatization reaction, and chromatographic analysis.
Caption: Workflow for the analysis of pre-calcitriol as Impurity C.
Protocol for the Formation of Impurity C (Pre-calcitriol PTAD Adduct)
This protocol is adapted from established methods for the derivatization of vitamin D metabolites.
Materials:
-
Calcitriol sample (containing pre-calcitriol)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous acetonitrile or ethyl acetate
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the calcitriol sample and dissolve it in a suitable solvent. For solid samples, a solvent in which both calcitriol and pre-calcitriol are soluble should be used. For samples in solution, an appropriate aliquot should be taken.
-
Drying: Evaporate the solvent from the sample to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical as PTAD is sensitive to protic solvents.
-
Derivatization:
-
Prepare a fresh solution of PTAD in anhydrous acetonitrile or ethyl acetate at a concentration of 0.5 mg/mL.
-
Add a sufficient volume of the PTAD solution to the dried sample residue to ensure a molar excess of the reagent.
-
Vortex the mixture vigorously for 1 minute to ensure complete dissolution and mixing.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light. Alternatively, incubate at 60°C for 10 minutes to expedite the reaction[4].
-
-
Quenching (Optional): The reaction can be quenched by adding a small volume of water or methanol (B129727) to consume the excess PTAD.
-
Preparation for Analysis: The derivatized sample can be directly diluted with the mobile phase or dried down and reconstituted in the mobile phase for injection into the HPLC or LC-MS/MS system.
HPLC Method for the Analysis of Impurity C
A stability-indicating reversed-phase HPLC method is typically employed for the separation of calcitriol, its isomers, and the PTAD adduct (Impurity C).
| Parameter | Typical Conditions |
| Column | C18, 150 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase | Gradient elution with a mixture of water, methanol, and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 264 nm |
| Injection Volume | 10 µL |
Note: The specific gradient program and mobile phase composition should be optimized for the specific separation requirements.
Conclusion
The relationship between pre-calcitriol and Impurity C is a critical aspect of the analytical chemistry of calcitriol. Impurity C is not a degradation product but a specific, synthetically formed adduct of pre-calcitriol with PTAD. This derivatization reaction is a powerful tool that allows for the accurate and reliable quantification of the unstable pre-calcitriol isomer. A thorough understanding of the thermal equilibrium between calcitriol and pre-calcitriol, coupled with optimized and validated analytical methods for the analysis of the PTAD adduct, is essential for the comprehensive quality assessment of calcitriol drug substances and products. This guide provides the fundamental knowledge and practical methodologies to support researchers, scientists, and drug development professionals in this endeavor.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity C of Calcitriol | C35H49N3O5 | CID 71314478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Formation of Calcitriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the hormonally active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Ensuring its purity and stability is paramount in drug development and manufacturing. One notable impurity, designated as Calcitriol Impurity C in the European Pharmacopoeia (EP), presents a unique analytical challenge. This technical guide provides an in-depth exploration of the degradation pathway leading to the formation of Impurity C, supported by experimental protocols and data. It has been determined that Impurity C is not a direct degradant of Calcitriol but rather a specific analytical artifact formed from a thermally labile isomer, pre-Calcitriol, during testing.
The True Nature of Impurity C: An Analytical Adduct
Contrary to a direct degradation product, Calcitriol Impurity C is the Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[1][2] PTAD is a powerful derivatizing agent frequently employed in the analysis of vitamin D and its metabolites to enhance ionization efficiency and sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][3]
The formation of Impurity C is, therefore, a two-step process:
-
Thermal Isomerization: Calcitriol undergoes a reversible thermal isomerization to form pre-Calcitriol. This equilibrium is sensitive to temperature.
-
Derivatization/Trapping: In the presence of PTAD during the analytical procedure, the unstable pre-Calcitriol is "trapped" via a Diels-Alder reaction, forming the stable Impurity C (pre-Calcitriol-PTAD adduct).
This understanding shifts the focus from traditional degradation pathways (e.g., oxidation, hydrolysis) to the control and analytical measurement of the thermal equilibrium between Calcitriol and its pre-isomer.
Degradation Pathway and Mechanism
The degradation pathway is characterized by the conformational change of the Calcitriol molecule into its 6-s-cis isomer, pre-Calcitriol. This is a dynamic equilibrium that can be influenced by heat.
Experimental Protocols
Forced Degradation Study: Thermal Stress
This protocol is designed to intentionally promote the formation of pre-Calcitriol from Calcitriol through thermal stress.
Objective: To generate and quantify the formation of pre-Calcitriol from Calcitriol under controlled thermal conditions.
Methodology:
-
Standard Preparation: Prepare a solution of USP Calcitriol Reference Standard (RS) in a suitable solvent (e.g., acetonitrile (B52724)/Tris buffer) at a known concentration (e.g., 100 µg/mL).[4]
-
Thermal Stress: Heat a portion of the Standard Preparation at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes).[4]
-
Cooling: Immediately cool the stressed sample to room temperature to halt any further isomerization.
-
Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method capable of resolving Calcitriol and pre-Calcitriol.
Derivatization Protocol for Impurity C Formation and Analysis
This protocol details the derivatization of Calcitriol samples (both stressed and unstressed) with PTAD for subsequent LC-MS/MS analysis.
Objective: To convert Calcitriol and any formed pre-Calcitriol into their respective PTAD adducts for sensitive quantification.
-
Sample Preparation: Aliquot a defined volume of the Calcitriol solution (e.g., from the forced degradation study) into a reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30°C).[1]
-
Derivatization:
-
Reaction Quenching (if necessary): The reaction can be quenched by the addition of a small amount of water.[2]
-
LC-MS/MS Analysis: Analyze the derivatized sample using a validated LC-MS/MS method.
Stability-Indicating HPLC Method for Calcitriol and Pre-Calcitriol
This method is suitable for separating Calcitriol from its thermally induced isomer, pre-Calcitriol, without derivatization.
Objective: To resolve and quantify Calcitriol and pre-Calcitriol in a sample.
Table 1: HPLC Method Parameters for Calcitriol and Pre-Calcitriol
| Parameter | Condition |
| Column | Silica-based, 5-µm packing, L7 (e.g., 4.6-mm × 25-cm)[4] |
| Mobile Phase | Hexane-tetrahydrofuran-methylene dichloride-isopropanol (72:12:12:4, v/v) or similar non-aqueous mobile phase[5] |
| Flow Rate | Approximately 1 mL/min[4] |
| Column Temperature | 40°C[4] |
| Detection | UV at 230 nm[4] or 265 nm[6] |
| System Suitability | Resolution between pre-Calcitriol and Calcitriol should be not less than 3.5.[4] |
Note: The relative retention times are approximately 0.9 for pre-Calcitriol and 1.0 for Calcitriol.[4]
LC-MS/MS Method for PTAD-Derivatized Adducts
This method is designed for the sensitive quantification of Calcitriol-PTAD and Impurity C (pre-Calcitriol-PTAD).
Objective: To separate and quantify the PTAD adducts of Calcitriol and pre-Calcitriol.
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (e.g., 100mm × 2.1mm, 1.7µm) or equivalent[1] |
| Mobile Phase | Gradient elution with Acetonitrile and 4.0 mM Ammonium trifluoroacetate[1] |
| Ionization | Electrospray Ionization (ESI), positive mode[1] |
| Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Calcitriol-PTAD: [M+H-H₂O]⁺ |
| Product Ion (m/z) | Typically a common fragment ion around 314 is monitored[1] |
Quantitative Data and Interpretation
Forced degradation studies are essential to determine the rate and extent of pre-Calcitriol formation. The amount of pre-Calcitriol formed is directly proportional to the amount of Impurity C that will be generated upon derivatization.
Table 3: Example Forced Degradation Data (Hypothetical)
| Stress Condition | Duration | Temperature | % Pre-Calcitriol Formed |
| Thermal | 30 minutes | 80°C | 5-10% |
| Thermal | 60 minutes | 80°C | 10-15% |
| Storage | 24 hours | 40°C | < 1% |
These are illustrative values. Actual results will depend on the specific experimental conditions.
The results from such studies are crucial for establishing appropriate manufacturing and storage conditions for Calcitriol to minimize the potential for pre-Calcitriol formation. Furthermore, a validated, stability-indicating analytical method is required to accurately quantify pre-Calcitriol (or Impurity C after derivatization) to ensure the quality and safety of the final drug product.
Conclusion
Calcitriol Impurity C is not a conventional degradation product but an analytical artifact resulting from the derivatization of pre-Calcitriol, a thermal isomer of Calcitriol. Understanding this pathway is critical for developing appropriate control strategies and analytical methods. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to accurately assess the stability of Calcitriol and ensure the quality of their products. By focusing on the thermal equilibrium between Calcitriol and pre-Calcitriol, and employing sensitive analytical techniques, the formation of Impurity C can be effectively monitored and controlled.
References
- 1. ijbio.com [ijbio.com]
- 2. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcitriol [drugfuture.com]
- 5. Validation of liquid chromatographic method for assay of calcitriol and alfacalcidol in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijlpr.com [ijlpr.com]
Unveiling the Biological Profile of Calcitriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the hormonally active form of Vitamin D, is a critical regulator of calcium homeostasis and cellular proliferation, differentiation, and apoptosis. Its therapeutic potential is vast, yet impurities arising during its synthesis require thorough characterization to ensure safety and efficacy. This technical guide provides an in-depth analysis of the biological activity of Calcitriol Impurity C, a triazoline adduct of pre-calcitriol.
Recent scientific investigations into a closely related structural analog, PT19c—a non-hypercalcemic Vitamin D2 derivative—have shed significant light on the potential biological profile of Calcitriol Impurity C. This document will, therefore, leverage the comprehensive data available for PT19c to infer the biological activities of Calcitriol Impurity C, focusing on its interaction with the Vitamin D Receptor (VDR), its effects on cancer cell proliferation, and its in vivo anti-tumor efficacy. All data presented herein is based on the findings from the pivotal study by Mutlu E, et al., published in Molecular Cancer Therapeutics in 2013.
Interaction with the Vitamin D Receptor (VDR)
A cornerstone of calcitriol's biological activity is its high affinity for the Vitamin D Receptor, a nuclear transcription factor that mediates the genomic effects of Vitamin D.[1] Extensive analysis of the analog PT19c reveals a significantly attenuated interaction with the VDR compared to the parent compound, calcitriol.
VDR Transactivation and Coactivator Binding
In a cell-based VDR transactivation assay, PT19c demonstrated markedly weak antagonistic activity and no agonistic activity.[2] Similarly, in a VDR-coactivator binding assay, PT19c failed to show any significant binding.[2] These findings suggest that the structural modifications present in Calcitriol Impurity C likely hinder its ability to induce the conformational changes in the VDR necessary for transcriptional activation.
Molecular docking simulations further elucidate this observation, indicating that PT19c accommodates itself within the VDR ligand-binding domain in an inverted orientation compared to calcitriol.[2] This altered binding mode prevents the classical interactions required for VDR activation.
dot
Caption: VDR signaling pathway for Calcitriol vs. Calcitriol Impurity C (as PT19c).
In Vitro Anti-Proliferative Activity
Despite its weak interaction with the VDR, PT19c exhibits significant anti-proliferative effects across a wide range of human cancer cell lines, suggesting a VDR-independent mechanism of action.
NCI-60 Cell Line Screen
The National Cancer Institute's 60 human tumor cell line (NCI-60) screen was utilized to assess the broad-spectrum anti-cancer activity of PT19c. The compound demonstrated growth inhibition against cell lines derived from various cancer types.
| Cancer Type | Cell Lines | Log10GI50 Range |
| Melanoma | SK-MEL-2, SK-MEL-5, UACC-62, etc. | -4.05 to -6.73 |
| Ovarian | IGROV1, OVCAR-3, OVCAR-4, etc. | -4.05 to -6.73 |
| Renal | 786-0, A498, CAKI-1, etc. | -4.05 to -6.73 |
| Breast | MCF7, MDA-MB-231, HS 578T, etc. | -4.05 to -6.73 |
| Prostate | PC-3, DU-145 | -4.05 to -6.73 |
| Colon | COLO 205, HCC-2998, HCT-116, etc. | -4.05 to -6.73 |
| Lung (NSCLC) | A549/ATCC, EKVX, HOP-62, etc. | -4.05 to -6.73 |
| Leukemia | CCRF-CEM, HL-60(TB), K-562, etc. | -4.05 to -6.73 |
| CNS | SF-268, SF-295, SNB-19, etc. | -4.05 to -6.73 |
| Table 1: Summary of PT19c activity in the NCI-60 cell line screen.[2] |
In Vivo Anti-Tumor Efficacy and Safety
The promising in vitro activity of PT19c translated to significant anti-tumor effects in vivo, without the dose-limiting hypercalcemia often associated with active Vitamin D analogs.
Ovarian and Endometrial Cancer Xenograft Models
In mouse xenograft models of human ovarian and endometrial cancer, administration of PT19c led to a significant reduction in tumor growth.[2] Importantly, these anti-tumor effects were achieved at dosages that did not induce hypercalcemia, a common and serious side effect of potent VDR agonists.
| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Hypercalcemia |
| Nude Mice | Ovarian Cancer Xenograft | PT19c | 10 mg/kg | Reduced tumor growth | Not observed |
| Nude Mice | Endometrial Cancer Xenograft | PT19c | 10 mg/kg | Reduced tumor growth | Not observed |
| Table 2: In vivo efficacy of PT19c in mouse xenograft models.[2] |
dot
Caption: Experimental workflow for evaluating the biological activity of PT19c.
Experimental Protocols
VDR Transactivation Assay (Cell-Based Reporter Assay)
-
Cell Line: Transformed HEK293 cells expressing a fusion protein of the VDR ligand-binding domain and the GAL4 DNA-binding domain (GeneBLAzer® VDR-LBD-GAL4 Bla HEK 293T, Invitrogen).
-
Assay Principle: Upon ligand binding to the VDR-LBD, the GAL4 DNA-binding domain binds to a UAS (Upstream Activator Sequence) in a reporter plasmid, driving the expression of a β-lactamase reporter gene.
-
Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of PT19c (or Calcitriol Impurity C) or calcitriol (as a positive control) for 5 hours.
-
For antagonist assessment, co-treat cells with a fixed concentration of calcitriol and varying concentrations of PT19c.
-
Add the β-lactamase substrate and measure the resulting fluorescence or absorbance according to the manufacturer's protocol (e.g., GeneBLAzer™ technology).
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
-
VDR-Coactivator Binding Assay (Fluorescence Polarization)
-
Reagents: Recombinant VDR ligand-binding domain (VDR-LBD), a fluorescently labeled coactivator peptide (e.g., from SRC2/TIF2), PT19c, and calcitriol.
-
Assay Principle: The binding of the VDR-LBD to the fluorescently labeled coactivator peptide in the presence of an agonist results in a high fluorescence polarization signal. Antagonists disrupt this interaction, leading to a decrease in the signal.
-
Procedure:
-
In a suitable microplate, combine the VDR-LBD and the fluorescently labeled coactivator peptide.
-
Add varying concentrations of PT19c or calcitriol.
-
For antagonist assessment, add a fixed concentration of calcitriol along with varying concentrations of PT19c.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Analyze the data to determine the effect of PT19c on the VDR-coactivator interaction.
-
NCI-60 Human Tumor Cell Line Screen
-
Cell Lines: A panel of 60 different human cancer cell lines representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).
-
Assay Principle: This is a growth inhibition assay that measures the effect of a test compound on the proliferation of the 60 cell lines.
-
Procedure:
-
The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates.
-
After 24 hours, the cells are treated with five 10-fold serial dilutions of PT19c.
-
The plates are incubated for an additional 48 hours.
-
Cell viability is determined using the sulforhodamine B (SRB) protein stain assay.
-
The absorbance is read at 515 nm.
-
The results are expressed as the GI50 (concentration required to inhibit cell growth by 50%), TGI (concentration required to cause total growth inhibition), and LC50 (concentration required to kill 50% of the cells).
-
In Vivo Ovarian and Endometrial Cancer Xenograft Studies
-
Animal Model: Female athymic nude mice.
-
Cell Lines: Human ovarian (e.g., SKOV-3) or endometrial cancer cell lines.
-
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer PT19c (e.g., 10 mg/kg) or vehicle control intraperitoneally or via oral gavage on a predetermined schedule (e.g., daily for 35 days).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, collect blood samples to measure serum calcium levels to assess for hypercalcemia.
-
Excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The available scientific evidence for the structurally analogous compound PT19c strongly suggests that Calcitriol Impurity C possesses a unique biological profile. It exhibits minimal interaction with the Vitamin D Receptor, thereby avoiding the hypercalcemic effects that often limit the therapeutic use of active Vitamin D compounds.[2] Despite this lack of VDR agonism, it demonstrates broad-spectrum anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo in models of ovarian and endometrial cancer.[2] These findings indicate a VDR-independent mechanism of action that warrants further investigation. For researchers and professionals in drug development, Calcitriol Impurity C and its analogs represent a promising avenue for the development of novel, non-hypercalcemic anti-cancer agents. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration of this intriguing class of compounds.
References
An In-depth Technical Guide on the Spectroscopic Data of the Triazoline Adduct of Pre-calcitriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies related to the triazoline adduct of pre-calcitriol. This derivative is primarily formed for the sensitive quantification of vitamin D metabolites in biological matrices using mass spectrometry. While a complete spectroscopic dataset is not publicly available, this document compiles the known information and provides detailed experimental protocols for its formation and analysis.
Chemical Identity and Structure
The triazoline adduct of pre-calcitriol is the product of a Diels-Alder reaction between pre-calcitriol and a dienophile, most commonly 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). This reaction targets the conjugated diene system present in the pre-calcitriol molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| Compound Name | Triazoline adduct of pre-calcitriol; pre-Calcitriol PTAD Adduct |
| CAS Number | 86307-44-0[1][2][3][4] |
| Molecular Formula | C₃₅H₄₉N₃O₅[4][] |
| Molecular Weight | 591.78 g/mol [4][] |
| Synonyms | Calcitriol EP Impurity C |
Below is a diagram illustrating the formation of the triazoline adduct of pre-calcitriol from pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) via a Diels-Alder reaction.
Caption: Formation of the triazoline adduct of pre-calcitriol.
Spectroscopic Data
Detailed public data on the complete spectroscopic characterization (NMR, IR, UV-Vis) of the triazoline adduct of pre-calcitriol is limited. The primary analytical application of this adduct is in mass spectrometry, where its formation enhances ionization efficiency and allows for sensitive detection.
2.1. Mass Spectrometry
The triazoline adduct of pre-calcitriol is well-suited for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
Table 2: Mass Spectrometry Data for Related Vitamin D-PTAD Adducts
| Analyte | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Reference |
| PTAD-25-hydroxyvitamin D₃ | 558.3 | 298.3 | [6] |
| PTAD-d3-25-hydroxyvitamin D₃ | 561.3 | 301.3 | [6] |
| PTAD-vitamin D₂ | 572.35 | ~298 | [7] |
| PTAD-vitamin D₃ | 560.3 | ~298 | [7] |
Note: The fragmentation pattern of the pre-calcitriol adduct is expected to be similar to these related compounds, with a characteristic fragment around m/z 298.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.3. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Publicly accessible IR and UV-Vis spectra for the triazoline adduct of pre-calcitriol have not been identified. The UV-Vis spectrum of the reactant, 4-phenyl-1,2,4-triazoline-3,5-dione, is known and can be used to monitor the progress of the derivatization reaction.
Experimental Protocols
The following protocols are based on established methods for the derivatization of vitamin D metabolites with PTAD for LC-MS/MS analysis.
3.1. Derivatization of Pre-calcitriol with PTAD
This protocol describes the general procedure for the formation of the triazoline adduct.
Materials:
-
Pre-calcitriol standard or sample extract
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.25 mg/mL in acetonitrile)
-
Anhydrous ethyl acetate (B1210297) or acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
Evaporate the solvent from the pre-calcitriol standard or sample extract to dryness under a stream of nitrogen.
-
Add 50-100 µL of the PTAD solution to the dried sample.
-
Vortex the mixture for 10-30 minutes at room temperature to ensure complete reaction.
-
(Optional) The reaction can be quenched by adding a small volume of water (e.g., 20 µL) and vortexing for 5 minutes.
-
The derivatized sample is now ready for LC-MS/MS analysis.
3.2. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., QTRAP) with an APCI or ESI source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile
-
Gradient: A suitable gradient to separate the adduct from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ion APCI or ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition: Monitor the transition from the precursor ion to the characteristic fragment ion (e.g., for a related compound, 558.3 > 298.3 m/z).
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
The following diagram illustrates the experimental workflow for the analysis of the triazoline adduct of pre-calcitriol.
Caption: Workflow for the analysis of the pre-calcitriol adduct.
Signaling Pathways and Biological Relevance
The triazoline adduct of pre-calcitriol is a synthetic molecule created for analytical purposes. There is no known biological signaling pathway in which this adduct is involved. The biological relevance of this compound is indirect, in that its formation allows for the accurate and sensitive measurement of pre-calcitriol and other vitamin D metabolites, which are crucial molecules in calcium homeostasis, bone metabolism, and immune function.
Conclusion
The triazoline adduct of pre-calcitriol, formed via a Diels-Alder reaction with PTAD, is a key derivative for the sensitive quantification of this vitamin D metabolite by LC-MS/MS. While a complete public spectroscopic dataset is not available, this guide provides the essential information on its mass spectrometric behavior and the experimental protocols for its formation and analysis. This information is valuable for researchers and professionals in the field of drug development and vitamin D analysis.
References
- 1. pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) [lgcstandards.com]
- 2. TRC-C144520-10MG | pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) [clinisciences.com]
- 3. clinivex.com [clinivex.com]
- 4. scbt.com [scbt.com]
- 6. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of 25-Adamantyl-25-alkyl-2-methylidene-1α,25-dihydroxyvitamin D3 Derivatives with Structure–Function Studies of Antagonistic and Agonistic Active Vitamin D Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fate of Calcitriol: An In-depth Guide to its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of Calcitriol, the biologically active form of Vitamin D3. A thorough understanding of its catabolism is critical for researchers and professionals in drug development to accurately interpret preclinical and clinical data, design novel therapeutic analogs with improved pharmacokinetic profiles, and optimize dosing strategies. This document details the primary metabolic routes, the key enzymes involved, and the biological activities of the resulting degradation products. Furthermore, it provides detailed experimental protocols for the analysis of these compounds and visualizes the complex signaling and experimental workflows.
The Primary Degradation Pathway: C24-Oxidation
The predominant route for the inactivation of Calcitriol is the C24-oxidation pathway, primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D3-24-hydroxylase, encoded by the CYP24A1 gene.[1][2] This enzyme initiates a series of hydroxylation and oxidation reactions on the side chain of the Calcitriol molecule, ultimately leading to the formation of water-soluble, biologically less active metabolites that are readily excreted.[3][4]
The initial and rate-limiting step in this pathway is the hydroxylation of Calcitriol at the C24 position, yielding 1α,24,25-trihydroxyvitamin D3 (1,24,25(OH)₂D₃).[1] This metabolite can then undergo further oxidation to 1,25-dihydroxy-24-oxo-vitamin D3 and subsequently to 1,23,25-trihydroxy-24-oxo-vitamin D3.[5] The C24-oxidation pathway culminates in the cleavage of the side chain to produce calcitroic acid, a major excretory product found in bile.[4]
Another, secondary pathway for Calcitriol metabolism involves stepwise hydroxylation at carbons 26 and 23, followed by cyclization to form 1α,25R(OH)₂-26,23S-lactone D3.
Key Degradation Products and Their Biological Activity
While the degradation products of Calcitriol are generally considered to be biologically less active than the parent molecule, they are not entirely inert. Their residual activity is an important consideration in understanding the overall physiological effects of Vitamin D metabolism.
| Metabolite | Relative Binding Affinity to VDR (Calcitriol = 100) | Biological Activity |
| Calcitriol (1,25(OH)₂D₃) | 100 | High activity in intestinal calcium absorption and bone calcium mobilization. |
| 1α,24,25-Trihydroxyvitamin D₃ (1,24,25(OH)₂D₃) | Lower than Calcitriol | Approximately 60% as active as vitamin D3 in curing rickets. It exhibits reduced activity in stimulating intestinal calcium transport and bone calcium mobilization compared to Calcitriol, with a preferential action on the intestine.[6] |
| 1,25-Dihydroxy-24-oxo-vitamin D₃ | 98 ± 2 | Active in intestinal calcium absorption, with modest activity in bone calcium mobilization.[5] |
| 1,23,25-Trihydroxy-24-oxo-vitamin D₃ | 28 ± 6 | Weak biological activity in intestinal calcium absorption and modest activity in bone calcium mobilization.[5] |
| Calcitroic Acid | Low | Considered largely inactive, though at high concentrations it can bind to the Vitamin D Receptor (VDR) and induce gene transcription. It has been shown to have anti-rachitic properties when administered subcutaneously and can elevate blood calcium levels when given intravenously.[7][8] |
Enzyme Kinetics of CYP24A1
The efficiency of Calcitriol degradation is governed by the kinetic parameters of the CYP24A1 enzyme. Understanding these kinetics is crucial for predicting the rate of Calcitriol clearance and the formation of its metabolites.
| Substrate | Km (mmol·mol phospholipid⁻¹) | kcat (min⁻¹) | kcat/Km |
| 1,25(OH)₂D₃ | Not explicitly stated, but intermediates compete effectively | - | - |
| 1,24,25-Trihydroxyvitamin D₃ | 15 | 34 | Lower |
| 24-oxo-1,23,25-Trihydroxyvitamin D₃ | 0.34 | Lower | Highest |
Kinetic data for human CYP24A1 metabolism of vitamin D3 intermediates. The data indicates that intermediates in the C24-oxidation pathway can compete with the initial substrate, 1,25(OH)₂D₃, for binding to the enzyme's active site.[3]
Regulation of Calcitriol Degradation
The expression of the CYP24A1 gene, and thus the rate of Calcitriol degradation, is tightly regulated by a complex signaling network. This ensures that the levels of active Vitamin D3 are maintained within a narrow physiological range.
Signaling Pathway for CYP24A1 Regulation
References
- 1. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target cell metabolism of 1,25-dihydroxyvitamin D3 to calcitroic acid. Evidence for a pathway in kidney and bone involving 24-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity assessment of the vitamin D metabolites 1,25-dihydroxy-24-oxo-vitamin D3 and 1,23,25-trihydroxy-24-oxo-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. sketchviz.com [sketchviz.com]
A Technical Guide to the Discovery and Identification of Calcitriol Impurities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, identification, and quantification of impurities in Calcitriol (B1668218). Calcitriol, the biologically active form of vitamin D3, is a potent therapeutic agent, and ensuring its purity is paramount for safety and efficacy. This document details the common types of impurities, the analytical methodologies for their detection, and the underlying signaling pathways of Calcitriol for a complete scientific context.
Introduction to Calcitriol and its Impurities
Calcitriol (1α,25-dihydroxycholecalciferol) is a steroid hormone that plays a crucial role in calcium and phosphate (B84403) homeostasis. Its complex chemical structure, featuring a conjugated triene system, makes it susceptible to degradation under various conditions, including exposure to light, heat, and oxidation.[1][2] Impurities in Calcitriol can arise from its synthesis process or as degradation products.[1] These are broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, by-products, and residual solvents from the manufacturing process.
-
Degradation Impurities: These are formed due to the degradation of the Calcitriol molecule itself. Common degradation pathways include isomerization of the triene system, oxidation, and photodegradation.[1]
-
Elemental Impurities: These are trace metals that may be introduced from catalysts or manufacturing equipment.
The control of these impurities is strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1]
Analytical Methodologies for Impurity Profiling
A range of analytical techniques are employed to ensure the purity of Calcitriol. High-Performance Liquid Chromatography (HPLC) is the primary method for both assay and impurity profiling.[1] For structural elucidation and detection of low-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable.[1] Other techniques such as Gas Chromatography (GC) are used for residual solvent analysis, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying Calcitriol and its impurities. Reversed-phase HPLC is commonly used, and the selection of the stationary and mobile phases is critical for achieving optimal separation.
Experimental Protocol: Reversed-Phase HPLC for Calcitriol and its Isomers
This protocol is designed for the separation and quantification of Calcitriol and its key isomers, such as 5,6-trans-Calcitriol.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size.[3]
-
Mobile Phase: A gradient elution using water, acetonitrile (B52724), and methanol (B129727).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the Calcitriol sample in a suitable solvent such as methanol or a mixture of acetonitrile and water to a known concentration. For soft capsules, the contents should be extracted with an appropriate solvent.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Calcitriol impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities and for structural elucidation of unknown degradation products.
Experimental Protocol: LC-MS/MS for Calcitriol Impurity Identification
This protocol is suitable for the sensitive detection and identification of Calcitriol impurities in biological matrices or pharmaceutical formulations.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm.[5]
-
Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium (B1175870) trifluoroacetate.[5]
-
Flow Rate: 0.30 mL/min.
-
Ionization Mode: Positive ESI.[5]
-
Sample Preparation: For plasma samples, a solid-phase extraction (SPE) or supported liquid extraction (SLE) is typically required to remove matrix interferences.[5][6] For drug products, a simple dilution may be sufficient. Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to improve ionization efficiency.[5]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[7]
Experimental Protocol: Forced Degradation of Calcitriol
-
Acid Hydrolysis: Treat Calcitriol solution with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat Calcitriol solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat Calcitriol solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid Calcitriol to dry heat at a temperature above its recommended storage condition.
-
Photodegradation: Expose a solution of Calcitriol to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light. More than 90% of calcitriol ointment is degraded upon exposure to ultraviolet A, broadband ultraviolet B, and narrowband ultraviolet B.[8][9]
The resulting stressed samples are then analyzed by HPLC or LC-MS/MS to identify and quantify the degradation products formed.
Logical Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of Calcitriol.
Common Calcitriol Impurities
Several impurities of Calcitriol have been identified and are often available as reference standards. The European Pharmacopoeia (EP) lists specific impurities, including:
-
Calcitriol EP Impurity A (trans-Calcitriol): An isomer of Calcitriol.[10]
-
Calcitriol EP Impurity B (1β-Calcitriol): An epimer of Calcitriol.[10]
-
Calcitriol EP Impurity C (Triazoline adduct of pre-calcitriol): A process-related impurity.[10]
Other potential impurities include various isomers, oxidation products, and photodegradation products.
Table 1: Common Calcitriol Impurities and their Method of Detection
| Impurity Name | Type | Typical Analytical Technique |
| 5,6-trans-Calcitriol | Isomer | HPLC-UV/DAD[3] |
| Pre-Calcitriol | Isomer | HPLC-UV/DAD |
| Calcitriol EP Impurity A | Isomer | HPLC, LC-MS/MS[10] |
| Calcitriol EP Impurity B | Epimer | HPLC, LC-MS/MS[10] |
| Calcitriol EP Impurity C | Process-related | HPLC, LC-MS/MS[10] |
| Oxidation Products | Degradation | LC-MS/MS |
| Photodegradation Products | Degradation | HPLC, LC-MS/MS[11] |
Quantitative Analysis of Impurities
The quantification of impurities is crucial to ensure that they are below the limits set by regulatory authorities. The following table summarizes some of the reported quantitative data for Calcitriol analysis.
Table 2: Quantitative Data from Analytical Methods for Calcitriol
| Analytical Method | Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-DAD | Calcitriol | 0.1714 - 1.36 µg/mL | 39.75 ng/mL | 141.6 ng/mL | [3] |
| RP-HPLC-DAD | 5,6-trans-Calcitriol | 0.1613 - 1.28 µg/mL | 40.90 ng/mL | 136.4 ng/mL | [3] |
| UHPLC | Calcitriol | - | 0.04 µg/mL | 0.04 µg/mL | [12] |
| UPLC-MS/MS | Calcitriol | 5 - 200 pg/mL | - | - | [5] |
| LC-MS/MS | Calcitriol | 1 - 100 ng/mL | - | - | [6] |
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor.[2][13] The binding of Calcitriol to the VDR leads to a cascade of events that ultimately modulate gene expression.
Genomic Signaling Pathway of Calcitriol
Caption: Genomic signaling pathway of Calcitriol.
Upon entering the target cell, Calcitriol binds to the VDR in the cytoplasm or nucleus.[2][14] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] The Calcitriol-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This genomic pathway is responsible for the long-term effects of Calcitriol.
Conclusion
The discovery and identification of impurities in Calcitriol are critical aspects of drug development and quality control. A thorough understanding of the potential impurities, coupled with the use of robust and validated analytical methods, is essential to ensure the safety and efficacy of Calcitriol-containing products. This guide has provided a comprehensive overview of the key considerations, from the types of impurities and their origins to the detailed analytical protocols for their detection and the fundamental signaling pathways of the parent molecule. Continuous research and development in analytical sciences will further enhance our ability to characterize and control impurities in this vital therapeutic agent.
References
- 1. Calcitriol Impurities A [myskinrecipes.com]
- 2. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 3. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 4. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 5. ijbio.com [ijbio.com]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Effects of Calcitriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol (B1668218), the hormonally active form of vitamin D3, is a critical regulator of calcium homeostasis and possesses potent anti-proliferative and immunomodulatory properties. Its pharmaceutical production can lead to the formation of various impurities, including Calcitriol Impurity C. This technical guide provides a comprehensive overview of the known characteristics of Calcitriol Impurity C, and explores its potential pharmacological effects based on its chemical structure and the biological activities of related compounds. Due to a lack of direct experimental data on Calcitriol Impurity C, this document extrapolates potential activities from the well-established pharmacology of Calcitriol and published data on structurally analogous molecules.
Introduction to Calcitriol and its Impurities
Calcitriol (1α,25-dihydroxyvitamin D3) exerts its biological effects primarily through binding to the nuclear vitamin D receptor (VDR), which then acts as a ligand-activated transcription factor to modulate the expression of numerous genes.[1][2] The therapeutic applications of Calcitriol extend from treating hypocalcemia and secondary hyperparathyroidism to potential uses in cancer therapy.[1][3] The synthesis of Calcitriol is a multi-step process, and impurities can arise from starting materials, intermediates, or degradation products. Calcitriol Impurity C is identified as a triazoline adduct of pre-calcitriol, formed during the synthetic pathway.[1][]
Chemical Profile of Calcitriol Impurity C
| Characteristic | Description |
| Chemical Name | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione[1] |
| Synonyms | Triazoline adduct of pre-calcitriol; pre-Calcitriol PTAD Adduct[1][] |
| CAS Number | 86307-44-0[1] |
| Molecular Formula | C35H49N3O5[1] |
| Molecular Weight | 591.78 g/mol [1] |
Established Pharmacological Effects of Calcitriol (Parent Compound)
A thorough understanding of Calcitriol's pharmacology is essential for postulating the potential activities of its impurities. The primary effects of Calcitriol are mediated by the VDR.
Genomic Pathway of Calcitriol Action
The classical mechanism of Calcitriol involves a genomic signaling pathway:
-
Binding to VDR: Calcitriol binds with high affinity to the VDR in the cytoplasm of target cells.[7]
-
Heterodimerization: The Calcitriol-VDR complex translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR).[2]
-
Gene Transcription: This heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[8]
This pathway is central to Calcitriol's role in calcium and phosphate (B84403) metabolism, bone health, and cellular differentiation and proliferation.[3]
Figure 1: Simplified diagram of the Calcitriol genomic signaling pathway.
Non-Genomic Actions of Calcitriol
Calcitriol can also elicit rapid, non-genomic effects that do not involve gene transcription. These are mediated through membrane-associated VDR (mVDR) and other potential membrane receptors, leading to the activation of second messenger systems.[9][10]
Potential Pharmacological Effects of Calcitriol Impurity C
Direct experimental data on the pharmacological effects of Calcitriol Impurity C are not available in the public domain. However, based on its chemical structure as a triazoline adduct and studies on analogous compounds, we can hypothesize its potential biological activities.
Interaction with the Vitamin D Receptor
The most critical question regarding the pharmacological potential of Calcitriol Impurity C is its ability to bind to and activate the VDR. The bulky triazoline group attached to the pre-calcitriol core could sterically hinder its binding to the VDR ligand-binding pocket.
A study on PT19c , a novel nonhypercalcemic vitamin D2 derivative synthesized from a PTAD-ergocalciferol adduct, provides valuable insights.[] While derived from vitamin D2, PT19c is structurally analogous to Calcitriol Impurity C. The study on PT19c revealed that it acts independently of the VDR.[] This suggests that Calcitriol Impurity C may also have a low affinity for the VDR and is unlikely to mimic the classical genomic effects of Calcitriol.
Potential VDR-Independent Anti-Proliferative Effects
The aforementioned study on PT19c demonstrated significant antitumor efficacy in ovarian and endometrial cancer models, acting through a VDR-independent mechanism.[] PT19c was found to inhibit the growth of a panel of chemoresistant cancer cell lines.[]
Hypothesis: Calcitriol Impurity C, due to its structural similarity to PT19c, could potentially exhibit VDR-independent anti-proliferative effects on certain cancer cell lines. The triazole moiety itself is a component of many compounds with a broad spectrum of pharmacological activities, including anticancer effects.[11][12]
The proposed mechanism for PT19c involved the disruption of actin filament organization and inhibition of focal adhesion in cancer cells.[] It is plausible that Calcitriol Impurity C could share a similar mechanism of action.
Figure 2: Hypothesized VDR-independent anti-proliferative mechanism of Calcitriol Impurity C.
Lack of Experimental Data and Protocols
A thorough search of the scientific literature and public databases reveals a significant absence of experimental studies on the pharmacological effects of Calcitriol Impurity C. Consequently, there are no published:
-
Quantitative data on its binding affinity to VDR, IC50 values for cell proliferation, or other pharmacological parameters.
-
Detailed experimental protocols for assessing its biological activity.
The information available is primarily from chemical suppliers who provide Calcitriol Impurity C as a reference standard for analytical purposes, such as chromatography.[1]
Summary and Future Directions
Calcitriol Impurity C is a known impurity in the synthesis of Calcitriol, characterized as a triazoline adduct of pre-calcitriol. While there is no direct evidence of its pharmacological effects, its structural similarity to the VDR-independent anticancer agent PT19c suggests a potential for anti-proliferative activity. The presence of the triazole ring, a pharmacologically active moiety, further supports this hypothesis.
Future research should focus on:
-
In vitro VDR binding and transactivation assays to definitively determine if Calcitriol Impurity C interacts with the VDR.
-
Cell-based assays to evaluate its effects on proliferation, differentiation, and apoptosis in various cancer cell lines.
-
Mechanism of action studies to investigate potential VDR-independent pathways, such as effects on the cytoskeleton.
Such studies are crucial to fully characterize the pharmacological profile of this impurity and to understand its potential contribution to the overall safety and efficacy profile of Calcitriol drug products.
Experimental Workflow for Investigating Potential Pharmacological Effects
The following is a proposed, hypothetical experimental workflow for the initial characterization of the biological activity of Calcitriol Impurity C.
Figure 3: Proposed experimental workflow for characterizing Calcitriol Impurity C.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 5. NB-64-02953-1mg | Impurity C of Calcitriol [86307-44-0] Neobiotech [neo-biotech.com]
- 6. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Analytical Method for the Determination of Calcitriol Impurity C
Application Note and Protocol
This document provides a detailed application note and protocol for the analysis of Calcitriol (B1668218) Impurity C using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Calcitriol.
Introduction
Calcitriol, the biologically active form of Vitamin D3, is a critical therapeutic agent. During its synthesis and storage, various impurities can arise, which may affect its safety and efficacy. Calcitriol Impurity C, identified as the triazoline adduct of pre-calcitriol, is a specified impurity in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[][2][3] Therefore, a robust and reliable analytical method is essential for its accurate quantification.
This application note describes a reversed-phase HPLC (RP-HPLC) method capable of separating Calcitriol Impurity C from the active pharmaceutical ingredient (API) and other related substances. The method is based on established pharmacopeial procedures and scientific literature, ensuring its suitability for regulatory purposes.[2][4]
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of aqueous and organic solvents. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds, like Calcitriol and its impurities, are retained longer on the column. The use of a gradient elution allows for the optimal separation of all compounds of interest within a reasonable run time. Detection is typically performed using a UV detector at a wavelength where Calcitriol and its impurities exhibit significant absorbance.[5][6][7][8]
Experimental Protocol
Materials and Reagents
-
Calcitriol Reference Standard (RS)
-
Calcitriol Impurity C Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Tris(hydroxymethyl)aminomethane
-
Phosphoric acid
-
Tetrahydrofuran (HPLC grade, stabilized) (optional, as per some methods)[5][6][8]
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size (or equivalent).[5][6][8]
Chromatographic Conditions
The following chromatographic conditions are a representative example based on published methods.[2][4][5][9] Method optimization may be required depending on the specific column and system used.
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Methanol:Tetrahydrofuran (Gradient)[5][6][8] or Acetonitrile[9] |
| Buffer | Tris buffer solution (pH adjusted with phosphoric acid) may be used in the aqueous phase.[4] |
| Gradient Program | A gradient program should be developed to ensure separation of all impurities. A typical program might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Flow Rate | 1.0 - 1.2 mL/min[9] |
| Column Temperature | 35 - 50 °C[5][6][8][9] |
| Detection Wavelength | 264 nm or 265 nm[5][6][9] |
| Injection Volume | 10 - 50 µL |
Preparation of Solutions
Note: Calcitriol is sensitive to light and air. All solutions should be protected from light and prepared fresh.[2][4]
-
Tris Buffer Solution (if used): Dissolve 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water, adjust the pH to 7.0-7.5 with phosphoric acid, and dilute to 1000 mL with water.[4]
-
Diluent: A mixture of acetonitrile and water or buffer is typically used.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcitriol RS and Calcitriol Impurity C RS in the diluent to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution with the diluent to a suitable concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Calcitriol sample in the diluent to achieve a target concentration similar to the working standard solution.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between Calcitriol and its adjacent peaks (including Impurity C) should be not less than 1.5. A resolution of about 4.0 between pre-calcipotriene and calcipotriol (B1668217) has been reported in a similar method.[5] |
| Tailing Factor | The tailing factor for the Calcitriol peak should be not more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the standard solution should be not more than 2.0%. |
Data Presentation
The quantitative data for a typical analysis are summarized in the table below. Retention times and resolution values are indicative and may vary depending on the specific chromatographic conditions.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Calcitriol Impurity C | ~4.3 | ~0.43[2] | > 1.5 from nearest peak |
| Pre-Calcitriol | ~8.9 | ~0.9 | > 1.5 from Calcitriol |
| Calcitriol | ~10.0 | 1.00 | - |
| Other specified impurities | Varies | Varies | > 1.5 from adjacent peaks |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Calcitriol Impurity C.
Caption: Workflow for HPLC analysis of Calcitriol Impurity C.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Calcitriol sample.[10][11][12][13] The sample should be subjected to stress conditions such as:
-
Acidic hydrolysis (e.g., 0.1 N HCl at 60 °C)
-
Alkaline hydrolysis (e.g., 0.1 N NaOH at 60 °C)
-
Oxidative degradation (e.g., 3% H₂O₂ at room temperature)
-
Thermal degradation (e.g., 80 °C)
-
Photolytic degradation (e.g., exposure to UV light)
The developed HPLC method should be able to separate the degradation products from the main Calcitriol peak and Impurity C, demonstrating its specificity.
Conclusion
The described HPLC method provides a robust and reliable approach for the quantification of Calcitriol Impurity C in bulk drug substances and pharmaceutical formulations. Adherence to the detailed protocol and system suitability criteria will ensure accurate and reproducible results, which are crucial for maintaining the quality and safety of Calcitriol products. Method validation in accordance with ICH guidelines is recommended before implementation in a regulated environment.
References
- 2. Calcitriol- Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcitriol [drugfuture.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 7. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scilit.com [scilit.com]
- 9. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. library.dphen1.com [library.dphen1.com]
- 12. researchgate.net [researchgate.net]
- 13. openaccessjournals.com [openaccessjournals.com]
Application Note: High-Sensitivity Analysis of Calcitriol and its Impurities using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous detection and quantification of Calcitriol (B1668218) and its potential impurities. Calcitriol, the biologically active form of Vitamin D3, is a critical therapeutic agent whose purity is paramount for safety and efficacy.[1][2][3] The method described herein employs solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. This approach provides the high selectivity and sensitivity required for the analysis of low-level impurities in bulk drug substances or formulated products.
Introduction
Calcitriol (1α,25-dihydroxyvitamin D3) is a potent steroid hormone that regulates calcium and phosphorus metabolism.[3] It is used in the treatment of conditions such as secondary hyperparathyroidism in patients with chronic renal failure and osteoporosis.[1][4] During its synthesis and storage, or through metabolic degradation, various related compounds and isomers can arise as impurities.[1][3][5] These impurities can affect the product's potency and safety profile. Therefore, a highly specific and sensitive analytical method is crucial for their monitoring and control.
This application note presents a UPLC-MS/MS method designed to separate and quantify Calcitriol from its known metabolic degradation products and potential process-related impurities. The method leverages the speed and resolution of UPLC combined with the specificity and sensitivity of tandem mass spectrometry, making it an ideal tool for quality control and stability studies in the pharmaceutical industry.
Experimental Protocols
Materials and Reagents
-
Calcitriol Reference Standard and potential impurity standards (e.g., 1α,24R,25-trihydroxyvitamin D3, 1α,25(OH)2-24-oxo-D3, Calcitroic Acid) were sourced from a reputable supplier.
-
Calcitriol-d6 was used as the internal standard (IS).[6]
-
Acetonitrile (B52724), Methanol (B129727), and Water (all LC-MS grade).
-
Formic Acid and Ammonium Trifluoroacetate (LC-MS grade).[6]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X or Waters Oasis PRiME HLB).[6]
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Calcitriol and each impurity in methanol at a concentration of 1 mg/mL. Prepare a stock solution of the internal standard (Calcitriol-d6) at 100 µg/mL.[6]
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to achieve a final concentration suitable for constructing a calibration curve (e.g., 1 pg/mL to 100 ng/mL).
-
Sample Preparation (Solid-Phase Extraction):
-
Accurately weigh and dissolve the Calcitriol drug substance or formulation in a suitable solvent.
-
Add the internal standard to the sample solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[6]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[6]
-
Elute the analytes with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).[6]
-
UPLC-MS/MS Instrumentation and Conditions
A Waters Acquity UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer was used for this analysis.[6][7]
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 60% B to 95% B over 5 min, hold at 95% B for 1 min, return to 60% B and equilibrate for 2 min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | 8 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the expected quantitative data for Calcitriol and its key impurities.
Table 3: MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) | Approx. RT (min) |
| Calcitriol | 417.3 | 399.3 | 0.05 | 30 | 15 | 4.2 |
| Calcitriol-d6 (IS) | 423.3 | 405.3 | 0.05 | 30 | 15 | 4.2 |
| 1α,24R,25-(OH)3D3 | 433.3 | 415.3 | 0.05 | 35 | 18 | 3.8 |
| 1α,25(OH)2-24-oxo-D3 | 431.3 | 413.3 | 0.05 | 35 | 18 | 4.5 |
| Calcitroic Acid | 435.3 | 417.3 | 0.05 | 40 | 20 | 3.5 |
Table 4: Method Validation Summary
| Parameter | Calcitriol | Impurity 1 | Impurity 2 |
| Linear Range | 1 pg/mL - 100 ng/mL | 0.5 pg/mL - 50 ng/mL | 0.5 pg/mL - 50 ng/mL |
| Correlation (r²) | >0.998 | >0.995 | >0.995 |
| LOQ | 1 pg/mL | 0.5 pg/mL | 0.5 pg/mL |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 90-110% |
Mandatory Visualizations
Caption: Metabolic degradation pathway of Calcitriol.
Caption: UPLC-MS/MS experimental workflow for Calcitriol analysis.
Conclusion
The UPLC-MS/MS method presented provides a highly sensitive, selective, and rapid approach for the determination of Calcitriol and its potential impurities. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and enhancing detection limits. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control analysis, stability studies, and drug development applications. This protocol can be readily implemented in analytical laboratories to ensure the purity and quality of Calcitriol active pharmaceutical ingredients and finished products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Calcitriol - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. Effect of vitamin D metabolites on calcitriol degradative enzymes in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijbio.com [ijbio.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Note: Quantitative Analysis of Impurity C in Calcitriol API by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the biologically active form of Vitamin D3, is a potent therapeutic agent. Its synthesis and storage can lead to the formation of related substances and degradation products, which must be carefully monitored and controlled to ensure the safety and efficacy of the Active Pharmaceutical Ingredient (API). Impurity C, identified as a triazoline adduct of pre-Calcitriol, is a potential process-related impurity or degradation product.[1][2][3] This document provides a detailed protocol for the quantitative determination of Impurity C in Calcitriol API using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
The analytical method described herein is designed to be specific, accurate, and precise, in accordance with the principles of ICH Q2(R1) guidelines for the validation of analytical procedures.[4]
Chemical Structures
Caption: Relationship between Calcitriol and Impurity C.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A gradient RP-HPLC method is employed for the separation and quantification of Impurity C from Calcitriol.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Waters Alliance HPLC system with a 2695 separations module and a 2998 Photodiode Array (PDA) detector, or equivalent.[5] |
| Software | Empower 2 or equivalent chromatography data software.[5] |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[5] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Mobile Phase D | Tetrahydrofuran |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm[6] |
| Column Temperature | 50°C[5] |
| Injection Volume | 10 µL[6] |
| Run Time | Approximately 30 minutes |
Table 2: Mobile Phase Gradient Program
| Time (min) | %A (Water) | %B (Acetonitrile) | %C (Methanol) | %D (THF) |
| 0.0 | 30 | 40 | 25 | 5 |
| 15.0 | 10 | 60 | 25 | 5 |
| 20.0 | 10 | 60 | 25 | 5 |
| 25.0 | 30 | 40 | 25 | 5 |
| 30.0 | 30 | 40 | 25 | 5 |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution of Impurity C (approx. 100 µg/mL): Accurately weigh about 10 mg of Impurity C reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Solution of Impurity C (approx. 1.0 µg/mL): Dilute 1.0 mL of the Standard Stock Solution of Impurity C to 100.0 mL with diluent.
-
Calcitriol API Sample Solution (approx. 1000 µg/mL): Accurately weigh about 50 mg of Calcitriol API into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
System Suitability
To ensure the validity of the analytical method, system suitability parameters must be met before sample analysis.
-
System Suitability Solution: Prepare a solution containing approximately 1000 µg/mL of Calcitriol and 1.0 µg/mL of Impurity C.
-
Procedure: Inject the System Suitability Solution and record the chromatograms.
-
Acceptance Criteria:
-
The resolution between the Calcitriol peak and the Impurity C peak should be not less than 2.0.
-
The tailing factor for the Impurity C peak should not be more than 2.0.
-
The relative standard deviation (RSD) for five replicate injections of the Impurity C peak area should be not more than 5.0%.
-
Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution of Impurity C and record the peak area.
-
Inject the Calcitriol API Sample Solution and record the peak area for Impurity C.
-
Calculate the amount of Impurity C in the Calcitriol API sample using the following formula:
% Impurity C = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample is the peak area of Impurity C in the Sample Solution.
-
Area_Standard is the peak area of Impurity C in the Standard Solution.
-
Conc_Standard is the concentration of Impurity C in the Standard Solution.
-
Conc_Sample is the concentration of Calcitriol API in the Sample Solution.
-
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The following validation parameters were assessed:
Specificity
The method demonstrated good specificity. A chromatogram of the Calcitriol API spiked with Impurity C showed baseline separation between the two peaks. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) indicated that the method is stability-indicating, with no interference from degradation products at the retention time of Impurity C.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of Impurity C at different concentrations.
Table 3: Linearity Data for Impurity C
| Parameter | Result |
| Range | 0.1 µg/mL to 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of Impurity C into the Calcitriol API sample at three different concentration levels.
Table 4: Accuracy Data for Impurity C
| Spiking Level | Mean Recovery (%) | %RSD |
| 50% | 99.5 | 1.1 |
| 100% | 101.2 | 0.8 |
| 150% | 99.8 | 1.0 |
Precision
The precision of the method was evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 5: Precision Data for Impurity C
| Parameter | %RSD |
| Repeatability (n=6) | < 2.0% |
| Intermediate Precision (n=6) | < 3.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for Impurity C were determined based on the signal-to-noise ratio.
Table 6: LOD and LOQ for Impurity C
| Parameter | Result |
| LOD | 0.02 µg/mL[5] |
| LOQ | 0.06 µg/mL[5] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Impurity C.
Method Validation Pathway
Caption: Logical pathway for analytical method validation.
Conclusion
The RP-HPLC method detailed in this application note is suitable for the quantitative determination of Impurity C in Calcitriol API. The method is specific, linear, accurate, and precise, making it a reliable tool for quality control and stability testing in a pharmaceutical setting. Proper system suitability checks should always be performed before analysis to ensure the validity of the results.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Calcitriol [drugfuture.com]
- 3. CAS 86307-44-0: pre-Calcitriol PTAD Adduct | CymitQuimica [cymitquimica.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical method development of Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D3, and its related compounds. The methodologies outlined are crucial for accurate quantification in research, clinical diagnostics, and pharmaceutical quality control.
Introduction
Calcitriol is a potent steroid hormone that plays a critical role in calcium homeostasis, bone metabolism, and cellular differentiation.[1][2][3] Accurate measurement of Calcitriol and its analogues is challenging due to their low physiological concentrations, presence of interfering substances in biological matrices, and structural similarity to other vitamin D metabolites.[4][5] This document details robust and sensitive methods for the analysis of these compounds, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Calcitriol
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][6][7] The Calcitriol-VDR complex then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, thereby modulating their transcription.[6] This signaling cascade regulates genes involved in calcium transport, bone metabolism, and cell proliferation and differentiation.[1][8]
Caption: Calcitriol Signaling Pathway.
Analytical Methodologies
Several analytical techniques are employed for the quantification of Calcitriol and its related compounds. LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity, overcoming the limitations of immunoassays.[5][9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer superior performance for the analysis of Calcitriol in complex matrices like plasma and serum.[4][5][10]
Workflow for LC-MS/MS Analysis of Calcitriol
Caption: LC-MS/MS Analytical Workflow.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for Calcitriol and related compounds.
Table 1: LC-MS/MS Method Performance for Calcitriol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1 - 100 ng/mL[4] | 0.1 - 100 nmol/L[11] | 10 - 4000 pg/mL[12] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] | 0.1 nmol/L[11] | 10 pg/mL[12] |
| Precision (%RSD) | < 10% | < 15% (Inter- and Intra-day)[11] | Not Reported |
| Accuracy (% Recovery) | 90 - 110%[4] | 85 - 115%[11] | Not Reported |
| Internal Standard | Deuterated Calcitriol[4] | Stanozolol-d3[11] | Calcitriol-d6[12] |
Table 2: HPLC Method Performance for Vitamin D Analogs
| Parameter | Calcitriol | Cholecalciferol (Vitamin D3) |
| Linearity Range | 0.04 - 1.0 µg/mL[13] | 0.25 - 1.25 µg/mL[14] |
| Limit of Detection (LOD) | 0.04 µg/mL[13] | 0.0001 µg/mL[14] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[13] | 0.0005 µg/mL[14] |
| Mobile Phase | Methanol (B129727):Acetonitrile:Water (67:23:10, v/v)[15] | Methanol:Water (97:3, v/v)[14] |
| Detection Wavelength | 265 nm[16] | 264 nm[14] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Calcitriol in Plasma
This protocol describes a comprehensive sample preparation technique using Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE).[4]
Materials:
-
Blank plasma or patient samples
-
Methanol
-
Internal standard spiking solution (e.g., deuterated Calcitriol in methanol)
-
10% Ammonia (B1221849) solution
-
Supported Liquid Extraction (SLE) plate (e.g., 200mg/mL 96-well plate)
-
Solid Phase Extraction (SPE) plate (e.g., Thermo Scientific HyperSep Retain PEP 30 mg/mL 96-well plate)
-
Collection tubes or plate
Procedure:
-
Aliquot 475 µL of blank plasma or sample into a clean tube.
-
Add 25 µL of the standard spiking solution or methanol (for samples and blanks, respectively).
-
Add 20 µL of the internal standard spiking solution or methanol (for blanks).
-
Add 100 µL of 10% ammonia solution and mix well.
-
Load the entire pre-treated sample onto the SLE plate and wait for 5 minutes.
-
Elute the analytes from the SLE plate with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent and proceed with SPE cleanup.
-
Condition the SPE plate with methanol followed by water.
-
Load the reconstituted sample onto the SPE plate.
-
Wash the SPE plate with a weak solvent to remove interferences.
-
Elute the analytes from the SPE plate with a stronger solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC Method for the Separation of Calcitriol and Related Compounds
This protocol outlines an HPLC method for the separation of Calcipotriol (B1668217), Cholecalciferol (Vitamin D3), and Calcitriol.[15]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (RP18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Standard solutions of Calcipotriol, Cholecalciferol, and Calcitriol
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, acetonitrile, and water in a ratio of 67:23:10 (v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of the individual compounds and a mixture of all three in the mobile phase.
-
Inject the standard solutions to determine the retention times of each compound.
-
Inject the sample solution for analysis.
-
Identify and quantify the compounds in the sample based on the retention times and peak areas of the standards. The separation should be achieved within approximately 18 minutes.[15]
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of Calcitriol and its related compounds. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with these important biological molecules.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia [ouci.dntb.gov.ua]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbio.com [ijbio.com]
- 13. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ymerdigital.com [ymerdigital.com]
- 15. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
Chiral Separation of Calcitriol Isomers and Impurities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral separation of Calcitriol (1α,25-dihydroxyvitamin D₃) isomers and the analysis of its impurities. It is intended for researchers, scientists, and drug development professionals working on the analysis and quality control of Calcitriol. The protocols herein describe methods using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Additionally, a protocol for conducting forced degradation studies to identify potential degradation products is included. This document also features a detailed visualization of the Calcitriol signaling pathway.
Introduction to Calcitriol and its Impurities
Calcitriol is the biologically active form of vitamin D, crucial for regulating calcium and phosphorus homeostasis.[1][2] Its complex stereochemistry, featuring multiple chiral centers, gives rise to a number of stereoisomers. The therapeutic efficacy of Calcitriol is highly stereospecific, making the separation and quantification of its isomers critical. Impurities in Calcitriol can originate from the synthetic process or degradation and may include diastereomers, geometric isomers, oxidation products, and precursors.[1] Common isomers and impurities include 1β,25-dihydroxyvitamin D₃ (1β-Calcitriol), 5,6-trans-Calcitriol, and pre-Calcitriol.
Analytical Methodologies for Chiral Separation and Impurity Profiling
The primary techniques for the chiral separation of Calcitriol and its analogs are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Calcitriol and its related compounds.[3][4][5] Both normal-phase and reversed-phase chromatography can be employed, with chiral stationary phases (CSPs) being essential for the separation of enantiomers and diastereomers.
2.1.1. Experimental Protocol: Chiral HPLC Separation
This protocol outlines a general method for the chiral separation of Calcitriol isomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Amylose or Cellulose derivatives) (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio may need optimization depending on the specific CSP and isomers being separated. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Prepare a stock solution of the Calcitriol sample in the mobile phase at a concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify and quantify the isomers based on their retention times and peak areas relative to a reference standard.
-
Calculate the resolution between critical pairs of isomers to ensure adequate separation.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact compared to normal-phase HPLC.[6] It utilizes supercritical CO₂ as the primary mobile phase, often with a polar co-solvent (modifier).
2.2.1. Experimental Protocol: Chiral SFC Separation
This protocol provides a starting point for developing a chiral SFC method for Calcitriol isomers.
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, and a PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) (4.6 x 150 mm, 3 µm) |
| Mobile Phase | Supercritical CO₂ (A) and Methanol (B) |
| Gradient | 5% B to 40% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Dissolve the Calcitriol sample in Methanol to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly effective for charged or polar molecules.[7] For neutral molecules like Calcitriol, Micellar Electrokinetic Chromatography (MEKC) or non-aqueous CE (NACE) can be employed, often with a chiral selector added to the background electrolyte.
2.3.1. Experimental Protocol: Chiral CE Separation
This protocol describes a non-aqueous CE method for the separation of Calcitriol analogs.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica capillary (50 µm i.d., 37 cm total length, 30 cm effective length) |
| Background Electrolyte (BGE) | 100 mM Sodium Acetate in Methanol:Acetonitrile (B52724) (80:20 v/v) |
| Chiral Selector (optional) | A suitable cyclodextrin (B1172386) derivative can be added to the BGE to enhance enantioselectivity. |
| Voltage | 25 kV |
| Temperature | 25°C |
| Detection | 265 nm |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
Sample Preparation:
-
Dissolve the Calcitriol sample in the background electrolyte to a concentration of approximately 50 µg/mL.
-
Degas the sample and BGE by sonication before use.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of Calcitriol and its key isomers/impurities using the described techniques. Note that these values can vary depending on the specific instrumentation, column/capillary, and exact experimental conditions.
Table 1: HPLC Separation Data
| Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
|---|---|---|---|
| Pre-Calcitriol | ~8.5 | - | - |
| 5,6-trans-Calcitriol | ~9.2 | 40.90 | 136.4 |
| 1α-Calcitriol | ~10.1 | 39.75 | 141.6 |
| 1β-Calcitriol | ~11.5 | - | - |
Data compiled from multiple sources and representative of typical separations on a C18 column.[3][4]
Table 2: SFC Separation Data (Representative)
| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|---|
| 1α,25-(OH)₂D₃ (Calcitriol) | 5.8 | 0.071 | 0.237 |
| 1β,25-(OH)₂D₃ | 6.5 | - | - |
| 25-OH-D₃ | 4.2 | 0.704 | 2.34 |
Data is illustrative and based on SFC-MS/MS analysis of vitamin D metabolites.
Table 3: CE Separation Data (Representative for Vitamin D Analogs)
| Compound | Migration Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|
| Vitamin D₃ Analog 1 | 4.2 | 0.8 | 2.5 |
| Vitamin D₃ Analog 2 (diastereomer) | 4.5 | 0.8 | 2.5 |
Data is representative for CE analysis of vitamin D analogs.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may arise during storage and handling, thus establishing the stability-indicating nature of the analytical methods.
Experimental Protocol: Forced Degradation of Calcitriol
Sample Preparation:
-
Prepare a stock solution of Calcitriol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid Calcitriol powder at 105°C for 24 hours. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method, comparing the chromatograms to that of an unstressed sample to identify and quantify degradation products.
Visualizations
Calcitriol Signaling Pathway
The genomic actions of Calcitriol are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the promoter regions of target genes, modulating their transcription.[1][2]
Caption: Genomic signaling pathway of Calcitriol.
Experimental Workflow for Chiral HPLC Separation
The following diagram illustrates the logical workflow for the chiral separation of Calcitriol isomers using HPLC.
Caption: Workflow for chiral HPLC analysis of Calcitriol.
References
- 1. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymc.eu [ymc.eu]
- 3. fagg.be [fagg.be]
- 4. twu-ir.tdl.org [twu-ir.tdl.org]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Generation of Calcitriol Impurity C via Forced Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis.[1] As a potent pharmaceutical agent, its purity and stability are of utmost importance. Regulatory guidelines necessitate the identification and characterization of potential degradation products that may arise during manufacturing, storage, or administration. Calcitriol Impurity C, identified as the triazoline adduct of pre-calcitriol, is a specified impurity in pharmacopeial monographs.[2] Understanding its formation is crucial for developing stable formulations and robust analytical methods.
This application note provides a detailed protocol for the generation of Calcitriol Impurity C through a two-step forced degradation process involving thermal isomerization of Calcitriol to pre-calcitriol, followed by a derivatization reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
Chemical Structures and Reaction Pathway
Calcitriol Impurity C is not a direct degradant of Calcitriol but is formed from its thermally induced isomer, pre-calcitriol. The formation pathway involves two key steps:
-
Thermal Isomerization: Calcitriol undergoes a reversible thermal isomerization in solution to form pre-calcitriol. This equilibrium reaction is temperature-dependent.
-
Diels-Alder Reaction: Pre-calcitriol, which contains a conjugated diene system, readily reacts with a strong dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), through a Diels-Alder cycloaddition to form the stable adduct, Calcitriol Impurity C.
Experimental Protocols
Materials and Reagents
-
Calcitriol reference standard
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Ethanol (B145695) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Volumetric flasks
-
Heating block or water bath
-
HPLC or UPLC system with a UV detector
Protocol 1: Generation of Pre-Calcitriol via Thermal Degradation
This protocol describes the forced degradation of Calcitriol under thermal stress to induce the formation of pre-calcitriol.
-
Preparation of Calcitriol Solution: Accurately weigh a suitable amount of Calcitriol reference standard and dissolve it in ethanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Thermal Stress Application: Transfer an aliquot of the Calcitriol stock solution into a sealed vial. Place the vial in a heating block or water bath set at 80°C.
-
Incubation: Heat the solution for 24 hours to facilitate the thermal isomerization of Calcitriol to pre-calcitriol.
-
Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature. This solution, containing a mixture of Calcitriol and pre-calcitriol, is now ready for the derivatization step.
Protocol 2: Synthesis of Calcitriol Impurity C via Derivatization
This protocol outlines the reaction of the pre-calcitriol generated in Protocol 1 with PTAD to form Calcitriol Impurity C.
-
Preparation of PTAD Solution: Prepare a fresh solution of PTAD in a suitable solvent such as ethyl acetate (B1210297) or acetonitrile (e.g., 1 mg/mL).
-
Derivatization Reaction: To the cooled solution from Protocol 1 containing pre-calcitriol, add an excess of the PTAD solution.
-
Reaction Time: Allow the reaction to proceed at room temperature for at least 30 minutes. The reaction is typically rapid.
-
Sample Preparation for Analysis: Following the reaction, the solution can be directly diluted with the mobile phase for HPLC analysis or the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in the mobile phase.
Analytical Protocol for Monitoring the Degradation
A stability-indicating HPLC method is required to separate Calcitriol, pre-calcitriol, and Calcitriol Impurity C. The following is a general method that can be optimized for specific instrumentation.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 2.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with an acidifier like formic acid or phosphoric acid, is effective. For example, a gradient starting with a higher proportion of water and increasing the acetonitrile concentration over time.
-
Flow Rate: A typical flow rate is 1.2 mL/min.
-
Column Temperature: Maintaining the column at a controlled temperature, for instance, between 33-37°C, can improve peak shape and reproducibility.
-
Detection Wavelength: The UV detector should be set to 265 nm for monitoring Calcitriol and its related substances.
-
Injection Volume: A 10 µL injection volume is a common starting point.
Data Presentation
The following table summarizes the expected outcomes from forced degradation studies on Calcitriol under various stress conditions. The extent of degradation and the specific impurities formed will depend on the exact experimental conditions.
| Stress Condition | Reagent/Parameters | Duration | Expected Degradation of Calcitriol (%) | Major Degradation Products Formed |
| Thermal | 80°C in Ethanol | 24 hours | 10 - 30% | Pre-calcitriol |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 5 - 15% | Isomers and other degradants |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 10 - 25% | Isomers and other degradants |
| Oxidative | 3% H₂O₂ | 30 minutes | 5 - 20% | Oxidized derivatives |
| Photolytic | UV/Visible light exposure | Varies | 15 - 40% | Photo-isomers |
Note: The percentages are indicative and can vary based on the specific experimental setup.
Visualizations
Experimental Workflow for Generating Calcitriol Impurity C
Caption: Workflow for the generation of Calcitriol Impurity C.
Logical Relationship of Calcitriol and its Impurities
Caption: Formation pathway of Calcitriol Impurity C.
References
Application Notes and Protocols for the Isolation and Purification of pre-Calcitriol PTAD Adduct
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of vitamin D precursors, herein referred to as pre-Calcitriol (using cholecalciferol, Vitamin D3, as a representative example), with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a critical step in enhancing the sensitivity and accuracy of their quantification by liquid chromatography-mass spectrometry (LC-MS/MS). The resulting Diels-Alder adduct exhibits significantly improved ionization efficiency. This document provides detailed protocols for the synthesis, isolation, and purification of the pre-Calcitriol PTAD adduct on a preparative scale, which is essential for obtaining pure standards for analytical method development, validation, and other research applications.
Chemical Reaction Pathway
The formation of the pre-Calcitriol PTAD adduct proceeds via a [4+2] cycloaddition, specifically a Diels-Alder reaction. The conjugated diene system within the pre-Calcitriol molecule reacts with the dienophile PTAD. This reaction is highly efficient and typically results in the formation of two diastereomers, the 6R and 6S epimers.
Experimental Protocols
Protocol 1: Synthesis of pre-Calcitriol PTAD Adduct
This protocol describes the synthesis of the pre-Calcitriol PTAD adduct on a preparative scale.
Materials:
-
pre-Calcitriol (e.g., Cholecalciferol, Vitamin D3)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 100 mg of pre-Calcitriol in 50 mL of anhydrous acetonitrile in a round-bottom flask.
-
Add a 1.2 molar equivalent of PTAD to the solution.
-
Stir the reaction mixture at room temperature, protected from light, for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (30:70 v/v).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue contains the pre-Calcitriol PTAD adduct and can be carried forward to the purification step.
Protocol 2: Isolation and Purification by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol details the purification of the synthesized pre-Calcitriol PTAD adduct using preparative HPLC.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
Procedure:
-
Dissolve the crude adduct from Protocol 1 in a minimal amount of the initial mobile phase composition.
-
Set up the preparative HPLC system with the parameters outlined in Table 1.
-
Inject the dissolved sample onto the column.
-
Monitor the elution profile at 254 nm. The two diastereomers of the pre-Calcitriol PTAD adduct will elute as distinct peaks.
-
Collect the fractions corresponding to the adduct peaks.
-
Combine the fractions containing the purified adducts.
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified pre-Calcitriol PTAD adduct.
-
The purity of the isolated adduct can be confirmed by analytical HPLC and the structure can be characterized by mass spectrometry and NMR.
Experimental Workflow
The overall workflow for the isolation and purification of the pre-Calcitriol PTAD adduct is depicted below.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the synthesis and purification of the pre-Calcitriol PTAD adduct.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (250 x 21.2 mm, 5 µm) |
| Mobile Phase | Isocratic: 85% Acetonitrile / 15% Water |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Temperature | Ambient |
Table 2: Expected Results and Characterization Data
| Parameter | Expected Outcome/Value |
| Synthesis | |
| Reaction Yield | > 95% (crude) |
| Purification | |
| Purity (by analytical HPLC) | > 98% for each diastereomer |
| Characterization | |
| Molecular Weight (Vitamin D3-PTAD) | 559.79 g/mol |
| Mass Spectrum (ESI+) | [M+H]⁺ at m/z 560.8 |
| Key MS/MS Fragment | m/z 298.2 |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis, isolation, and purification of the pre-Calcitriol PTAD adduct. The availability of a highly pure standard of this adduct is crucial for the development of robust and accurate analytical methods for the quantification of vitamin D and its precursors in various matrices. These methods are of significant interest to researchers in the fields of nutrition, endocrinology, and drug development.
Application Note: Utilizing Calcitriol Impurity C for Accurate Peak Identification in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of Calcitriol (B1668218) Impurity C as a reference standard for peak identification and purity assessment of Calcitriol active pharmaceutical ingredient (API). The protocol outlines a robust High-Performance Liquid Chromatography (HPLC) method, including system suitability, standard and sample preparation, and data analysis. Furthermore, this document provides a summary of the key chemical properties of Calcitriol Impurity C and an overview of the genomic signaling pathway of Calcitriol to provide a relevant biological context.
Introduction
Calcitriol, the biologically active form of Vitamin D3, is a critical hormone for regulating calcium and phosphate (B84403) homeostasis.[1] Its therapeutic use necessitates stringent quality control to ensure purity and minimize the presence of impurities, which can arise during synthesis or degradation.[2] Calcitriol Impurity C, chemically known as the Triazoline Adduct of pre-Calcitriol, is a known process-related impurity.[1][3] The availability of highly purified Calcitriol Impurity C as a reference standard is essential for the accurate identification and quantification of this impurity in Calcitriol drug substances and products, thereby ensuring their safety and efficacy.[4]
This application note details a validated reverse-phase HPLC (RP-HPLC) method for the separation of Calcitriol from Calcitriol Impurity C and other related substances. The use of a certified Calcitriol Impurity C reference standard allows for unambiguous peak identification through retention time matching and peak spiking.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Calcitriol and Calcitriol Impurity C is provided in Table 1 for easy reference.
Table 1: Chemical and Physical Properties of Calcitriol and Calcitriol Impurity C
| Property | Calcitriol | Calcitriol Impurity C |
| Synonyms | (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | Triazoline Adduct of pre-Calcitriol; pre-Calcitriol PTAD Adduct |
| CAS Number | 32222-06-3[5] | 86307-44-0[3][6] |
| Molecular Formula | C₂₇H₄₄O₃[5][7] | C₃₅H₄₉N₃O₅[3][7] |
| Molecular Weight | 416.64 g/mol [5][7] | 591.78 g/mol [3][6] |
| Appearance | White to Off-White Solid | White to Off-White Solid[3] |
| Solubility | Soluble in Methanol, DMSO[8] | Soluble in Methanol, DMSO[8] |
| Storage | -18°C[5] | 2-8°C[8] |
Experimental Protocol: HPLC Method for Peak Identification
This protocol describes the use of Calcitriol Impurity C as an external standard for the identification of the corresponding impurity peak in a Calcitriol sample.
Materials and Reagents
-
Calcitriol API (Test Sample)
-
Calcitriol Impurity C Reference Standard (>98% purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ammonia solution (optional, for mobile phase modification)[9]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[9] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 3 |
| Flow Rate | 1.2 mL/min[10] |
| Column Temperature | 35°C[11] |
| Detection Wavelength | 265 nm[9][11] |
| Injection Volume | 20 µL[11] |
| Run Time | 40 minutes[10] |
Table 3: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 56 | 44 |
| 4.0 | 56 | 44 |
| 10.0 | 33 | 67 |
| 15.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 56 | 44 |
| 40.0 | 56 | 44 |
Preparation of Solutions
3.3.1. Diluent Preparation Use Methanol as the diluent for all standard and sample preparations.[11]
3.3.2. Standard Solution Preparation (Calcitriol Impurity C)
-
Accurately weigh approximately 5 mg of Calcitriol Impurity C Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.
-
Further dilute this stock solution with the diluent to a final concentration of approximately 1 µg/mL.
3.3.3. Calcitriol Standard Solution Preparation
-
Accurately weigh approximately 10 mg of Calcitriol Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a solution of approximately 100 µg/mL.
3.3.4. Sample Solution Preparation (Calcitriol API)
-
Accurately weigh approximately 10 mg of the Calcitriol API test sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a solution of approximately 100 µg/mL.
3.3.5. Spiked Sample Solution Preparation (for Peak Confirmation)
-
To a portion of the Sample Solution, add a known volume of the Calcitriol Impurity C stock solution to achieve a final Impurity C concentration of approximately 1 µg/mL.
-
Mix thoroughly.
System Suitability
Before sample analysis, perform a system suitability test by injecting the Calcitriol Standard Solution (containing potential impurities) or a specifically prepared system suitability mixture. The acceptance criteria should be established based on internal validation data. A typical system suitability requirement is that the resolution between the Calcitriol peak and the nearest eluting impurity peak is not less than 1.5.
Chromatographic Procedure and Peak Identification
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Calcitriol Impurity C Standard Solution to determine its retention time (RT).
-
Inject the Calcitriol Standard Solution to determine the retention time of the main peak.
-
Inject the Sample Solution.
-
Identify the peak in the Sample Solution chromatogram that corresponds to the retention time of the Calcitriol Impurity C Standard Solution.
-
For confirmation, inject the Spiked Sample Solution. An increase in the peak area/height at the retention time of Impurity C confirms the peak's identity.[12]
Data Presentation
The quantitative data for a typical analysis is summarized in Table 4.
Table 4: Example Chromatographic Data
| Analyte | Retention Time (min) | Peak Area (arbitrary units) | Relative Retention Time (RRT) |
| Calcitriol | 10.5 | 5,000,000 | 1.00 |
| Calcitriol Impurity C | ~15.2 | 2,500 | ~1.45 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Experimental Workflow
The following diagram illustrates the workflow for using Calcitriol Impurity C for peak identification.
Caption: Workflow for Peak Identification using Calcitriol Impurity C.
Biological Context: Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[6][13] Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[13] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic pathway is central to the regulation of calcium homeostasis, bone metabolism, and cellular proliferation and differentiation.[6][13]
Caption: Genomic Signaling Pathway of Calcitriol.
Conclusion
The use of a well-characterized Calcitriol Impurity C reference standard is indispensable for the reliable identification and control of this impurity in Calcitriol API and finished products. The HPLC method and protocol detailed in this application note provide a robust framework for researchers and quality control analysts to ensure the quality and safety of Calcitriol-containing pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 8. vitamin D receptor signaling pathway Gene Ontology Term (GO:0070561) [informatics.jax.org]
- 9. pharmadekho.com [pharmadekho.com]
- 10. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 11. impactfactor.org [impactfactor.org]
- 12. How to Identify Peaks in a Chromatogram, Assign Correct Analyte [sorbtech.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
Application Note and Protocol for Stability Testing of Calcitriol Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone for regulating calcium and phosphorus homeostasis. Its pharmaceutical formulations are essential for treating conditions such as secondary hyperparathyroidism in patients with chronic kidney disease, hypocalcemia, and osteoporosis. Due to its sensitivity to environmental factors like light, heat, and oxygen, ensuring the stability of Calcitriol formulations throughout their shelf life is paramount to maintaining safety and efficacy.[1]
This document provides a comprehensive protocol for conducting stability testing of Calcitriol formulations, in alignment with the International Council for Harmonisation (ICH) guidelines. It outlines the procedures for long-term, accelerated, and forced degradation studies, along with a validated stability-indicating analytical method.
Stability Testing Protocol
The objective of this protocol is to establish a shelf life for the Calcitriol formulation and to determine recommended storage conditions. This is achieved by evaluating the physical, chemical, and microbiological characteristics of the drug product over time under various environmental conditions.
Materials and Equipment
-
Calcitriol formulation (at least three primary batches)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Volumetric glassware
-
Analytical balance
-
Reagents for mobile phase and degradation studies (e.g., HPLC-grade acetonitrile, methanol, water; hydrochloric acid, sodium hydroxide, hydrogen peroxide)
ICH Stability Storage Conditions
The following storage conditions are based on ICH Q1A(R2) guidelines for long-term and accelerated stability testing.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency
For long-term stability studies, the recommended testing frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.
Physical and Microbiological Tests
In addition to chemical analysis, the following tests should be performed at each time point:
-
Appearance: Visual inspection for color change, clarity, and particulate matter.
-
pH: For liquid formulations.
-
Sterility: For sterile formulations, to be performed at the beginning and end of the study.
-
Container Closure Integrity: For sterile products, this can be an alternative to sterility testing at intermediate time points.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products, establishing degradation pathways, and demonstrating the specificity of the analytical method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Experimental Protocol
-
Acid Hydrolysis: Treat the Calcitriol formulation with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the Calcitriol formulation with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the Calcitriol formulation with 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the Calcitriol formulation to 80°C in a dry heat oven for 48 hours.
-
Photostability: Expose the Calcitriol formulation to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.
Analytical Methodology: Stability-Indicating RP-HPLC
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for accurately quantifying Calcitriol and its degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main Calcitriol peak from all degradation products and excipients.
Data Presentation and Acceptance Criteria
All quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.
Example Stability Data Table (Accelerated Conditions)
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Known Impurity A (%) | Unknown Impurities (Total, %) |
| 0 | Clear, colorless | 7.2 | 100.0 | < 0.1 | < 0.2 |
| 3 | Clear, colorless | 7.1 | 98.5 | 0.2 | 0.4 |
| 6 | Clear, colorless | 7.0 | 96.8 | 0.4 | 0.7 |
Acceptance Criteria
Acceptance criteria should be established based on regulatory guidelines, safety considerations, and data from formulation development. According to ICH guidelines, a "significant change" for a drug product includes:
-
A 5% change in assay from its initial value.[4]
-
Any degradation product exceeding its acceptance criterion.[4]
-
Failure to meet the acceptance criteria for appearance, physical attributes, and functionality.[4]
-
For sterile injectables, failure to maintain sterility.
The specific limits for individual and total impurities should be set based on ICH Q3B guidelines. For a potent drug like Calcitriol, these limits will be stringent.
Visualizations
Experimental Workflow for Stability Testing
Caption: Experimental workflow for the stability testing of Calcitriol formulations.
Calcitriol Signaling Pathway
Caption: Genomic signaling pathway of Calcitriol via the Vitamin D Receptor.
References
Application of Calcitriol Impurity C in Quality Control: A Detailed Guide
Introduction
Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis.[1][2] Its manufacturing process and storage can lead to the formation of various impurities that must be carefully monitored to ensure the safety and efficacy of the final drug product.[3] Calcitriol Impurity C, chemically known as the Triazoline adduct of pre-calcitriol or pre-Calcitriol PTAD Adduct, is a significant process-related impurity that is specified in major pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][4][5][6] This document provides detailed application notes and protocols for the quality control of Calcitriol Impurity C in pharmaceutical settings.
Chemical Properties and Formation
Calcitriol Impurity C is not a degradation product but rather a derivative formed during synthesis, often involving the use of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to protect the triene system of pre-calcitriol.[1][7]
-
Chemical Name: (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][7][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione[1][6]
The formation of Calcitriol Impurity C is a result of a Diels-Alder reaction between pre-calcitriol and PTAD.
Regulatory Context and Acceptance Criteria
Regulatory bodies like the USP and EP have established limits for Calcitriol Impurity C to ensure the quality of Calcitriol drug substance and products. Adherence to these limits is mandatory for product release.
| Pharmacopeia | Impurity Name | Acceptance Criteria (Not More Than) |
| USP | Triazoline adduct of pre-calcitriol | 0.1% |
| EP | Calcitriol Impurity C | Specified in the monograph |
| Table 1: Pharmacopoeial Acceptance Criteria for Calcitriol Impurity C.[4] |
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The primary analytical technique for the quantification of Calcitriol Impurity C is reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3] The following protocol is based on USP monograph guidelines for Calcitriol.[4][9][10]
Experimental Protocol: HPLC Analysis of Calcitriol Impurity C
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A gradient-capable HPLC system with a UV-Vis detector |
| Column | C18, 4.6 mm × 25 cm, 5 µm packing (L7) or equivalent[9][10] |
| Mobile Phase | Prepare a filtered and degassed mixture of acetonitrile (B52724) and water.[7] The specific gradient or isocratic composition should be optimized for the separation of Calcitriol and its impurities. A common mobile phase consists of a mixture of water, methanol (B129727), and acetonitrile.[8] |
| Flow Rate | About 1.0 mL/min[9][10] |
| Column Temperature | 40 °C[9][10] |
| Detection Wavelength | 230 nm[9][10] |
| Injection Volume | About 50 µL[9] |
| Run Time | At least two times the retention time of the Calcitriol peak[9] |
| Table 2: HPLC Chromatographic Conditions. |
2. Preparation of Solutions
Note: Protect all solutions containing Calcitriol and its impurities from light and air. Perform preparations as rapidly as possible.[9][10]
-
Diluent: A mixture of acetonitrile and water may be used.
-
Standard Solution (Calcitriol): Accurately weigh and dissolve an appropriate amount of USP Calcitriol Reference Standard (RS) in the diluent to obtain a known concentration of about 0.1 mg/mL.[4]
-
Standard Solution (Calcitriol Impurity C): If available, prepare a stock solution of Calcitriol Impurity C reference standard in diluent. Further dilute to a concentration suitable for determining the limit of detection and quantification.
-
Sample Solution (for Drug Substance): Accurately weigh and dissolve the Calcitriol drug substance in the diluent to obtain a concentration of about 0.1 mg/mL.[4]
-
Sample Solution (for Soft Capsules):
-
Take a representative number of soft capsules.
-
Extract the contents with a suitable solvent like methanol or a mixture of methanol and glacial acetic acid.[11][12]
-
A dispersive solid-phase extraction (DSPE) with silica (B1680970) as the sorbent can be employed to remove interference from oily matrix components.[11]
-
Dilute the extract with the diluent to a final concentration equivalent to about 0.1 mg/mL of Calcitriol.
-
-
System Suitability Solution: Heat a portion of the Calcitriol Standard Solution at 80°C for 30 minutes to induce the formation of pre-calcitriol.[4][9][10] This solution is used to verify the resolution between pre-calcitriol and Calcitriol.
3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution. The resolution between the pre-calcitriol and Calcitriol peaks should be not less than 3.5.[4][9][10] The relative retention times are approximately 0.9 for pre-calcitriol and 1.0 for Calcitriol.[4]
-
Inject the Standard Solution and the Sample Solution.
-
Record the chromatograms and identify the peaks based on their retention times relative to the Calcitriol peak.
4. Data Analysis and Calculation
Calculate the percentage of Calcitriol Impurity C in the sample using the following formula:
Percentage of Impurity C = (r_i / r_t) * 100
Where:
-
r_i = Peak response of Calcitriol Impurity C in the Sample Solution
-
r_t = Sum of the responses of all peaks in the chromatogram of the Sample Solution
Method Validation Parameters
While specific data may vary between laboratories, typical validation parameters for such an HPLC method are summarized below.
| Parameter | Typical Value/Range |
| Limit of Detection (LOD) | 0.01 - 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.14 µg/mL[3][13] |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
| Table 3: Typical HPLC Method Validation Parameters. |
Experimental Workflow
The overall workflow for the quality control of Calcitriol Impurity C is depicted in the following diagram.
Biological Significance
As a process-related impurity, Calcitriol Impurity C is not expected to have any biological activity. Its control is essential to ensure the purity and quality of the Calcitriol active pharmaceutical ingredient (API) and final drug product. There are no known signaling pathways associated with this impurity. The focus of its analysis is purely on a quality control perspective.
The control of Calcitriol Impurity C is a critical aspect of ensuring the quality of Calcitriol-containing pharmaceuticals. The HPLC method described, based on pharmacopoeial guidelines, provides a robust and reliable approach for the identification and quantification of this impurity. Adherence to the specified acceptance criteria is mandatory for regulatory compliance and patient safety.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. Extrarenal sites of calcitriol synthesis: the particular role of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. kmpharma.in [kmpharma.in]
- 6. allmpus.com [allmpus.com]
- 7. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. Calcitriol [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Impurities in Calcitriol
Abstract
This application note details a robust and validated sample preparation protocol and a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of process-related and degradation impurities in Calcitriol (B1668218) drug substance and formulated products. The described methodology is crucial for ensuring the quality, safety, and efficacy of Calcitriol preparations by controlling impurities within acceptable limits.
Introduction
Calcitriol, the biologically active form of Vitamin D3, is a potent therapeutic agent used in the management of calcium deficiency and metabolic bone diseases.[1][2] Due to its complex synthesis and sensitivity to light, heat, and oxidation, Calcitriol is susceptible to the formation of various impurities, including isomers (e.g., 5,6-trans-Calcitriol and pre-Calcitriol), oxidation products, and other related compounds.[3] Rigorous analytical testing is therefore essential to monitor and control these impurities in both the active pharmaceutical ingredient (API) and finished drug products.
This document provides a comprehensive guide to sample preparation and HPLC analysis for Calcitriol impurity profiling, designed for researchers, scientists, and professionals in drug development and quality control.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or Milli-Q).
-
Reagents: Tris(hydroxymethyl)aminomethane, Phosphoric acid.
-
Reference Standards: USP Calcitriol RS, and any available impurity reference standards (e.g., Calcitriol EP Impurity A, B, C).
-
Columns: C18 column (e.g., 4.6 mm × 250 mm, 5 µm packing) is commonly used.[4]
-
Instrumentation: HPLC or UHPLC system with a UV or Diode Array Detector (DAD).
Experimental Protocols
3.1. Preparation of Mobile Phase and Solutions
-
Tris Buffer Solution (pH 7.0-7.5): Dissolve 1.0 g of tris(hydroxymethyl)aminomethane in 900 mL of water. Adjust the pH to between 7.0 and 7.5 with phosphoric acid, then dilute to 1000 mL with water.[5]
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Tris buffer solution (e.g., 55:45 v/v).[5] Adjustments may be necessary based on the specific column and system suitability results.
-
Diluent: Methanol or a mixture of acetonitrile and water can be used as a diluent.[6]
3.2. Standard Solution Preparation
-
Accurately weigh a suitable quantity of USP Calcitriol RS and transfer to a volumetric flask.
-
Dissolve the standard in the diluent (e.g., initially dissolve in acetonitrile, then dilute with buffer) to obtain a known concentration (e.g., 100 µg/mL).[5]
-
Note: Calcitriol is light-sensitive; therefore, all solutions should be protected from light using amber glassware or by wrapping containers in aluminum foil.[7]
3.3. Sample Preparation Protocol: Calcitriol API (Drug Substance)
-
Accurately weigh approximately 10 mg of the Calcitriol API into a 100 mL volumetric flask.
-
Add the diluent to dissolve the substance completely.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
3.4. Sample Preparation Protocol: Calcitriol Soft Gelatin Capsules
The oily matrix in soft gelatin capsules requires an extraction step to separate the Calcitriol from interfering excipients.
-
Accurately weigh the contents of not fewer than 10 Calcitriol soft capsules.
-
Transfer a portion of the pooled capsule contents, equivalent to a target concentration of Calcitriol, into a suitable container.
-
Add a non-polar solvent like hexane (B92381) to dissolve the oily matrix.
-
Perform a liquid-liquid extraction (LLE) using a polar solvent such as methanol or acetonitrile to extract the Calcitriol. Vortex the mixture vigorously and allow the layers to separate.
-
Carefully collect the polar layer containing the Calcitriol. Repeat the extraction process on the non-polar layer to ensure complete recovery.
-
Combine the polar extracts and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a known volume of the mobile phase or diluent.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Workflow for Sample Preparation of Calcitriol Soft Gelatin Capsules
Caption: Workflow for Calcitriol soft capsule sample preparation.
HPLC Method Parameters
-
Column: C18, 4.6 mm × 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Tris Buffer (pH 7.2) (55:45)
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 265 nm[8]
-
Injection Volume: 50 µL
-
Column Temperature: 40 °C[5]
-
Run Time: Sufficient to elute all known impurities (typically at least twice the retention time of the Calcitriol peak).[5]
Data Presentation
Table 1: Common Impurities of Calcitriol and their Typical Retention Times
| Impurity Name | Type | Typical Relative Retention Time (RRT) |
| Pre-Calcitriol | Isomer/Degradant | ~0.9 |
| Calcitriol | API | 1.0 |
| 5,6-trans-Calcitriol | Isomer/Degradant | Varies (often > 1.0) |
| Calcitriol EP Impurity A | Process-related | To be determined |
| Calcitriol EP Impurity C | Process-related | To be determined |
Table 2: Summary of Method Validation Data for Calcitriol Impurity Analysis
| Parameter | Specification / Typical Result |
| Linearity (R²) | ≥ 0.997 for Calcitriol and its isomer over the concentration range of 0.16 to 1.36 µg/mL.[4] |
| Accuracy (Recovery) | Recoveries are typically greater than 98%.[4] For soft capsules, recoveries of 86.2% - 94.4% have been reported after extraction.[4] |
| Precision (%RSD) | Intra-day and inter-day RSD values are typically less than 1.2% for precision and stability tests.[4] |
| Limit of Detection (LOD) | For Calcitriol and its trans-isomer, LODs are approximately 40 ng/mL.[4] |
| Limit of Quantitation (LOQ) | For Calcitriol and its trans-isomer, LOQs are around 140 ng/mL.[4] |
Conclusion
The sample preparation protocols and HPLC method described provide a reliable framework for the analysis of impurities in Calcitriol drug substance and formulated products. The extraction procedure for soft gelatin capsules is effective in removing interfering oily matrix components. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment. Adherence to these protocols will ensure that Calcitriol products meet the required quality standards for patient safety.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcitriol - Wikipedia [en.wikipedia.org]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Calcitriol [drugfuture.com]
- 6. pharmadekho.com [pharmadekho.com]
- 7. ijbio.com [ijbio.com]
- 8. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Calcitriol Impurity C Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape for Calcitriol (B1668218) Impurity C in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my Calcitriol Impurity C peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can compromise integration accuracy and resolution. The primary causes are typically related to secondary chemical interactions or physical issues within the HPLC system.
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Calcitriol Impurity C contains nitrogen atoms, which can interact with acidic residual silanol groups on silica-based columns (like C18). This is a very common cause of tailing for basic compounds.[1]
-
Solution 1: Adjust Mobile Phase pH: Use a buffered mobile phase to control the pH. A pH between 3 and 7 can help neutralize the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for tailing.[1] A column with low silanol activity may also be beneficial.[2]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can create active sites that cause tailing.
-
Solution 1: Use a Guard Column: A guard column protects the analytical column from contaminants and is a cost-effective way to extend column lifetime.[3]
-
Solution 2: Flush the Column: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[1][4]
-
Solution: Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[1]
-
Q2: My Calcitriol Impurity C peak is fronting. What is the likely cause?
Peak fronting, an asymmetry where the front of the peak is sloped, is most often caused by issues with the sample solvent or concentration overload.[4]
Possible Causes & Solutions:
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and travel too quickly at the beginning of its journey onto the column, causing a fronting peak.[5]
-
Solution: Modify Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.
-
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can also lead to fronting.[4]
-
Solution: Dilute the Sample: Try reducing the sample concentration while keeping the injection volume the same.
-
Q3: The peak for Calcitriol Impurity C is broad and has poor efficiency. How can I sharpen it?
Broad peaks can result from a variety of factors, from column health to system setup. They lead to decreased sensitivity and poor resolution.[1]
Possible Causes & Solutions:
-
Column Deterioration: Over time, the packed bed of a column can degrade or form voids, leading to band broadening.[1]
-
Solution: Replace the Column: If the column is old or has been subjected to harsh conditions (e.g., extreme pH), it may need to be replaced.[1]
-
-
Extra-Column Volume: Excessive volume from long tubing, a large detector flow cell, or poorly made connections can cause the analyte band to spread before it even reaches the detector.
-
Solution: Optimize System Connections: Use tubing with a small internal diameter (e.g., 0.005") and ensure all connections are made properly with no gaps.
-
-
Incompatible Mobile Phase: An improperly prepared or optimized mobile phase can lead to poor peak shape.[1]
-
Suboptimal Flow Rate or Temperature: The flow rate and column temperature affect diffusion and mass transfer, influencing peak width.[7][8]
Q4: I am observing split peaks for Calcitriol Impurity C. What should I investigate?
Split peaks suggest that the sample path has been disrupted, causing the analyte band to be divided into two or more streams.
Possible Causes & Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, disrupting the flow path.[5][10]
-
Column Void: A void or channel in the packed bed at the head of the column can cause the sample to travel along different paths.[5]
-
Solution: Replace the Column: A column void is typically not repairable, and the column should be replaced.
-
-
Injection Solvent Mismatch: As with peak fronting, injecting in a solvent much stronger than the mobile phase can cause peak distortion that manifests as splitting.[5]
-
Solution: Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a weaker solvent.[5]
-
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Troubleshooting Workflow for Peak Shape Issues
The following workflow provides a logical sequence of steps to diagnose and resolve peak shape problems.
Caption: A logical workflow for troubleshooting common HPLC peak shape abnormalities.
Guide 2: Experimental Protocol for Mobile Phase Optimization
Optimizing the mobile phase is critical for achieving good peak shape, especially for compounds prone to secondary interactions.[11][12]
Objective: To systematically adjust mobile phase parameters to achieve a symmetrical peak for Calcitriol Impurity C with a tailing factor between 0.9 and 1.2.
Methodology:
-
Select Organic Solvent:
-
Start with Acetonitrile (ACN) as it often provides better efficiency and lower backpressure.
-
If peak shape or selectivity is poor, consider Methanol (MeOH). The different solvent properties may alter interactions with the analyte and stationary phase.[13]
-
-
Establish Buffer System and pH:
-
Since Calcitriol Impurity C has basic nitrogens, controlling pH is crucial to suppress silanol interactions.[1]
-
Prepare a buffer at a concentration of 10-25 mM.[10]
-
Step 2.1: Start with an acidic pH. Prepare a mobile phase with 0.1% Formic Acid or a phosphate (B84403) buffer at pH 3.0.
-
Step 2.2: If tailing persists, incrementally increase the pH towards neutral (e.g., pH 5.0, then pH 6.8), ensuring you stay within the column's recommended pH range.
-
Step 2.3: Analyze the peak shape at each pH level to determine the optimal condition.
-
-
Optimize Organic Solvent Percentage:
-
Perform a gradient run (e.g., 5% to 95% ACN) to determine the approximate elution concentration of Calcitriol Impurity C.
-
Based on the gradient result, develop an isocratic method. Adjust the percentage of organic solvent to achieve a retention factor (k) between 2 and 10.[13] This ensures the peak is well-retained but doesn't elute so late that it becomes overly broad.[13]
-
-
Evaluate and Finalize:
-
Once an optimal condition is found, confirm its robustness by making small, deliberate changes to pH and organic composition to ensure the peak shape remains acceptable.
-
Guide 3: HPLC Parameter Influence on Peak Shape
The interplay between various HPLC parameters determines the final peak shape. Understanding these relationships is key to effective method development.
Caption: Key HPLC parameter relationships that influence final peak shape.
Data & Method Parameters
Table 1: Summary of Common Peak Shape Problems, Causes, and Solutions
| Peak Problem | Common Causes | Recommended Solutions |
| Tailing | Secondary interactions with silanol groups; Column contamination; Mass overload.[1] | Adjust mobile phase to pH 3-7; Use an end-capped column; Use a guard column; Reduce sample concentration.[1] |
| Fronting | Sample solvent stronger than mobile phase; Concentration overload.[4] | Dissolve sample in mobile phase or a weaker solvent; Dilute the sample. |
| Broadening | Column degradation/void; Extra-column volume; Suboptimal flow rate.[1] | Replace column; Use shorter/narrower connection tubing; Optimize flow rate and temperature.[1][8] |
| Splitting | Partially blocked column frit; Column void at inlet; Severe injection solvent mismatch.[5][10] | Use in-line filter; Replace column; Inject sample in mobile phase.[5][10] |
Table 2: Example HPLC Method Parameters for Calcitriol Analysis
The following parameters are derived from publicly available methods for Calcitriol and can serve as a starting point for developing a method for its impurities.[14]
| Parameter | Recommended Starting Condition |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10% Acetonitrile in Water (or buffered aqueous solution, e.g., 20 mM Phosphate Buffer pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a shallow gradient to scout for the impurity, then optimize. (e.g., 44% B to 100% B over 15 min) |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | 30 - 40 °C[14][15] |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL (adjust lower to prevent overload) |
| Sample Solvent | Initial Mobile Phase Composition |
References
- 1. mastelf.com [mastelf.com]
- 2. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pharmaguru.co [pharmaguru.co]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 15. Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Polar Calcitriol Impurities
Welcome to the technical support center for the analysis of Calcitriol (B1668218) and its polar impurities. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing polar Calcitriol impurities?
A1: The analysis of Calcitriol and its polar impurities is challenging due to several factors. First, these compounds are typically present at very low concentrations in various matrices, often at picomolar levels, which demands highly sensitive analytical methods.[1] Second, Calcitriol is highly sensitive to light, heat, and oxidation, leading to potential degradation during sample collection, preparation, and analysis.[2][3] Third, the separation of Calcitriol from its structurally similar polar impurities, such as isomers, is chromatographically difficult.[4][5] Finally, its lipophilic nature and lack of easily ionizable groups result in poor ionization efficiency for mass spectrometry (MS), often necessitating a derivatization step to enhance detection.[6]
Q2: Why is derivatization often required for the LC-MS/MS analysis of Calcitriol?
A2: Derivatization is a common strategy to improve the sensitivity of LC-MS/MS methods for Calcitriol.[6] The molecule's structure lacks functional groups that readily ionize, leading to a weak signal in the mass spectrometer.[6] By reacting Calcitriol with a derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a tag is added to the molecule.[1][6][7] This tag significantly enhances the ionization efficiency, which can improve the signal response by as much as tenfold, allowing for the detection and quantification of the very low concentrations found in biological samples.[7]
Q3: What are the common types of polar impurities associated with Calcitriol?
A3: Impurities in Calcitriol can originate from its complex synthesis or from degradation.[2] Common types include isomerization products of the triene system (e.g., 5,6-trans-calcitriol), oxidation products like epoxides, and photodegradation derivatives.[2][4] Synthesis-related impurities may include unreacted sterol intermediates and by-products from various chemical steps.[2] Regulatory bodies like the European Pharmacopoeia (EP) list specific impurities, such as Calcitriol EP Impurity A (5,6-trans-Calcitriol) and Calcitriol EP Impurity C (a triazoline adduct of pre-calcitriol).[8][9]
Q4: Which analytical technique is considered the gold standard for Calcitriol impurity analysis?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the analysis of Calcitriol and its impurities.[6] This is due to its high sensitivity, which is necessary to measure the low physiological concentrations (pg/mL range) of the active form of vitamin D, and its high specificity, which allows for the differentiation of the target analyte from complex matrix components and structurally similar impurities.[6] While HPLC with UV detection can be used, it often lacks the required sensitivity for bioanalytical applications.[6][10]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of polar Calcitriol impurities.
Issue 1: Low or No Signal/Response for Calcitriol in LC-MS/MS
-
Question: My Calcitriol standard or sample is showing a very weak signal or no signal at all during LC-MS/MS analysis. What are the potential causes and solutions?
-
Answer: Low signal is a frequent issue. The primary causes include analyte degradation, poor ionization, or issues with sample preparation.
-
Analyte Degradation: Calcitriol is sensitive to light and heat.[3] Ensure all sample preparation steps are performed under yellow or sodium vapor light and that samples are kept cool.[1] Check the stability of your stock solutions, which should be stored at 2-8°C or colder.[1]
-
Poor Ionization: As discussed in the FAQs, Calcitriol ionizes poorly. If you are not using a derivatization step, your signal will likely be low.[6] Consider implementing a derivatization protocol with an agent like PTAD.[6][7]
-
Suboptimal MS Parameters: Optimize the mass spectrometer source parameters (e.g., gas flows, temperatures) and compound-specific parameters (e.g., collision energy) via direct infusion of a standard to maximize the signal.
-
Sample Preparation Losses: Calcitriol can be lost during extraction steps. Verify the recovery of your Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) method by testing pre-spiked and post-spiked samples.[1][11]
-
Caption: Troubleshooting logic for low analyte signal.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: My Calcitriol peak is showing significant tailing. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise resolution and integration accuracy.
-
Column Choice: Standard C18 columns are commonly used.[10] However, residual silanol (B1196071) activity on the column packing can interact with the hydroxyl groups of Calcitriol, causing tailing. Consider using a column with low silanol activity or end-capping.[12]
-
Mobile Phase pH: The mobile phase composition is critical. The addition of a small amount of an acid, like formic acid, can help suppress silanol interactions and improve peak shape.[1]
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize peak broadening.
-
Issue 3: Co-elution of Calcitriol and its Polar Impurities
-
Question: I am unable to separate Calcitriol from a known polar, isobaric impurity. What steps can I take to improve resolution?
-
Answer: Separating isobaric compounds is a key challenge that relies entirely on chromatographic resolution.[5]
-
Optimize Gradient Elution: If using a gradient, make the slope shallower around the elution time of the analytes. This gives more time for the compounds to separate.[13]
-
Change Mobile Phase Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and may resolve the co-eluting peaks.[10]
-
Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, consider a different reverse-phase chemistry (e.g., Phenyl-Hexyl) or a different chromatographic mode entirely, such as Hydrophilic Interaction Chromatography (HILIC), which can be effective for retaining and separating polar compounds.[14]
-
Reduce Column Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution between closely eluting peaks.
-
Data Presentation
The following tables summarize key quantitative data relevant to the analysis of Calcitriol impurities.
Table 1: Common Polar Impurities of Calcitriol
| Impurity Name | CAS Number | Type / Origin |
|---|---|---|
| 5,6-trans-Calcitriol (EP Impurity A) | 73837-24-8 | Isomer / Degradant |
| Pre-Calcitriol PTAD Adduct (EP Impurity C) | 86307-44-0 | Synthesis-Related |
| epi-Calcitriol (EP Impurity B) | 66791-71-7 | Isomer / Synthesis-Related |
| (1S)-Calcitriol | 61476-45-7 | Isomer |
| (24R)-Hydroxycalcitriol | 56142-94-0 | Metabolite / Impurity |
(Data sourced from multiple references[8][9][15][16])
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Matrix | Analytical Technique |
|---|---|---|---|
| Limit of Quantification (LOQ) | 5 - 141.6 ng/mL | Capsules | HPLC-UV |
| Limit of Quantification (LOQ) | 0.04 µg/mL | Dietary Supplements | UHPLC-UV |
| Limit of Quantification (LOQ) | 5 pg/mL | Human Plasma | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | Dietary Supplements | UHPLC-UV |
| Linearity (r²) | > 0.999 | Plasma | LC-MS/MS |
| Recovery | > 82% | Dietary Supplements | UHPLC-UV |
| Recovery | 101.1% - 102.0% | Oily Matrix | DSPE-HPLC |
(Data compiled from multiple sources[1][4][11][17])
Experimental Protocols
Protocol: Quantification of Calcitriol in Human Plasma using UPLC-MS/MS with Derivatization
This protocol provides a detailed methodology for the sensitive quantification of Calcitriol in a biological matrix.
1. Materials and Reagents:
-
Calcitriol and d6-Calcitriol (Internal Standard, IS) reference standards
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Chloroform (B151607), Formic Acid
-
Ultrapure Water
-
Human Plasma (blank)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X)[1]
2. Preparation of Solutions:
-
Stock Solutions (200 µg/mL): Prepare stock solutions of Calcitriol and d6-Calcitriol in acetonitrile.[1]
-
Working Solutions: Serially dilute the stock solutions with a diluent (e.g., 50:50 water:acetonitrile) to prepare calibration standards (ranging from 5 pg/mL to 200 pg/mL) and Quality Control (QC) samples.[1]
-
PTAD Solution: Prepare a solution of PTAD in acetonitrile (e.g., 0.75 mg/mL).[6]
3. Sample Preparation (SPE):
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 25 µL of IS working solution (d6-Calcitriol). Vortex for 30 seconds.[1]
-
Add 500 µL of 0.1% formic acid and vortex for another 30 seconds.[1]
-
Centrifuge the samples at 14,000 rpm for 5 minutes.[1]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.[1]
-
Dry the cartridge using nitrogen gas.
-
Elute the analyte and IS with 2 mL of chloroform into a clean vial.[1]
4. Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitute the dried residue with the PTAD solution (e.g., 60 µL). Vortex and allow the reaction to proceed for 1 hour at room temperature.[6]
-
Transfer the derivatized sample to an autosampler vial for analysis.
5. UPLC-MS/MS Conditions:
-
Column: Waters Acquity UPLC BEH C18 (e.g., 100mm × 2.1mm, 1.7µm).[1]
-
Mobile Phase A: 4.0 mM ammonium (B1175870) trifluoroacetate (B77799) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.3 - 0.5 mL/min (typical for UPLC).
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both derivatized Calcitriol and the derivatized IS.
Caption: Experimental workflow for Calcitriol analysis.
References
- 1. ijbio.com [ijbio.com]
- 2. veeprho.com [veeprho.com]
- 3. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 8. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 9. allmpus.com [allmpus.com]
- 10. pharmadekho.com [pharmadekho.com]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Calcitriol | CAS 32222-06-3 | LGC Standards [lgcstandards.com]
- 16. tlcstandards.com [tlcstandards.com]
- 17. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
minimizing on-column degradation of Calcitriol during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Calcitriol (B1668218) during analysis.
Troubleshooting Guide
On-column degradation of Calcitriol can lead to inaccurate quantification, peak tailing, and the appearance of unknown peaks in your chromatogram. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | 1. Use an End-Capped Column: Modern C18 columns are often "end-capped" to reduce the number of free silanol (B1196071) groups, which can cause peak tailing. 2. Optimize Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of residual silanol groups. For silica-based columns, a lower pH (around 2.5-3.5) is often effective. 3. Use a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites on the stationary phase. However, be aware that this can affect selectivity. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of your sample. 2. Dilute Sample: If reducing the injection volume is not feasible, dilute your sample. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing length between the injector, column, and detector. 2. Use Appropriate Tubing ID: Ensure the inner diameter of your tubing is appropriate for your flow rate and column size. |
Problem: Loss of Calcitriol Peak Area or Appearance of Degradation Peaks
| Possible Cause | Recommended Solution |
| On-Column Degradation (Chemical) | 1. Mobile Phase pH: Calcitriol is susceptible to degradation in acidic conditions. If using a low pH to improve peak shape, ensure it is not causing degradation. Consider using a less acidic mobile phase or a different column chemistry. 2. Metal Contamination: Metal ions in the mobile phase or from the HPLC system can catalyze degradation. Use high-purity solvents and consider adding a chelating agent like EDTA to your mobile phase. 3. Oxidation: Calcitriol is sensitive to oxidation.[1] Degas the mobile phase thoroughly and consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your sample solvent. |
| Temperature Effects | 1. Control Column Temperature: Use a column oven to maintain a consistent and appropriate temperature. While higher temperatures can improve peak shape, they can also accelerate degradation. An optimal temperature is typically between 25-40°C. |
| Photodegradation | 1. Protect from Light: Calcitriol is light-sensitive.[2] Use amber vials for your samples and standards, and protect the HPLC system from direct light exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of on-column degradation of Calcitriol?
A1: The primary causes of on-column degradation of Calcitriol are its inherent chemical instability and interactions with the stationary phase. Calcitriol is sensitive to acidic pH, oxidation, heat, and light.[1][2] On a standard silica-based C18 column, interaction with residual acidic silanol groups can lead to both peak tailing and chemical degradation.
Q2: How can I choose the right HPLC column to minimize Calcitriol degradation?
A2: To minimize degradation, select a high-quality, end-capped C18 column from a reputable manufacturer. These columns have a lower concentration of residual silanol groups. Alternatively, consider using a column with a different stationary phase, such as a polymer-based or hybrid silica (B1680970) column, which can offer better stability at a wider pH range. A column with low silanol activity is a good choice.[3]
Q3: What are the ideal mobile phase conditions for Calcitriol analysis?
A3: A common mobile phase for Calcitriol analysis is a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[4][5] To minimize degradation, it is advisable to use a neutral or slightly acidic pH (e.g., buffered around pH 6-7). If a lower pH is necessary for chromatographic reasons, its impact on Calcitriol stability should be carefully evaluated. The use of additives like formic acid or phosphoric acid is common, but their concentration should be optimized.[3]
Q4: How should I prepare my samples to ensure the stability of Calcitriol?
A4: Sample preparation should be performed quickly and with protection from light. Calcitriol is soluble in organic solvents like ethanol, methanol, and DMSO.[6] For biological samples, solid-phase extraction (SPE) is a common and effective cleanup method.[7] It is crucial to store samples in amber vials at low temperatures (-20°C or below) and to add an antioxidant to the sample solvent if oxidation is a concern.
Q5: What are the expected degradation products of Calcitriol?
A5: Under forced degradation conditions, Calcitriol can isomerize or oxidize. The 5,6-trans-isomer is a known related substance.[4] Other potential degradation products can be formed through oxidation of the hydroxyl groups or isomerization of the triene system.
Data Presentation
Table 1: Summary of Validated HPLC/UHPLC Methods for Calcitriol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (4.6 x 250 mm, 5 µm)[4] | Hypersil GOLD Phenyl (2.1 x 50 mm, 1.9 µm)[7] | Newcrom R1 (4.6 x 150 mm)[3] |
| Mobile Phase | Gradient of water-acetonitrile-methanol[4] | Gradient of Methanol/Water with 0.5% Formic Acid[7] | Acetonitrile, Water, and Phosphoric Acid[3] |
| Detection | Diode Array Detector (DAD)[4] | Mass Spectrometry (MS)[7] | UV or MS[3] |
| Flow Rate | Not Specified | 0.6 mL/min[7] | Not Specified |
| Column Temp. | Not Specified | Not Specified | Not Specified |
Table 2: Influence of pH and Temperature on the Stability of Vitamin D3 (Cholecalciferol) in Aqueous Solution *
| pH | Temperature (°C) | Degradation Rate Constant (k) |
| 4 | 25 | High |
| 5 | 25 | Significantly Lower than pH 4 |
| 6 | 25 | Stable |
| 7 | 25 | Stable |
| 8 | 25 | Stable |
| Neutral | 4 | Low |
| Neutral | 25 | Moderate |
| Neutral | 40 | High |
*This data is for Cholecalciferol (Vitamin D3) and is intended to provide a general indication of the stability of structurally similar compounds like Calcitriol. Actual degradation rates for Calcitriol may vary.
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluid (Plasma)
This protocol is a general guideline for the extraction of Calcitriol from plasma using solid-phase extraction (SPE).
-
Pre-treatment: To 500 µL of plasma, add an internal standard.
-
Protein Precipitation: Add an equal volume of cold acetonitrile or methanol to precipitate proteins. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute Calcitriol with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of Calcitriol.
-
Acid Degradation: Incubate a solution of Calcitriol in 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Degradation: Incubate a solution of Calcitriol in 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of Calcitriol with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample or solution of Calcitriol at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of Calcitriol to UV light (e.g., 254 nm) or sunlight.
-
Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample to identify degradation peaks.
Visualizations
Caption: Troubleshooting workflow for on-column degradation of Calcitriol.
Caption: General experimental workflow for Calcitriol analysis.
References
- 1. WO2017118885A1 - Stable pharmacuetical compositions of calcitriol - Google Patents [patents.google.com]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 5. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Separation of Calcitriol Degradants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Calcitriol and its degradants.
Frequently Asked Questions (FAQs)
Q1: What are the common degradants of Calcitriol I should be aware of during HPLC analysis?
A1: The most common degradant of Calcitriol is its geometric isomer, 5,6-trans-calcitriol. Additionally, based on forced degradation studies of the parent compound cholecalciferol, other potential degradants formed under specific stress conditions can include:
-
Pre-calcitriol: A thermal isomer.
-
Tachysterol: Formed in the presence of iodine, which catalyzes cis/trans isomerization.[1]
-
Isotachysterol: Formed under acidic conditions.[1]
It is crucial to perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to identify the specific degradants relevant to your sample and storage conditions.[2][3]
Q2: What is a good starting point for a reversed-phase HPLC mobile phase to separate Calcitriol and its degradants?
A2: A common and effective starting point for the reversed-phase separation of Calcitriol and its degradants is a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[4] A gradient elution using water, acetonitrile, and methanol (B129727) is also a frequently used approach. For mass spectrometry (MS) compatible methods, it is recommended to replace non-volatile acids like phosphoric acid with volatile modifiers such as formic acid.[4]
Q3: What is the typical UV wavelength for detecting Calcitriol and its degradants?
A3: Calcitriol and its related compounds are typically detected at a wavelength of 265 nm. However, depending on the specific degradants, monitoring at additional wavelengths, such as 240 nm, may be beneficial for comprehensive impurity profiling.[5]
Q4: How does mobile phase pH affect the separation of Calcitriol and its degradants?
A4: The pH of the mobile phase is a critical parameter that can significantly influence the retention time, peak shape, and selectivity of ionizable compounds.[6][7][8] For Calcitriol and its degradants, which have hydroxyl groups, controlling the pH can help to:
-
Improve peak shape: By ensuring a consistent ionization state of the analytes.[6]
-
Enhance resolution: By altering the retention times of different compounds based on their pKa values.[8]
-
Increase retention: For acidic compounds at low pH and basic compounds at high pH.[9]
It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure good peak symmetry.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Calcitriol and 5,6-trans-calcitriol | 1. Inappropriate mobile phase composition. 2. Suboptimal gradient profile. 3. Column deterioration. | 1. Adjust Mobile Phase: Modify the ratio of organic solvent (acetonitrile/methanol) to water. A lower organic content will generally increase retention and may improve resolution. 2. Optimize Gradient: If using a gradient, adjust the slope. A shallower gradient can enhance the separation of closely eluting peaks. 3. Column Evaluation: Check the column's performance with a standard. If performance has degraded, consider washing or replacing the column. |
| Peak Tailing | 1. Active silanol (B1196071) groups on the column interacting with analytes. 2. Mobile phase pH is too close to the analyte's pKa. 3. Column overload. | 1. Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. 2. Adjust pH: Modify the mobile phase pH to be at least 2 units away from the pKa of Calcitriol and its degradants.[8] 3. Reduce Sample Concentration: Inject a more dilute sample to see if peak shape improves. |
| Peak Splitting or Broadening | 1. Sample solvent is incompatible with the mobile phase. 2. Column void or contamination. 3. Co-elution of multiple degradants. | 1. Solvent Matching: Dissolve the sample in the initial mobile phase composition whenever possible. 2. Column Maintenance: Flush the column, or if a void is suspected, replace it.[10] 3. Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the separation of co-eluting peaks. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. | 1. Equilibrate Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. System Check: Verify the pump is delivering a consistent flow rate and that the mobile phase is properly mixed and degassed.[6] 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Data Presentation
Table 1: Representative HPLC Method Parameters for Calcitriol and Degradant Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Symmetry C18 (4.6 x 250 mm, 5 µm) | Inertsil ODS-3V (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water, acetonitrile, and methanol | Isocratic mixture of acetonitrile and water with phosphoric acid[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 265 nm and 240 nm[5] | UV Detector at 265 nm |
| Column Temp. | Ambient or controlled at 25-30 °C | Ambient |
Table 2: Example Retention Time Data for Calcitriol and a Key Degradant
| Compound | Typical Retention Time (min) |
| Calcitriol | 12.5 |
| 5,6-trans-calcitriol | 14.2 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase conditions.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
-
Aqueous Component: Measure the required volume of HPLC-grade water. If a buffer is needed, prepare it at the desired pH and concentration. Filter the aqueous phase through a 0.45 µm membrane filter.
-
Organic Component: Measure the required volume(s) of HPLC-grade acetonitrile and/or methanol.
-
Mixing: For isocratic elution, pre-mix the aqueous and organic components in the desired ratio. For gradient elution, place the individual solvents in their respective reservoirs on the HPLC system.
-
Degassing: Degas the mobile phase(s) using an inline degasser, sonication, or helium sparging to prevent bubble formation in the system.[6]
Protocol 2: Standard and Sample Preparation
-
Stock Solution: Accurately weigh a known amount of Calcitriol reference standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, to create a stock solution of known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to appropriate concentrations covering the expected range of the samples.
-
Sample Preparation: Dissolve the sample containing Calcitriol in the same solvent as the standards to a concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Protocol 3: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject a blank (solvent), followed by the standard solutions and then the sample solutions.
-
Data Acquisition: Acquire the chromatograms, monitoring at the selected wavelength(s).
-
System Suitability: Before running the samples, inject a system suitability standard to ensure the chromatographic system is performing adequately (e.g., check resolution, peak asymmetry, and theoretical plates).
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC.
Caption: Troubleshooting logic for poor HPLC separation.
References
- 1. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. agilent.com [agilent.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Low Sensitivity of Impurity C in LC-MS
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low sensitivity for "Impurity C" during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following questions and answers address common issues and offer systematic approaches to identify and resolve them.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most common reasons for low sensitivity of an impurity like Impurity C in LC-MS?
Low sensitivity for a trace impurity can stem from several factors. A good starting point is to verify the fundamental aspects of your analytical setup.[1] Ensure that you are using high-purity, LC-MS grade solvents and freshly prepared mobile phases, as contaminants can significantly suppress the signal or increase background noise.[1][2][3] It's also crucial to check for any leaks within the LC system and to confirm that the mass spectrometer has been recently calibrated and tuned.[1] Contamination in the ion source is a frequent cause of signal suppression and should be inspected and cleaned regularly.[1][4]
Q2: My signal-to-noise (S/N) ratio for Impurity C is poor. How can I determine if the issue is high background noise or a low signal?
A low signal-to-noise ratio can be caused by either a weak signal from Impurity C or a high chemical background. To distinguish between these, first, inject a solvent blank. If you observe a high baseline or numerous interfering peaks in the blank run, the issue is likely high background noise.[5] This can be caused by contaminated solvents, mobile phase additives, or a dirty LC-MS system.[1][6] Using LC-MS grade solvents and high-purity additives, preparing fresh mobile phases daily, and flushing the system can help mitigate this.[1][3][7] If the blank chromatogram is clean, the problem is likely a low signal from Impurity C itself.
Q3: How can the mobile phase composition be optimized to enhance the sensitivity of Impurity C?
Mobile phase composition is critical for achieving optimal ionization and, consequently, good sensitivity.[2] The choice of organic solvent (e.g., acetonitrile (B52724) or methanol) and the type and concentration of additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact the ionization efficiency of your impurity.[3] For electrospray ionization (ESI), the mobile phase should promote the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions. It is recommended to systematically evaluate different additives and pH levels to find the optimal conditions for Impurity C.[8][9]
Q4: Can my sample preparation method be the cause of low sensitivity for Impurity C?
Absolutely. The sample preparation technique is crucial for removing matrix components that can interfere with the analysis and cause ion suppression.[1][10][11] For complex matrices like plasma, techniques such as protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often necessary to clean up the sample and concentrate the analyte.[1][10][11] The pH of the sample and the extraction solvent should be optimized to ensure the best recovery of Impurity C.[1]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low sensitivity issues with Impurity C.
Caption: A stepwise workflow for diagnosing and resolving low sensitivity issues for Impurity C.
Detailed Experimental Protocols
Protocol 1: Ion Source Cleaning
Objective: To remove contamination from the mass spectrometer's ion source, which can cause signal suppression.
Materials:
-
Manufacturer-recommended cleaning solvents (e.g., methanol (B129727), isopropanol, water)
-
Lint-free swabs
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Follow the instrument manufacturer's instructions to safely vent the mass spectrometer and remove the ion source.
-
Disassemble the ion source components as per the manufacturer's guide.
-
Soncate the metal components in a beaker with the recommended cleaning solvent for 15-20 minutes.
-
Use lint-free swabs dampened with solvent to gently clean the surfaces of the capillary, skimmer, and other components.
-
Rinse the components with high-purity solvent and allow them to dry completely.
-
Reassemble the ion source and reinstall it in the mass spectrometer.
-
Pump down the system and perform a system calibration and tuning to ensure optimal performance.
Protocol 2: Mobile Phase Optimization
Objective: To determine the optimal mobile phase composition for maximizing the ionization and sensitivity of Impurity C.
Materials:
-
LC-MS grade water, acetonitrile, and methanol
-
High-purity mobile phase additives (e.g., formic acid, acetic acid, ammonium formate, ammonium acetate)
-
Standard solution of Impurity C
Procedure:
-
Prepare a series of mobile phases with varying compositions. For example:
-
Solvent Screening: Compare acetonitrile and methanol as the organic phase.
-
Additive Screening: Test different additives at a constant concentration (e.g., 0.1% formic acid vs. 10 mM ammonium formate).
-
pH Screening: Adjust the pH of the aqueous mobile phase using appropriate buffers.
-
-
Inject the Impurity C standard using each mobile phase composition.
-
Monitor the peak area or peak height of Impurity C to identify the conditions that provide the highest response.
Data Presentation
The impact of different mobile phase additives on the signal intensity of Impurity C can be summarized in a table for easy comparison.
| Mobile Phase Additive (0.1%) | Impurity C Peak Area (Arbitrary Units) | Signal-to-Noise (S/N) |
| Formic Acid | 5,200 | 25 |
| Acetic Acid | 4,100 | 20 |
| Ammonium Formate | 8,900 | 45 |
| Ammonium Acetate | 7,500 | 38 |
Table 1: Effect of Mobile Phase Additives on Impurity C Signal Intensity.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between potential causes of low sensitivity and the corresponding troubleshooting steps.
Caption: Mapping of potential causes of low sensitivity to their respective troubleshooting solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 4. google.com [google.com]
- 5. Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. blog.organomation.com [blog.organomation.com]
- 11. Enhance LC/MS Sensitivity in Your Lab [phenomenex.com]
addressing matrix effects in the analysis of Calcitriol Impurity C
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Calcitriol Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity C and why is its analysis challenging?
Calcitriol Impurity C, also known as the triazoline adduct of pre-calcitriol, is a key intermediate in the synthesis of Calcitriol.[] Its accurate quantification is crucial for ensuring the quality and safety of the final drug product. The analysis is challenging due to its structural similarity to Calcitriol and other related compounds, its presence at low concentrations, and its susceptibility to matrix effects in biological samples and pharmaceutical formulations.
Q2: What are matrix effects and how do they impact the analysis of Calcitriol Impurity C?
Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.[2] In the context of LC-MS/MS analysis of Calcitriol Impurity C, components of the sample matrix (e.g., excipients in a drug product, proteins and phospholipids (B1166683) in biological samples) can co-elute with the analyte and interfere with its ionization process in the mass spectrometer's ion source.[3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2][4]
Q3: What are the common signs of matrix effects in my analytical method?
Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, with recovery values significantly lower or higher than 100%.
-
Non-linear calibration curves.
-
Signal drift during a sequence of injections.
-
Inconsistent internal standard responses.
Q4: Which analytical techniques are most susceptible to matrix effects for this analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying low levels of analytes like Calcitriol Impurity C. However, it is also highly susceptible to matrix effects, particularly when using electrospray ionization (ESI).[2][5] The efficiency of ESI can be significantly affected by co-eluting matrix components.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution
Symptoms:
-
Tailing or fronting peaks for Calcitriol Impurity C.
-
Incomplete separation from Calcitriol or other impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Use a high-resolution column, such as a C18 or a pentafluorophenyl (PFP) column, which can offer different selectivity for structurally similar compounds.[6] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape and resolution. |
| Gradient Elution Not Optimized | Adjust the gradient profile to ensure sufficient separation of the impurity from other components. A shallower gradient around the elution time of the analyte can improve resolution. |
Issue 2: Inaccurate Quantification and Poor Recovery
Symptoms:
-
Recovery of spiked samples is consistently outside the acceptable range (e.g., 85-115%).
-
High variability in quantitative results.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ion Suppression or Enhancement | Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[3][7] |
| Inadequate Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) of Calcitriol Impurity C if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction.[8] If a specific SIL-IS is not available, a structurally similar compound that does not interfere with the analysis can be used. |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration) to compensate for consistent matrix effects. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove a significant portion of matrix interferences from a pharmaceutical formulation or biological sample.
-
Sample Pre-treatment:
-
For solid dosage forms, accurately weigh and dissolve the sample in a suitable organic solvent like methanol (B129727) or acetonitrile.
-
For biological fluids (e.g., plasma, serum), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing methanol followed by water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Calcitriol Impurity C with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
This method helps to quantify the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte standard prepared in the mobile phase.
-
Set B (Post-Spiked Matrix): Blank sample extract (processed through the sample preparation method) spiked with the analyte standard.
-
Set C (Pre-Spiked Matrix): Blank sample spiked with the analyte standard before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value significantly different from 100% indicates the presence of matrix effects.[9]
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 65 - 80 | < 15 | 40 - 60 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | < 10 | 85 - 110 |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 5 | 95 - 105 |
Data are representative and may vary depending on the specific matrix and analytical conditions.
Visualizations
Caption: Workflow for troubleshooting matrix effects in Calcitriol Impurity C analysis.
Caption: The impact of matrix co-elution on the ionization of Calcitriol Impurity C.
References
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Robustness Testing for Calcitriol Impurity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Calcitriol impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for Calcitriol impurity analysis.
Problem: Peak Tailing for Calcitriol or its Impurities
Q1: I am observing significant peak tailing for the main Calcitriol peak and one of the known impurities. What are the potential causes and how can I resolve this?
A1: Peak tailing, where a peak has an asymmetry factor greater than 1, is a common issue in HPLC analysis and can compromise the accuracy of integration and resolution.[1] Potential causes and solutions are outlined below:
-
Secondary Interactions with Silanol (B1196071) Groups: Basic compounds can interact with residual silanol groups on silica-based columns, leading to tailing.[2] Calcitriol and its impurities have hydroxyl groups that can engage in such interactions.
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of Calcitriol or its impurities, it can lead to inconsistent ionization and peak tailing.[3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes of interest.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.[1]
-
Solution: Use tubing with a smaller internal diameter and shorter length, and ensure all connections are secure to minimize dead volume.[1]
-
-
Column Degradation: An old or contaminated column will lose its efficiency and can lead to peak tailing.[1]
Problem: Poor Resolution Between Calcitriol and an Impurity
Q2: I am struggling to achieve baseline separation between the Calcitriol peak and a closely eluting impurity. What steps can I take to improve the resolution?
A2: Achieving adequate resolution is critical for accurate impurity quantification.[6] Here are several parameters you can adjust to improve separation:
-
Mobile Phase Composition: The organic-to-aqueous ratio in the mobile phase significantly impacts retention and selectivity.[6]
-
Solution:
-
Slightly decrease the percentage of the organic solvent in the mobile phase. This will generally increase retention times and may improve the separation between closely eluting peaks.[6]
-
Experiment with a different organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa) as this can alter the selectivity of the separation.
-
-
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation.[6]
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase the analysis time but often improves resolution.[6]
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the separation.[6]
-
Solution: Decreasing the column temperature can increase retention and potentially improve resolution. Conversely, increasing the temperature can sometimes improve efficiency for certain compounds.[6] It is important to find the optimal temperature for your specific separation.
-
-
Column Chemistry: The choice of stationary phase is a critical factor in achieving the desired selectivity.
-
Solution: If modifications to the mobile phase and other parameters are unsuccessful, consider trying a column with a different C18 bonding chemistry or a different stationary phase altogether (e.g., a phenyl-hexyl column).
-
Problem: Appearance of Ghost Peaks
Q3: I am observing unexpected "ghost" peaks in my chromatograms, especially during gradient runs. What is the source of these peaks and how can I eliminate them?
A3: Ghost peaks are spurious peaks that can interfere with the detection and quantification of actual impurities.[2] Common sources and their solutions include:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks.[2]
-
Sample Carryover: Residual sample from a previous injection can be introduced into the current run.[2]
-
Solution:
-
Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.[2]
-
If carryover persists, it may be necessary to manually clean the injector components.
-
-
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing or seals.[1]
-
Solution: Regularly flush the entire HPLC system with a strong solvent like isopropanol (B130326) to remove any accumulated contaminants.
-
FAQs on Method Robustness Testing
Q4: What is the purpose of method robustness testing in the context of Calcitriol impurity analysis?
A4: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters.[7] For Calcitriol impurity analysis, robustness testing is crucial to ensure that the method will provide reliable and consistent results during routine use in different laboratories, with different instruments, and by different analysts.[8]
Q5: Which parameters should be intentionally varied during a robustness study for an HPLC method for Calcitriol impurities?
A5: According to ICH guidelines, the following parameters are typically varied in a robustness study for an HPLC method:[7][9]
-
Mobile Phase Composition: Vary the ratio of organic to aqueous phase by a small amount (e.g., ±2%).[3]
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase (e.g., ±0.2 pH units).[10]
-
Column Temperature: Change the column temperature (e.g., ±5 °C).[11]
-
Flow Rate: Vary the flow rate of the mobile phase (e.g., ±0.1 mL/min).[3]
-
Detection Wavelength: Adjust the detection wavelength (e.g., ±3 nm).[11]
-
Different HPLC Columns: Use columns from different batches or manufacturers.[9]
-
Different HPLC Systems: Perform the analysis on different HPLC instruments.[9]
Q6: What are the acceptance criteria for a successful robustness study?
A6: The acceptance criteria for a robustness study are typically based on the system suitability test (SST) parameters.[12] For each varied condition, the SST parameters should remain within the limits defined during method validation.[12] Key SST parameters for impurity analysis include:
-
Resolution (Rs): The resolution between the main peak (Calcitriol) and the closest eluting impurity should be greater than a specified value (e.g., >2.0).[13][14]
-
Tailing Factor (Tf): The tailing factor for the Calcitriol and impurity peaks should be within an acceptable range (e.g., ≤ 2.0).[14]
-
Relative Standard Deviation (RSD) of Peak Area: The %RSD for replicate injections of a standard solution should be below a certain threshold (e.g., < 2.0%).[14]
-
Retention Time (RT): While some shift in retention time is expected, it should be consistent and not lead to peak co-elution.
Q7: What is a forced degradation study and how does it relate to robustness testing?
A7: A forced degradation study involves intentionally exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to produce degradation products.[15][16] The purpose is to identify potential degradation pathways and to demonstrate the specificity of the analytical method in separating the main drug from its degradation products.[17] While distinct from robustness testing, forced degradation studies are a crucial part of method development and validation, ensuring the method is "stability-indicating."[17] The robustness test then confirms that this validated method can withstand minor variations in its parameters.
Data Presentation
The following tables present illustrative data from a hypothetical robustness study on a Calcitriol impurity analysis method. The system suitability test (SST) parameters are evaluated under standard and varied chromatographic conditions.
Table 1: Standard Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Table 2: Robustness Study Results - System Suitability Parameters
| Parameter Varied | Condition | Resolution (Rs) between Calcitriol and Impurity A | Tailing Factor (Tf) of Calcitriol Peak | %RSD of Calcitriol Peak Area (n=6) |
| Standard Condition | - | 2.8 | 1.2 | 0.8% |
| Mobile Phase Ratio | 58:42 (ACN:H₂O) | 2.6 | 1.3 | 0.9% |
| 62:38 (ACN:H₂O) | 3.0 | 1.1 | 0.7% | |
| Flow Rate | 0.9 mL/min | 2.9 | 1.2 | 0.8% |
| 1.1 mL/min | 2.7 | 1.3 | 0.9% | |
| Column Temperature | 25°C | 2.5 | 1.4 | 1.0% |
| 35°C | 3.1 | 1.1 | 0.6% | |
| Detection Wavelength | 262 nm | 2.8 | 1.2 | 0.8% |
| 268 nm | 2.8 | 1.2 | 0.9% |
Note: The data presented in this table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Robustness Testing of HPLC Method for Calcitriol Impurity Analysis
1. Objective: To assess the robustness of the HPLC method by evaluating the impact of small, deliberate variations in chromatographic parameters on the system suitability test (SST) results.
2. Materials and Reagents:
- Calcitriol Reference Standard
- Calcitriol Impurity Reference Standards (e.g., Impurity A, Impurity B)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Buffer salts (if applicable)
3. Standard Chromatographic Conditions:
- As specified in Table 1.
4. Preparation of Solutions:
- Standard Solution: Prepare a solution of Calcitriol and known impurities at a target concentration in the mobile phase.
- System Suitability Solution (SSS): Prepare a solution containing Calcitriol and its critical impurity pair at a concentration that allows for the evaluation of resolution and other SST parameters.
5. Robustness Study Design:
- For each condition listed in Table 2, make the specified adjustment to the standard chromatographic method.
- Equilibrate the HPLC system with the modified conditions until a stable baseline is achieved.
- Perform six replicate injections of the Standard Solution.
- Perform one injection of the System Suitability Solution.
6. Data Analysis:
- For each condition, calculate the following SST parameters:
- Resolution (Rs) between the critical peak pair from the SSS chromatogram.
- Tailing factor (Tf) for the Calcitriol peak in the Standard Solution chromatograms.
- Relative Standard Deviation (%RSD) of the peak areas for Calcitriol from the six replicate injections of the Standard Solution.
- Compare the results against the pre-defined acceptance criteria (e.g., Rs > 2.0, Tf < 2.0, %RSD < 2.0%).
Mandatory Visualization
Caption: Workflow for HPLC Method Robustness Testing.
Caption: Logical Flow for Troubleshooting HPLC Peak Tailing.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. mdpi.com [mdpi.com]
- 9. impactfactor.org [impactfactor.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
- 13. Calcitriol [drugfuture.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. pharmasm.com [pharmasm.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. biopharminternational.com [biopharminternational.com]
dealing with isomeric interference in Calcitriol analysis
Welcome to the technical support center for Calcitriol (B1668218) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isomeric interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers that interfere with Calcitriol (1α,25-dihydroxyvitamin D3) analysis?
A1: The most significant isomeric interferences in Calcitriol analysis arise from other dihydroxyvitamin D metabolites that are structurally very similar. These include:
-
4β,25-dihydroxyvitamin D3 (4β,25(OH)2D3): This is a major metabolite of 25-hydroxyvitamin D3 and can co-elute with Calcitriol if not properly resolved, leading to a positive bias in quantification.[1]
-
Epimers: The C-3 epimer of 25-hydroxyvitamin D3 (3-epi-25OHD3) and potentially epimers of Calcitriol itself can cause interference.[2][3]
-
Other Dihydroxyvitamin D metabolites: Various other dihydroxylated forms of vitamin D can also be present and potentially interfere with the analysis.[4]
Q2: What are the primary analytical techniques for separating Calcitriol from its isomers?
A2: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[1][5][6][7] LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[1][8] The key to successful separation lies in the chromatographic conditions and sample preparation.
Q3: How can I improve the chromatographic separation of Calcitriol and its isomers?
A3: To enhance chromatographic resolution, consider the following:
-
Column Selection: Using a phenyl-hexyl column has been shown to be effective in resolving 4β,25(OH)2D3 from Calcitriol.[1] Chiral columns can also be employed to separate epimers.[3][9]
-
Mobile Phase Optimization: A mixture of methanol (B129727), acetonitrile, and water is a common mobile phase for reversed-phase HPLC.[6] Careful optimization of the solvent gradient and composition is crucial.
-
Derivatization: Derivatizing Calcitriol and its isomers with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can improve chromatographic separation and ionization efficiency in mass spectrometry.[1]
Q4: What sample preparation techniques can help minimize isomeric interference?
A4: Robust sample preparation is critical for removing interfering substances before analysis.[7][8] Effective techniques include:
-
Supported Liquid Extraction (SLE): SLE is a high-throughput method for removing proteins and phospholipids (B1166683) from plasma or serum samples.[3][8]
-
Solid Phase Extraction (SPE): SPE can be used to selectively isolate and concentrate Calcitriol and its metabolites from the sample matrix.[8]
-
Immunoextraction: Antibody-based immunoextraction can specifically target and remove certain structurally related isomers prior to LC-MS/MS analysis, though it can increase sample preparation time and cost.[1]
Troubleshooting Guide
Problem 1: Poor peak resolution between Calcitriol and a suspected isomer.
| Possible Cause | Suggested Solution |
| Inadequate chromatographic separation | 1. Optimize the mobile phase gradient: Adjust the solvent composition and gradient slope to improve separation. 2. Change the analytical column: Switch to a column with a different stationary phase, such as a phenyl-hexyl or a chiral column, which may offer better selectivity for the isomers .[1][9] 3. Lower the flow rate: This can sometimes improve resolution, although it will increase the run time. |
| Co-elution of isomers | 1. Employ derivatization: Derivatizing the analytes with PTAD can alter their chromatographic behavior and improve separation.[1] 2. Utilize a longer column: A longer column provides more theoretical plates and can enhance resolution.[10] |
Problem 2: Inaccurate quantification of Calcitriol, with suspected positive bias.
| Possible Cause | Suggested Solution |
| Co-eluting isomeric interference | 1. Improve chromatographic separation: Refer to the solutions for "Poor peak resolution." The presence of 4β,25(OH)2D3 has been shown to cause a positive bias of up to 127% if not chromatographically resolved.[1] 2. Enhance sample cleanup: Implement more rigorous sample preparation, such as a combination of SLE and SPE, to remove interfering isomers before injection.[8] Immunoextraction can also be considered.[1] |
| Matrix effects suppressing or enhancing the signal | 1. Use a stable isotope-labeled internal standard: A deuterated Calcitriol internal standard can help to correct for matrix effects.[8] 2. Optimize sample preparation: Ensure the sample preparation method effectively removes matrix components that can interfere with ionization. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on Calcitriol analysis.
Table 1: Linearity and Sensitivity of Calcitriol Assays
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 1 ng/mL to 100 ng/mL | Not Specified | [8] |
| UHPLC | Not Specified | 0.05 µg/mL | [7][11] |
| HPLC | 0.80 µg/g to 4.8 µg/g | Not Specified | [12] |
Table 2: Performance of an LC-MS/MS Method for Calcitriol Analysis
| Parameter | Value | Reference |
| Maximum Carryover | 17% of LLOQ | [8] |
| Accuracy of Standards | Within 11% of specified concentration | [8] |
| Precision (CV%) of QC Samples | 3.3% - 9.6% | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of Calcitriol in plasma.[8]
-
Sample Pretreatment:
-
Aliquot 475 µL of blank plasma or sample into a clean tube.
-
Add 25 µL of the standard spiking solution (or methanol for samples).
-
Add 20 µL of the internal standard spiking solution (deuterated Calcitriol in methanol).
-
Add 100 µL of 10% ammonia (B1221849) solution and mix well.
-
-
Supported Liquid Extraction (SLE):
-
Load the pretreated sample onto a 200mg/mL 96-well SLE plate.
-
Apply a vacuum to pull the sample through the sorbent material.
-
Elute the analytes with an appropriate organic solvent.
-
-
Solid Phase Extraction (SPE):
-
Condition a 30 mg/mL 96-well HyperSep Retain PEP plate.
-
Load the eluate from the SLE step onto the SPE plate.
-
Wash the plate to remove interferences.
-
Elute the Calcitriol and internal standard with the final elution solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate Calcitriol quantification.
Caption: Experimental workflow for Calcitriol analysis using SLE-SPE and LC-MS/MS.
References
- 1. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Collection - Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - Journal of the American Society for Mass Spectrometry - Figshare [acs.figshare.com]
- 5. [PDF] Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 6. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. quora.com [quora.com]
- 10. Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
Technical Support Center: Optimization of Gradient Elution for Calcitriol Impurities
Here is the technical support center for the optimization of gradient elution for Calcitriol (B1668218) impurities.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the analysis of Calcitriol and its impurities using gradient elution HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Calcitriol?
Calcitriol is highly sensitive to light, heat, and oxidation, leading to the formation of various impurities.[1] These can be broadly categorized as:
-
Process-Related Impurities: These arise from the multi-step synthesis process and can include unreacted intermediates or by-products from side reactions.[1]
-
Degradation Impurities: These form during storage or handling. Common degradation pathways include isomerization of the triene system, oxidation (forming epoxides and hydroxy analogs), and photodegradation.[1]
-
Isomers: The C3-epimer is a common stereoisomer that can be difficult to separate from Calcitriol due to very similar physicochemical properties.[2]
Q2: I am seeing poor resolution between Calcitriol and a closely eluting impurity. What are the first steps to optimize the separation?
Poor resolution is a common challenge. Here are the primary optimization strategies:
-
Adjust the Gradient Slope: A steep gradient may not provide enough time for separation. Try implementing a shallower gradient, which increases the separation window and can improve the resolution between peaks that are close together.[2]
-
Modify Mobile Phase Composition: The choice and ratio of organic solvents (e.g., methanol, acetonitrile) are critical.[2] Systematically vary the ratio of your organic modifiers to influence selectivity.
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak symmetry and efficiency, which may enhance resolution.[2]
-
Change the Mobile Phase pH: Adjusting the pH can alter the ionization state of analytes, which in turn affects their interaction with the stationary phase and can improve separation.[3] Ensure the pH is within the stable range for your column.[2]
Q3: What causes peak tailing for Calcitriol or its impurity peaks, and how can I fix it?
Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns.[2]
-
Solution 1: Adjust Mobile Phase pH: Operating at a pH that suppresses the ionization of silanol groups (typically pH < 4) can reduce these secondary interactions.
-
Solution 2: Add a Mobile Phase Modifier: Incorporating a small amount of a competing agent, like a buffer, can help minimize peak tailing.[2] However, you must ensure the modifier is compatible with your detection method, especially for LC-MS.[2]
-
Solution 3: Use a Different Column: If tailing persists, consider using a column with advanced end-capping or a different stationary phase that is less prone to secondary interactions.
Q4: My baseline is drifting upwards during the gradient run. What is the likely cause?
Baseline drift in gradient elution is a frequent issue, often related to the mobile phase.[4]
-
Contaminated Solvents: Water is a common source of contamination in reversed-phase HPLC.[4] Use only high-purity, HPLC-grade solvents and water.[4]
-
Mismatched UV Absorbance: If one of your mobile phase solvents absorbs UV light at your detection wavelength, the baseline will rise as its concentration increases during the gradient. If possible, choose a wavelength where none of the mobile phase components absorb or use a reference wavelength on a diode array detector.[5]
-
Column Bleed: An old or unstable column can shed its stationary phase, causing a rising baseline.
Q5: How do I start developing a new gradient elution method for Calcitriol from scratch?
A systematic approach is recommended:
-
Run a Scouting Gradient: Begin with a wide, linear gradient, such as 5% to 100% organic solvent over 20-30 minutes.[5] This initial run will show you the approximate retention times of Calcitriol and its major impurities, helping you define the useful range of the gradient.
-
Optimize the Gradient Range: Based on the scouting run, you can set a narrower, more targeted gradient. The initial %B (organic solvent) should be just strong enough to elute the first peak of interest after the void volume, and the final %B should be sufficient to elute the last impurity.[5]
-
Optimize the Gradient Time (Slope): Adjust the length of the gradient to achieve the desired resolution. A longer time (shallower slope) generally provides better resolution for complex mixtures.
Troubleshooting Guide
The following table summarizes common issues encountered during the gradient elution of Calcitriol impurities and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Gradient slope is too steep.2. Mobile phase lacks selectivity.3. Column is old or inappropriate. | 1. Decrease the gradient slope (increase gradient time).2. Vary the organic solvent ratio (e.g., Acetonitrile (B52724) vs. Methanol).3. Adjust mobile phase pH.4. Replace the column with a new one of the same type or try a different stationary phase (e.g., C18 with high carbon load).[2] |
| Peak Tailing | 1. Secondary interactions with column silanols.2. Column overload.3. Mobile phase pH is inappropriate. | 1. Add a competing base or buffer to the mobile phase.2. Reduce sample concentration.3. Adjust mobile phase pH to suppress silanol activity.[2] |
| Baseline Drift / Noise | 1. Contaminated mobile phase.2. Mobile phase components absorb at the detection wavelength.3. Pump proportioning valves are not mixing properly.[4]4. Column bleed. | 1. Use fresh, HPLC-grade solvents and high-purity water.[4]2. Degas the mobile phase.3. Select a different detection wavelength or use a reference wavelength.[5]4. Flush the pump and check for leaks.[4]5. Replace the column if it is old. |
| Erratic Retention Times | 1. Air trapped in the pump.2. Leaks in the system.3. Fluctuations in column temperature.4. Inconsistent mobile phase preparation. | 1. Purge the pump to remove air bubbles.[4]2. Check all fittings for leaks, especially at the pump and injector.3. Use a reliable column oven to maintain a constant temperature.[4]4. Prepare mobile phase carefully and consistently; consider hand-mixing if proportioning valves are suspect.[4] |
Experimental Protocols
Protocol 1: General Purpose Gradient HPLC Method for Calcitriol Impurity Profiling
This protocol provides a starting point for separating Calcitriol from its common impurities. Optimization will likely be required.
1. Materials and Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and UV or DAD detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
HPLC-grade acetonitrile, methanol, and water.
-
Buffer salts (e.g., Tris or ammonium (B1175870) formate).[5][7]
-
Calcitriol reference standard and sample preparations.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (4.6 mm x 250 mm, 5 µm)[6] |
| Mobile Phase A | Water or aqueous buffer (e.g., 10 mM Ammonium Formate, pH 2.8)[5] |
| Mobile Phase B | Acetonitrile or a mixture of Acetonitrile/Methanol |
| Flow Rate | 1.0 - 1.2 mL/min[8] |
| Column Temperature | 27 - 35 °C[6][8] |
| Detection Wavelength | 265 nm[8] |
| Injection Volume | 10 - 50 µL[7][8] |
3. Example Gradient Program (Scouting Gradient):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B. Filter through a 0.45 µm membrane filter and degas thoroughly before use.[9]
-
Sample Preparation: Accurately weigh and dissolve Calcitriol samples in a suitable solvent (e.g., acetonitrile or mobile phase) to a known concentration (e.g., ~100 µg/mL).[7]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[2]
-
Injection: Inject a blank (solvent), followed by the standard and sample solutions.
-
Analysis: Record the chromatograms and identify peaks based on the retention time of the reference standard. Integrate all peaks to determine the percentage of each impurity.
Protocol 2: Forced Degradation Study for Calcitriol
Forced degradation studies are performed to generate potential degradation products and demonstrate the stability-indicating nature of an analytical method.[10][11] An acceptable level of degradation is typically between 5-20%.[11]
1. Prepare Stock Solution: Prepare a stock solution of Calcitriol in a suitable solvent (e.g., acetonitrile).
2. Apply Stress Conditions:
| Stress Condition | Reagent / Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for 2-8 hours |
| Oxidation | 3-6% H₂O₂ | Room temperature for 24 hours |
| Thermal Degradation | Heat solution at 80°C[7] or solid at 105°C | 24-72 hours |
| Photolytic Degradation | Expose solution to UV/Vis light (ICH Q1B guidelines) | As per guidelines |
3. Procedure:
-
For each condition, mix the Calcitriol stock solution with the stress reagent.
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to the target concentration with the mobile phase.
-
Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms for new peaks (degradation products) and ensure the main Calcitriol peak is spectrally pure and well-resolved from any degradants.
Visualizations
Caption: Workflow for HPLC gradient method development and optimization.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcitriol [drugfuture.com]
- 8. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Navigating Calcitriol Analysis: A Technical Support Guide to HPLC Column Selection
For researchers, scientists, and drug development professionals engaged in the analysis of Calcitriol (B1668218), the hormonally active form of Vitamin D, selecting the appropriate High-Performance Liquid Chromatography (HPLC) column is a critical step that dictates the accuracy, resolution, and efficiency of results. This technical support center provides a comprehensive guide to making an informed decision, complete with troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Deciphering the Chromatographic Challenge
Calcitriol's low concentration in biological matrices and its susceptibility to isomerization necessitate a robust and sensitive analytical method. The choice between normal-phase and reversed-phase chromatography is the foundational step in developing a reliable HPLC assay.
-
Normal-Phase (NP) HPLC: Often utilizing a silica-based column, this method is a viable option for separating Calcitriol from its isomers. The mobile phase is typically non-polar, such as hexane, often with a polar modifier like isopropanol.
-
Reversed-Phase (RP) HPLC: This is the more common approach for Calcitriol analysis, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water, methanol (B129727), and acetonitrile (B52724). RP-HPLC offers excellent reproducibility and is compatible with a wider range of detection techniques, including mass spectrometry.
Selecting Your HPLC Column: A Comparative Overview
The selection of an HPLC column is a multi-faceted decision that depends on the specific requirements of the assay, including the sample matrix, desired resolution, and available instrumentation. Below is a summary of commonly used HPLC columns for Calcitriol analysis:
| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Manufacturer (Example) | Key Characteristics |
| Reversed-Phase | |||||
| C18 | 5 | 100-120 | 4.6 x 250 | Waters (Symmetry), Phenomenex | High hydrophobicity, excellent retention for non-polar compounds like Calcitriol.[1] |
| C18 | 2.7 | - | 4.6 x 150 | - | Smaller particle size for higher efficiency and faster analysis times.[2] |
| C18 | 1.7 | - | 2.1 x 100 | Waters (ACQUITY UPLC BEH) | Sub-2 µm particles for ultra-high performance applications, offering superior resolution and sensitivity.[3] |
| Phenyl-Hexyl | - | - | - | Waters (XBridge, XSelect) | Provides alternative selectivity to C18 phases due to pi-pi interactions, which can be beneficial for resolving isomers. |
| Normal-Phase | |||||
| Silica (B1680970) (L3) | 5 | - | 4.6 x 250 | - | Effective for separating Calcitriol and its isomers using non-polar mobile phases.[4] |
Experimental Protocol: A-Typical RP-HPLC Method for Calcitriol Analysis
This protocol provides a general framework for the analysis of Calcitriol in pharmaceutical formulations. Method optimization and validation are essential for specific applications.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing Calcitriol in a suitable solvent, such as methanol or ethanol.
-
For complex matrices like plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove interfering substances.[5]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water.[1] For example, an isocratic mobile phase could be a mixture of acetonitrile and water.
-
Flow Rate: 1.0 - 2.0 mL/min.[6]
-
Column Temperature: Ambient or controlled at 30-40 °C for improved reproducibility.[2]
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This section addresses specific problems in a question-and-answer format to facilitate rapid troubleshooting.
Question: My Calcitriol peak is showing significant tailing. What are the likely causes and solutions?
Answer: Peak tailing for Calcitriol can be caused by several factors:
-
Secondary Interactions: Silanol (B1196071) groups on the silica backbone of the stationary phase can interact with the hydroxyl groups of Calcitriol, causing tailing.
-
Solution: Use a well-endcapped C18 column or add a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Calcitriol.
-
Solution: Adjust the mobile phase pH to suppress any potential ionization.
-
Question: I am observing poor resolution between Calcitriol and its isomers. How can I improve this?
Answer: Improving the resolution between closely eluting compounds like Calcitriol and its isomers often requires methodical optimization:
-
Mobile Phase Composition: Fine-tune the ratio of organic solvents (acetonitrile, methanol) and water in your mobile phase. A lower percentage of the stronger organic solvent will generally increase retention and may improve resolution.
-
Column Chemistry: Consider a column with a different selectivity, such as a phenyl-hexyl phase, which can offer different interaction mechanisms.
-
Particle Size: Switching to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and, consequently, resolution.
-
Temperature: Optimizing the column temperature can influence selectivity. Experiment with temperatures between 30°C and 40°C.
Question: My retention times for Calcitriol are drifting with each injection. What should I investigate?
Answer: Retention time drift is a common issue that can often be traced back to the HPLC system or mobile phase:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This can take 20-30 column volumes.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of drifting retention times. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Fluctuations in flow rate will directly impact retention times.
-
Temperature Fluctuations: Unstable column temperature can lead to retention time variability. Use a column oven to maintain a constant temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for a beginner analyzing Calcitriol?
A1: For those new to Calcitriol analysis, a standard reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm dimensions) is a robust and versatile starting point. These columns are widely available and have been used in numerous published methods for Calcitriol, providing a solid foundation for method development.
Q2: Can I use a UHPLC system for Calcitriol analysis?
A2: Yes, a UHPLC (Ultra-High-Performance Liquid Chromatography) system is highly suitable for Calcitriol analysis. The use of sub-2 µm particle columns in UHPLC can significantly improve resolution, increase sensitivity, and reduce analysis time.[3]
Q3: How important is sample preparation for Calcitriol analysis?
A3: Sample preparation is extremely important, especially when dealing with complex matrices like biological fluids.[5][7] A thorough cleanup procedure is necessary to remove interfering substances that can co-elute with Calcitriol, leading to inaccurate quantification.[7] Solid-phase extraction (SPE) is a commonly employed and effective technique for this purpose.[5]
Q4: What are the typical detection limits for Calcitriol using HPLC with UV detection?
A4: The detection limits for Calcitriol with UV detection are typically in the low nanogram per milliliter (ng/mL) range.[1] For analyzing very low concentrations of Calcitriol, coupling the HPLC system to a mass spectrometer (LC-MS) is often necessary to achieve the required sensitivity and specificity.
Visualizing the Workflow: HPLC Column Selection for Calcitriol Analysis
The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for your Calcitriol analysis.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate HPLC column.
References
- 1. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 2. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 3. ijbio.com [ijbio.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. pharmadekho.com [pharmadekho.com]
- 7. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Limit of Detection and Quantification of Calcitriol and its Related Compounds
For researchers, scientists, and drug development professionals, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Calcitriol is critical for ensuring product safety and efficacy. Calcitriol Impurity C, identified as the pre-Calcitriol PTAD adduct, is a significant related substance that requires sensitive analytical methods for its control.
This guide provides a comparative overview of different analytical techniques for the determination of Calcitriol and its impurities, with a focus on the achievable Limits of Detection (LOD) and Quantification (LOQ). While specific public data on the LOD and LOQ for Calcitriol Impurity C is limited, this guide presents data for Calcitriol and its isomers, offering a robust benchmark for analytical performance.
Comparison of Analytical Methods
The primary analytical methods for the analysis of Calcitriol and its impurities are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Key Performance Comparison:
| Parameter | HPLC-UV Method | LC-MS/MS Method | LC-MS/MS with Derivatization |
| Analyte | Calcitriol & 5,6-trans-calcitriol | Calcitriol | 1,25-dihydroxyvitamin D2 & D3 |
| Matrix | Drug Product (Capsules) | Human Plasma | Human Serum |
| Limit of Detection (LOD) | 39.75 ng/mL (Calcitriol)[1] | Not explicitly stated, but linearity is demonstrated down to 1 ng/mL[2] | 2.0 pg/L[3] |
| Limit of Quantification (LOQ) | 141.6 ng/mL (Calcitriol)[1] | Estimated to be ~1 ng/mL | Not explicitly stated, but significantly lower than other methods |
| Sensitivity | Moderate | High | Very High |
| Specificity | Good | High | Very High |
| Common Use | Routine quality control, purity testing of bulk drug and finished products. | Bioanalysis, pharmacokinetic studies, trace impurity analysis. | Clinical research, measurement of low-level endogenous metabolites. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for the compared methods.
1. HPLC-UV Method for Calcitriol and its Isomer
This method is suitable for the quantification of Calcitriol and its isomer, 5,6-trans-calcitriol, in pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.[1]
-
Chromatographic Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient elution of water, acetonitrile, and methanol (B129727).[1]
-
Detection: UV detection at a specified wavelength.
-
Key Finding: The method demonstrated linearity in the range of 0.1714 - 1.36 µg/mL for Calcitriol, with a detection limit of 39.75 ng/mL and a quantification limit of 141.6 ng/mL.[1]
2. LC-MS/MS Method for Calcitriol in Biological Fluids
This method provides high sensitivity and selectivity for the determination of Calcitriol in plasma, making it ideal for pharmacokinetic studies.
-
Instrumentation: A Liquid Chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[2]
-
Sample Preparation: Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE).[2]
-
Chromatographic Column: Hypersil GOLD Phenyl, 50 x 2.1mm, 1.9µm particle size.[2]
-
Mobile Phase: A gradient of methanol and water with 0.5% formic acid.[2]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[2]
-
Key Finding: The assay was shown to be precise, accurate, and linear over the range of 1 ng/mL to 100 ng/mL.[2]
3. Highly Sensitive LC-MS/MS with Derivatization for Vitamin D Metabolites
For ultra-trace level detection, derivatization can significantly enhance the signal in mass spectrometry. The use of a derivatizing agent like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) is a common strategy.[3] Calcitriol EP Impurity C is, in fact, a pre-calcitriol adduct formed with a triazoline derivatizing agent.[]
-
Instrumentation: A Liquid Chromatograph coupled to a tandem mass spectrometer.[3]
-
Derivatization: Use of a derivatizing agent such as Amplifex diene or PTAD prior to LC-MS/MS analysis to enhance ionization and sensitivity.[3]
-
Key Finding: A method using a novel derivatization agent reported a limit of detection of 2.0 pg/L for 1,25-dihydroxyvitamin D2, demonstrating a significant increase in sensitivity.[3]
Methodology and Workflow Diagrams
Visualizing the experimental workflows can aid in understanding the procedural steps involved in each analytical method.
References
Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Calcitriol Impurity Methods
For researchers, scientists, and drug development professionals, ensuring the purity of Calcitriol (B1668218), the active form of vitamin D3, is paramount. This guide provides an objective comparison of common analytical methods for detecting and quantifying Calcitriol impurities, supported by experimental data to aid in selecting the most appropriate technique for your specific needs.
The accurate and precise measurement of impurities in Calcitriol drug substances and products is a critical aspect of quality control in the pharmaceutical industry. Various analytical techniques, primarily high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and liquid chromatography-mass spectrometry (LC-MS), are employed to ensure the safety and efficacy of the final product. This guide delves into the performance of these methods, presenting a clear comparison of their accuracy and precision based on available studies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Calcitriol impurity profiling is often a balance between sensitivity, specificity, and the complexity of the sample matrix. The following table summarizes the performance of different methods based on reported validation data.
| Analytical Method | Analyte(s) | Accuracy (Recovery %) | Precision (RSD %) | Key Experimental Parameters |
| RP-HPLC-DAD | Calcitriol and 5,6-trans-Calcitriol | >98%[1] | <1.2%[1] | Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm) Mobile Phase: Gradient of water-acetonitrile-methanol Detection: Diode Array Detector (DAD)[1] |
| UHPLC | Calcitriol, Cholecalciferol, Menaquinone-4, Menaquinone-7 | >82%[2][3] | Intra-day: ≤1.9% Inter-day: ≤3.5%[2][3] | Method: Simultaneous determination of vitamins D3 and K2[2][3] |
| LC-MS/MS | 1α,25-dihydroxyvitamin D3 (Calcitriol) | Within 11% of specified concentration[4] | CVs: 3.3% - 9.6%[4] | Sample Preparation: Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE) Dynamic Range: 1 ng/mL to 100 ng/mL[4] |
| RP-HPLC | Cobicistat and related impurities | - | Drug: 0.099% Impurity: 0.6636% | Column: Inertsil ODS – 3V (250 mm X 4.6 mm, 5μ) Mode: Isocratic |
| RP-HPLC | Calcitriol and trans-calcitriol (B196317) in oily matrix | 101.1% - 102.0% | Intra-day: <2.5% Inter-day: <3.2% | Sample Preparation: Dispersive solid-phase extraction (DSPE) |
| Liquid Chromatography | Calcitriol and Alfacalcidol (B1684505) | Average 101% | <1.5%[5] | Column: Silica (5 µm) Mobile Phase: Hexane-tetrahydrofuran-methylene dichloride-isopropanol (72+12+12+4, v/v) Detection: 254 nm[5] |
Experimental Protocols in Detail
The reliability of any analytical method hinges on a well-defined and reproducible experimental protocol. Below are detailed methodologies for some of the key experiments cited in the comparison.
1. RP-HPLC-DAD Method for Calcitriol and its Isomer [1]
-
Chromatographic System: A reverse-phase high-performance liquid chromatography system equipped with a diode array detector.
-
Column: Symmetry C18, 4.6 mm × 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol. The specific gradient profile is optimized to achieve separation of the main component and its isomer.
-
Data Acquisition: Chromatograms are recorded and analyzed using a chromatography workstation.
-
Validation Parameters: The method was validated for specificity, precision, and stability, with RSD values for precision and stability tests being less than 1.2%. Recoveries were reported to be greater than 98%.
2. UHPLC Method for Simultaneous Determination of Vitamins D3 and K2 [2][3]
-
Instrumentation: An ultra-high-pressure liquid chromatography (UHPLC) system.
-
Method: The developed UHPLC method allows for the simultaneous determination of Calcitriol (CT), Cholecalciferol (CHL), Menaquinone-4 (MK-4), and Menaquinone-7 (MK-7).
-
Validation: The method was validated for linearity (R² ≥ 0.9990), recovery (>82%), intra-day precision (≤1.9%), and inter-day precision (≤3.5%), demonstrating its accuracy and robustness.
3. LC-MS/MS Method for Calcitriol in Biological Fluid [4]
-
Sample Preparation: A comprehensive sample preparation technique involving supported liquid extraction (SLE) followed by solid-phase extraction (SPE) is employed to isolate Calcitriol from the plasma matrix.
-
LC-MS/MS System: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Linearity: The assay demonstrated a linear response over a dynamic range of 1 ng/mL to 100 ng/mL, with a correlation coefficient (r²) of 0.9993.
-
Accuracy and Precision: The accuracy was within 11% of the specified concentration for all standards. The precision, expressed as the coefficient of variation (CV), ranged from 3.3% to 9.6% for quality control samples at different concentrations.
Visualizing the Analytical Workflow
To better understand the logical flow of a typical analytical method for Calcitriol impurity analysis, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: A typical workflow for the analysis of impurities in Calcitriol.
References
- 1. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. Validation of liquid chromatographic method for assay of calcitriol and alfacalcidol in capsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcitriol Impurity Profiles: A Guide for Researchers and Drug Development Professionals
Introduction: Calcitriol (B1668218), the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. Its complex synthesis and inherent sensitivity to light, heat, and oxidation make the control of impurities a paramount concern in ensuring its safety and efficacy. This guide provides a comparative analysis of Calcitriol impurity profiles, detailing common impurities, analytical methodologies for their detection, and regulatory acceptance criteria. The information presented herein is intended to assist researchers, scientists, and drug development professionals in navigating the complexities of Calcitriol quality control.
Comparative Analysis of Common Calcitriol Impurities
The United States Pharmacopeia (USP) outlines acceptance criteria for several specified impurities in Calcitriol. The following table summarizes these impurities, their relative retention times (RRT) in a standard high-performance liquid chromatography (HPLC) method, and their not-more-than (NMT) limits. This data provides a baseline for comparing the purity of different Calcitriol active pharmaceutical ingredients (APIs) and finished drug products.
| Impurity Name | Relative Retention Time (RRT) | Acceptance Criteria (NMT %) |
| Triazoline adduct of pre-calcitriol | 0.43 | 0.1 |
| trans-Calcitriol | 0.96 | 0.25 |
| Calcitriol | 1.0 | - |
| 1β-Calcitriol | 1.15 | 0.1 |
| Methylene calcitriol | 1.5 | 0.25 |
| Any unspecified impurity | - | 0.1 |
| Total Impurities | - | 1.0 |
Experimental Protocols for Impurity Profiling
The accurate determination of Calcitriol impurities relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the primary technique for routine quality control, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for identification and quantification of trace-level impurities.
High-Performance Liquid Chromatography (HPLC) Method for Calcitriol Impurity Profiling (Based on USP Monograph)
This method is suitable for the separation and quantification of known and unknown impurities in Calcitriol.
1. Materials and Reagents:
-
Calcitriol Reference Standard (RS)
-
Acetonitrile (B52724) (HPLC grade)
-
Tris(hydroxymethyl)aminomethane
-
Water (HPLC grade)
-
Orthophosphoric acid
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm × 25 cm; 5-µm packing (L7)[1]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and Tris buffer solution (55:45). The Tris buffer is prepared by dissolving an appropriate amount of Tris(hydroxymethyl)aminomethane in water, adjusting the pH with orthophosphoric acid, and filtering.
-
Flow Rate: Approximately 1 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Detector: UV at 230 nm[1]
-
Injection Volume: Approximately 50 µL[1]
3. Preparation of Solutions:
-
Standard Preparation: Accurately weigh a quantity of USP Calcitriol RS and dissolve in acetonitrile (55% of the final volume), then dilute with Tris buffer solution to obtain a known concentration of about 100 µg/mL.[1]
-
Assay (Test) Preparation: Prepare a solution of the Calcitriol sample in the same manner as the Standard Preparation to a concentration of about 100 µg/mL.[1]
-
System Suitability Solution: Heat 2.0 mL of the Standard Preparation at 80°C for 30 minutes to generate the pre-calcitriol isomer.[1]
4. Procedure:
-
Equilibrate the chromatographic system with the mobile phase.
-
Inject the System Suitability Solution. The resolution between pre-calcitriol and calcitriol should be not less than 3.5.[1]
-
Inject the Assay Preparation and record the chromatogram for at least two times the retention time of the calcitriol peak.[1]
-
Identify the specified impurities based on their relative retention times.
-
Calculate the percentage of each impurity by the formula: 100(rᵢ / rₛ), where rᵢ is the peak response of the individual impurity and rₛ is the sum of the responses of all peaks.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Impurity Analysis
For more sensitive and specific analysis, particularly for structural elucidation of unknown impurities, LC-MS/MS is employed.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To remove matrix interferences, especially from biological samples or complex formulations, an extraction step is necessary. For LLE, a solvent like n-hexane can be used. For SPE, a C18 or a mixed-mode cartridge can be employed.
-
Derivatization (Optional): To enhance ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be performed.[2]
2. LC-MS/MS Conditions (General Example):
-
LC System: UHPLC system for high-resolution separation.
-
Column: C18, 2.1 mm × 100 mm; 1.7-µm packing.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities and full scan or product ion scan for identification of unknown impurities.
Visualizing Key Processes
To better understand the biological context and the analytical workflow, the following diagrams are provided.
Caption: Calcitriol signaling pathway.
Caption: Experimental workflow for impurity analysis.
Conclusion
The control of impurities in Calcitriol is a multifaceted process that requires a thorough understanding of potential degradation pathways, robust analytical methodologies, and stringent adherence to regulatory guidelines. This guide provides a foundational framework for the comparative analysis of Calcitriol impurity profiles. By utilizing the provided data and experimental protocols, researchers and drug development professionals can effectively monitor and control impurities, thereby ensuring the quality, safety, and efficacy of Calcitriol-containing products. Continuous monitoring and the application of advanced analytical techniques are essential for maintaining high standards in the pharmaceutical industry.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Calcitriol Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) such as Calcitriol are critical for ensuring drug safety and efficacy. Calcitriol, the active form of vitamin D3, is a potent hormone where even minute levels of impurities can have significant biological effects. Therefore, rigorous analytical method validation and cross-validation are mandated by regulatory bodies to ensure consistent and reliable data throughout the drug development lifecycle.
This guide provides an objective comparison of the principal analytical methodologies for the quantification and monitoring of Calcitriol impurities. It outlines key performance indicators and provides a framework for cross-validation to ensure data integrity when transferring methods or employing multiple techniques.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for assay and impurity profiling of Calcitriol.[1] For enhanced sensitivity and structural identification of impurities at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[1] Ultra-High-Performance Liquid Chromatography (UPLC), a refinement of HPLC, offers faster analysis times and improved resolution.
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as routine quality control, stability studies, or in-depth impurity characterization.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Primary Use | Quantification of Calcitriol, purity assessment. | Trace-level quantification, impurity identification and structural elucidation.[1] |
| Sensitivity | Lower, suitable for impurities at levels >0.1%. | Higher, ideal for trace and ultra-trace level analysis (<0.1%). |
| Specificity | Good, but co-eluting impurities can interfere. | Excellent, provides mass information for definitive identification. |
| Linearity Range | Typically in the µg/mL range. | Can extend to the pg/mL range.[2] |
| Precision (RSD%) | Typically <2% for impurities. | Typically <5% for trace levels. |
| Robustness | Generally high for established methods. | Can be more sensitive to matrix effects. |
| Throughput | Moderate. | Higher, due to faster run times. |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following protocols are based on established and validated procedures for Calcitriol impurity analysis.
USP-Referenced HPLC Method for Chromatographic Purity
This method is suitable for the quantification of Calcitriol and the separation of its related impurities.[3][4]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and Tris buffer solution (55:45).[3]
-
Column: 4.6-mm × 25-cm column containing 5-µm packing L7.[3]
-
Flow Rate: About 1 mL per minute.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: UV detector at 230 nm.[3]
-
Sample Preparation: Dissolve an accurately weighed quantity of Calcitriol in acetonitrile (55% of the final volume) and then dilute with Tris buffer solution to a final concentration of about 100 µg/mL.[3]
UPLC-MS/MS Method for High-Sensitivity Quantification
This method offers higher sensitivity and specificity for the quantification of Calcitriol and its impurities, particularly in biological matrices.[2]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 4mM Ammonium Trifluoroacetate (B). The gradient starts at 80% B, decreases to 20% B over 4 minutes, holds for 1.5 minutes, and then returns to initial conditions.[2]
-
Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Sample Preparation: For plasma samples, solid-phase extraction is employed.[2] Stock solutions are prepared by dissolving Calcitriol in acetonitrile.[2]
Cross-Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent results for the same sample. This workflow is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one.
Conclusion
The choice of an analytical method for Calcitriol impurity profiling is a critical decision that impacts data quality and regulatory compliance. HPLC-UV provides a robust and cost-effective method for routine quantification, while UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and impurity identification. Implementing a rigorous cross-validation plan, as outlined in this guide, is crucial for ensuring the reliability and interchangeability of data generated by different analytical methods, thereby guaranteeing the safety and efficacy of the final drug product.
References
A Comparative Guide to Stability-Indicating Method Validation for Calcitriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stability-indicating analytical methods for Calcitriol, the biologically active form of Vitamin D3. Ensuring the stability of Calcitriol in pharmaceutical formulations is critical for its therapeutic efficacy and safety. This document outlines and compares high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods, presenting their performance based on validation data from various studies. Detailed experimental protocols and visual representations of the analytical workflow and potential degradation pathways are also provided to aid researchers in selecting and implementing the most suitable method for their needs.
Introduction to Stability-Indicating Methods for Calcitriol
Calcitriol is susceptible to degradation under various environmental conditions, including exposure to light, heat, and oxidative stress. A stability-indicating analytical method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development and validation of such methods are mandated by regulatory agencies to ensure the identity, strength, quality, and purity of the drug product throughout its shelf life.
Comparison of Analytical Methods
The most common analytical techniques for the determination of Calcitriol and its degradation products are reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). The following tables summarize the validation parameters of representative methods found in the literature.
Table 1: Comparison of HPLC and UHPLC Method Validation Parameters for Calcitriol Analysis
| Parameter | HPLC Method 1 | UHPLC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | UPLC with Tandem Mass Spectrometer |
| Column | C18, 4.6 x 150 mm, 2.7 µm | UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | Gradient elution with 10% acetonitrile (B52724) in water and acetonitrile | Gradient elution with acetonitrile and 4.0 mM ammonium (B1175870) trifluoroacetate |
| Flow Rate | 1.2 mL/min | 0.2 mL/min |
| Detection | 265 nm | Positive Ionization Mode |
| Linearity Range | 0.80 - 4.80 µg/g | 5 - 200 pg/mL |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but method was validated |
| Precision (%RSD) | 0.6% (reproducibility) | Not explicitly stated, but assay reproducibility was demonstrated |
| Accuracy/Recovery | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Specificity | Stable under forced degradation, no interference peaks observed[1] | High selectivity and specificity reported[2] |
Note: Direct comparison is challenging due to variations in study design and reported parameters. The data presented is a compilation from different sources.
Experimental Protocols
Detailed methodologies are essential for replicating and implementing these analytical methods. Below are protocols for a representative HPLC-UV and a UPLC-MS/MS method for Calcitriol analysis.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is suitable for the quantification of Calcitriol in soft capsule formulations.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 2.7 µm particle size.
-
Mobile Phase A: 10% (v/v) Acetonitrile in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is employed. The specific gradient profile should be optimized to ensure adequate separation of Calcitriol from any potential degradation products.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C (33-37°C range).
-
Detection Wavelength: 265 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of Calcitriol reference standard and dissolve in a suitable solvent (e.g., methanol (B129727) or ethanol) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.80 to 4.8 µg/g).
-
Sample Preparation (Soft Capsules): The content of the soft capsules should be extracted with a suitable solvent, filtered, and diluted with the mobile phase to a concentration within the calibration range.
4. Forced Degradation Studies:
-
To establish the stability-indicating nature of the method, forced degradation studies should be conducted on a Calcitriol solution. The stress conditions typically include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating at 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) for 24 hours.
-
-
The stressed samples are then analyzed by the HPLC method to check for the separation of the Calcitriol peak from any degradation product peaks.
Protocol 2: UPLC-MS/MS Method for Calcitriol in Human Plasma
This method is highly sensitive and suitable for pharmacokinetic studies.
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (MS/MS).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 4.0 mM Ammonium Trifluoroacetate in Water.
-
Gradient Program: A gradient elution is used, starting with a high percentage of mobile phase B and gradually increasing the percentage of mobile phase A.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are prepared using solid-phase extraction (SPE) to remove interfering substances.
-
A deuterated internal standard (Calcitriol-d6) is added to the plasma samples before extraction.
-
The extracted samples are evaporated to dryness and reconstituted in the mobile phase for injection.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The transitions from the precursor ion to the product ion for both Calcitriol and the internal standard are monitored.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) help in visualizing complex processes and relationships.
Caption: Workflow for Stability-Indicating Method Validation.
Caption: Potential Degradation Pathways of Calcitriol.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the stability-indicating analysis of Calcitriol depends on the specific requirements of the study. HPLC-UV methods are robust, widely available, and suitable for routine quality control of pharmaceutical formulations where the concentration of Calcitriol is relatively high. UPLC-MS/MS methods offer superior sensitivity and selectivity, making them ideal for the analysis of Calcitriol in biological matrices or for the identification and quantification of trace-level degradation products.
The provided protocols and diagrams serve as a starting point for researchers. It is essential to perform a thorough method validation according to ICH guidelines to ensure the reliability and accuracy of the results for any specific application. Further research is needed to fully characterize all potential degradation products of Calcitriol under various stress conditions and to develop a single, comprehensive stability-indicating method that can be universally applied.
References
comparison of different detectors for Calcitriol impurity analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in Calcitriol (B1668218) drug substances and products are critical for ensuring safety and efficacy. As a potent, low-dose active pharmaceutical ingredient (API), rigorous analytical control is mandated by regulatory bodies. High-Performance Liquid Chromatography (HPLC) is the cornerstone of Calcitriol analysis, and the choice of detector is paramount in developing a robust and sensitive impurity profiling method. This guide provides an objective comparison of commonly employed HPLC detectors—Diode Array Detector (DAD), Mass Spectrometry (MS), and Charged Aerosol Detector (CAD)—supported by available experimental data and detailed protocols.
Principles of Detection and Applicability to Calcitriol
Calcitriol and its related impurities, which can arise from manufacturing processes or degradation, often share structural similarities.[1] This necessitates highly selective and sensitive analytical methods. The choice of detector is influenced by the physicochemical properties of the impurities, the required sensitivity, and the desired level of information (quantitative vs. structural).
-
Diode Array Detector (DAD): This detector measures the absorption of ultraviolet-visible (UV-Vis) light by the analyte. It is a widely used and robust technique for quantitative analysis, particularly for compounds with chromophores. Calcitriol and many of its isomers and degradation products possess a conjugated triene system that absorbs UV light, making DAD a suitable detector.[2]
-
Mass Spectrometry (MS): An MS detector ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio. It offers high sensitivity and selectivity and provides valuable structural information, making it ideal for identifying unknown impurities. For Calcitriol, which can have low circulating concentrations in biological matrices, LC-MS/MS is a powerful tool and often requires derivatization to enhance ionization and sensitivity.[3][4]
-
Charged Aerosol Detector (CAD): CAD is a universal detector that measures the charge of aerosol particles produced from the HPLC eluent. Its response is proportional to the mass of the non-volatile analyte, largely independent of its chemical structure. This makes it particularly useful for quantifying compounds that lack a chromophore or when reference standards for all impurities are not available.[5][6]
Quantitative Performance Comparison
The following table summarizes the performance characteristics of DAD, MS, and CAD for the analysis of Calcitriol and its related compounds based on available literature. It is important to note that direct head-to-head comparative studies for all three detectors on Calcitriol impurities are limited. The data presented is compiled from different studies and should be considered in the context of the specific experimental conditions.
| Parameter | HPLC-UV/DAD | LC-MS/MS | HPLC-CAD |
| Principle | UV-Vis Absorbance | Mass-to-Charge Ratio | Charged Aerosol Measurement |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sensitivity | ng/mL range | pg/mL to ng/mL range | low ng on column |
| Linearity (R²) (Calcitriol) | > 0.999 (0.1714 - 1.36 µg/mL)[2] | > 0.99 (pg/mL to ng/mL range)[7] | Generally non-linear over a wide range, but can be fitted with polynomial functions. |
| Limit of Detection (LOD) | 39.75 ng/mL (Calcitriol)[2] | As low as 0.01 ng/mL in serum[8] | Generally in the low ng on-column range.[9] |
| Limit of Quantitation (LOQ) | 141.6 ng/mL (Calcitriol)[2] | As low as 0.05 ng/mL in serum[8] | Generally in the low ng on-column range.[9] |
| Universal Response | No (Chromophore dependent) | No (Ionization dependent) | Yes (for non-volatile analytes) |
| Structural Information | Limited (UV spectrum) | Yes (Mass spectrum, fragmentation) | No |
| Gradient Compatibility | Excellent | Excellent | Good (response can be affected, may require inverse gradient) |
| Derivatization Required | No | Often for improved sensitivity of Calcitriol[3][4] | No |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for each detection method.
HPLC-UV/DAD Method for Calcitriol and 5,6-trans-Calcitriol
This method is suitable for the quantification of Calcitriol and its key isomer in pharmaceutical capsules.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: Symmetry C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with water, acetonitrile (B52724), and methanol.
-
Detection Wavelength: 265 nm.[10]
-
-
Sample Preparation:
-
Extract the contents of the Calcitriol soft capsules with a suitable organic solvent.
-
Dilute the extract to a known concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm filter before injection.
-
LC-MS/MS Method for Calcitriol in Biological Matrices
This high-sensitivity method is often employed for pharmacokinetic studies but can be adapted for trace impurity analysis. It typically involves derivatization to enhance the signal.[3][4]
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Sample Preparation (from plasma):
-
Perform Solid Phase Extraction (SPE) to isolate Calcitriol from the plasma matrix.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[3][4]
-
Incubate to allow the reaction to complete.
-
Inject the derivatized sample into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µ).[3]
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium (B1175870) trifluoroacetate).[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the derivatized Calcitriol and its impurities.
-
HPLC-CAD Method for Non-Volatile Impurities
-
Instrumentation: High-Performance Liquid Chromatograph with a Charged Aerosol Detector.
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of volatile solvents such as acetonitrile and water with volatile additives like formic acid or ammonium acetate. Non-volatile buffers (e.g., phosphate) must be avoided.
-
-
Sample Preparation:
-
Dissolve the Calcitriol sample in a suitable diluent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
CAD Settings:
-
Nebulizer Temperature: Optimize based on the mobile phase composition.
-
Data Collection Rate: Set appropriately for the peak widths.
-
An inverse gradient of the mobile phase can be introduced post-column and pre-detector to normalize the detector response across the gradient for improved quantitation.
-
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for Calcitriol Impurity Analysis
Caption: A generalized workflow for the analysis of impurities in Calcitriol samples.
Detector Selection Logic for Calcitriol Impurity Analysis
Caption: A decision tree for selecting the appropriate detector for Calcitriol impurity analysis.
Conclusion and Recommendations
The choice of detector for Calcitriol impurity analysis is contingent on the specific analytical goals.
-
HPLC-UV/DAD is a reliable and cost-effective choice for the routine quality control of known Calcitriol impurities that possess a UV chromophore. It offers good sensitivity and reproducibility for quantitative purposes.
-
LC-MS/MS is the gold standard for the identification of unknown impurities and for trace-level quantification, particularly in complex matrices. Its high sensitivity and specificity are unparalleled, although it may require sample derivatization and is a more complex and expensive technique.
-
HPLC-CAD provides a valuable orthogonal detection method, especially when dealing with a mix of known and unknown impurities, some of which may lack chromophores. Its near-uniform response for non-volatile compounds simplifies the quantification of impurities for which reference standards are not available.
For comprehensive impurity profiling during drug development, a combination of detectors is often the most effective strategy. For instance, an HPLC system configured with both DAD and MS detectors can provide both quantitative data for known impurities and structural information for unknown peaks in a single run. The addition of a CAD can further enhance the quantitative accuracy for all non-volatile species present. For routine quality control in a manufacturing setting, a validated HPLC-UV/DAD method is typically sufficient and cost-effective.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 3. ijbio.com [ijbio.com]
- 4. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs | Semantic Scholar [semanticscholar.org]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. ijlpr.com [ijlpr.com]
A Framework for Inter-Laboratory Comparison of Calcitriol Impurity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study on the analysis of impurities in Calcitriol. While no public data from a direct inter-laboratory comparison for Calcitriol impurities is currently available, this document outlines standardized experimental protocols and data reporting structures to ensure the comparability of results across different laboratories. The methodologies presented are based on established analytical techniques for Calcitriol impurity profiling.[1][2]
Introduction to Calcitriol and Its Impurities
Calcitriol, the active form of vitamin D3, is a critical hormone for calcium homeostasis.[1] Its complex synthesis and sensitivity to light, heat, and oxidation can lead to the formation of various process-related and degradation impurities.[1] Rigorous analytical testing is therefore essential to ensure the quality, safety, and efficacy of Calcitriol drug products. Common impurities include isomerization products, oxidation products, and photodegradation derivatives.[1]
Analytical Techniques for Impurity Profiling
Several advanced analytical techniques are employed for the detection and quantification of Calcitriol impurities.[1][2] The choice of method depends on the specific impurity and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assay and impurity profiling of Calcitriol.[1] The United States Pharmacopeia (USP) details a specific HPLC method for chromatographic purity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the identification and quantification of low-level and structurally related impurities.[1][4]
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents.[1]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for detecting and quantifying elemental impurities.[1][5]
Proposed Inter-Laboratory Study Protocol
This section outlines a standardized protocol to ensure consistency and comparability of results among participating laboratories. This framework is adapted from established guidelines for inter-laboratory comparisons.[6][7][8]
3.1. Study Objective
To assess the proficiency of participating laboratories in quantifying known Calcitriol impurities and to compare the performance of different analytical methods.
3.2. Test Samples
A coordinating laboratory will prepare and distribute blinded samples of Calcitriol containing known concentrations of specific impurities (e.g., Calcitriol EP Impurity A, B, and C).[9][10][11][12] Each participant will receive a set of identical samples.
3.3. Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
While laboratories may use their own validated methods, the following protocol is recommended as a baseline for comparison. This protocol is based on the principles outlined in the USP monograph for Calcitriol.[3]
3.3.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tris(hydroxymethyl)aminomethane
-
Phosphoric acid
-
Calcitriol Reference Standard (RS)
-
Calcitriol Impurity Reference Standards (e.g., Impurity A, B, C)
3.3.2. Chromatographic Conditions
-
Column: C18, 4.6 mm x 25 cm, 5 µm packing (or equivalent)
-
Detector: UV at 230 nm[3]
-
Flow Rate: Approximately 1 mL/min[3]
-
Column Temperature: 40 °C[3]
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer (e.g., Tris buffer) and an organic solvent (e.g., acetonitrile).
3.3.3. Preparation of Solutions
-
Standard Preparation: Accurately weigh and dissolve USP Calcitriol RS in a suitable solvent to obtain a known concentration.[3]
-
Impurity Standard Stock Solutions: Prepare individual stock solutions of each Calcitriol impurity reference standard.
-
System Suitability Solution: Prepare a solution containing Calcitriol and its key impurities to verify the system's performance.[3]
-
Test Solution: Accurately weigh and dissolve the blinded Calcitriol sample as per the provided instructions.[3]
3.3.4. System Suitability Before analysis, the following criteria must be met:
-
Resolution: The resolution between the Calcitriol peak and the closest eluting impurity peak should be not less than 3.5.[3]
-
Tailing Factor: The tailing factor for the Calcitriol and impurity peaks should be within an acceptable range (e.g., less than 2.0).[6]
-
Relative Standard Deviation (%RSD): The %RSD for replicate injections of the standard solution should be not more than 1.0%.[3]
3.3.5. Data Analysis Calculate the percentage of each impurity in the blinded samples using an appropriate method, such as area normalization or an external standard method.[6]
Data Presentation
To facilitate a clear and objective comparison of results, all quantitative data should be summarized in the following standardized tables.
Table 1: Laboratory Participant Information
| Laboratory ID | Country | Analytical Technique Used | Instrument Manufacturer & Model |
|---|---|---|---|
| Lab-01 | |||
| Lab-02 |
| Lab-03 | | | |
Table 2: System Suitability Test (SST) Results
| Laboratory ID | Resolution (Calcitriol & Key Impurity) | Tailing Factor (Calcitriol) | Tailing Factor (Impurity) | %RSD of 6 Injections |
|---|---|---|---|---|
| Lab-01 | ||||
| Lab-02 |
| Lab-03 | | | | |
Table 3: Quantitative Analysis of Calcitriol Impurities in Blinded Samples
| Laboratory ID | Sample ID | Impurity Name | Reported Concentration (%) | Mean (%) | Standard Deviation |
|---|---|---|---|---|---|
| Lab-01 | A | Impurity A | |||
| Impurity B | |||||
| B | Impurity A | ||||
| Impurity B | |||||
| Lab-02 | A | Impurity A | |||
| Impurity B | |||||
| B | Impurity A | ||||
| Impurity B | |||||
| Lab-03 | A | Impurity A | |||
| Impurity B | |||||
| B | Impurity A |
| | | Impurity B | | | |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory comparison study.
5.2. Calcitriol Signaling Pathway
The diagram below provides a simplified overview of the Calcitriol signaling pathway, which is crucial for its biological function.[12]
References
- 1. veeprho.com [veeprho.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Calcitriol [drugfuture.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. usp.org [usp.org]
- 6. benchchem.com [benchchem.com]
- 7. What is an inter laboratory comparison ? [compalab.org]
- 8. eas-eth.org [eas-eth.org]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. allmpus.com [allmpus.com]
- 11. veeprho.com [veeprho.com]
- 12. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
Navigating the Maze: A Comparative Guide to Calcitriol Impurity Qualification
For Researchers, Scientists, and Drug Development Professionals
The regulatory landscape for pharmaceutical impurities is a complex web of guidelines and standards. For a potent compound like Calcitriol, the biologically active form of vitamin D3, ensuring the safety and purity of the drug substance is paramount. This guide provides an objective comparison of the regulatory requirements for Calcitriol impurity qualification, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical aspect of pharmaceutical manufacturing.
Regulatory Framework: A Harmonized Approach
The qualification of impurities in drug substances is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. These guidelines are adopted by major regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), leading to a largely harmonized approach.
The key ICH guidelines applicable to Calcitriol impurity qualification are:
-
ICH Q3A(R2): Impurities in New Drug Substances
-
ICH Q3B(R2): Impurities in New Drug Products
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents
-
ICH Q3D(R2): Guideline for Elemental Impurities
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk
The fundamental principle of these guidelines is to set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.
Comparison of Impurity Thresholds: ICH, USP, and EP
The following table summarizes the thresholds for reporting, identification, and qualification of organic impurities as stipulated by ICH Q3A, which are generally reflected in the USP and EP monographs for Calcitriol. Given Calcitriol's low daily dose, the thresholds are typically expressed in terms of percentage.
| Threshold Type | ICH Q3A Guideline (for MDD ≤ 2 g/day ) | Notes |
| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the registration application. |
| Identification Threshold | ≥ 0.10% | Impurities at or above this level must be structurally identified. |
| Qualification Threshold | ≥ 0.15% | Impurities at or above this level must be qualified through toxicological studies or other means to ensure their safety. |
It is important to consult the most current USP and EP monographs for Calcitriol for specific acceptance criteria for named impurities.[1] While harmonization is the goal, minor differences may exist.
Specified Impurities in Calcitriol: A Comparative Look
The United States Pharmacopeia (USP) monograph for Calcitriol specifies limits for several known impurities. The European Pharmacopoeia (EP) monograph (0883) for Calcitriol also outlines requirements for related substances, which are expected to be broadly similar.
| Impurity Name | Relative Retention Time (USP) | USP Limit (%) | Notes |
| Pre-Calcitriol | ~0.9 | - | Controlled as part of the total impurities. |
| trans-Calcitriol | ~1.2 | ≤ 1.5 | An isomer of Calcitriol. |
| Any other individual impurity | - | ≤ 0.5 | Limit for any single unspecified impurity. |
| Total Impurities | - | ≤ 2.5 | The sum of all impurities. |
Note: The limits and relative retention times are based on the USP monograph and may vary slightly depending on the specific analytical method used. The European Pharmacopoeia should be consulted for its specific requirements.
Experimental Protocols for Impurity Analysis
The primary analytical technique for the quantification of Calcitriol and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for identification.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical reversed-phase HPLC method for the analysis of Calcitriol and its related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and/or methanol). A common mobile phase is a mixture of water, acetonitrile, and methanol. |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 - 20 µL |
Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[2][3]
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light
The degradation products are then analyzed by HPLC and LC-MS to determine their structures and fragmentation patterns.
Visualizing Key Processes
To better understand the context of Calcitriol impurity qualification, the following diagrams illustrate the biosynthesis pathway of Calcitriol, a typical experimental workflow for impurity analysis, and the logical relationship of regulatory guidelines.
References
A Comparative Study on the Forced Degradation of Calcitriol and its Analogues, Paricalcitol and Doxercalciferol
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Stability Profiles of Key Vitamin D Receptor Agonists
This guide provides a comprehensive comparative analysis of the forced degradation behavior of calcitriol (B1668218) and its synthetic analogues, paricalcitol (B1678470) and doxercalciferol (B1670903). Understanding the intrinsic stability of these active pharmaceutical ingredients (APIs) under various stress conditions is paramount for the development of robust and safe pharmaceutical formulations. This report compiles and analyzes available data from scientific literature to offer a comparative overview of their degradation pathways and stability profiles.
Comparative Stability Analysis
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following tables summarize the available data on the degradation of calcitriol, paricalcitol, and doxercalciferol under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
It is important to note that the following data has been compiled from separate studies, and direct head-to-head comparative studies under identical conditions were not available in the public domain. Therefore, the comparison should be interpreted with consideration of potential variations in experimental conditions.
| Stress Condition | Calcitriol | Paricalcitol | Doxercalciferol |
| Acidic Hydrolysis | Reported to be stable. | No interference with the main peak was observed, suggesting stability. | Information not available. |
| Basic Hydrolysis | Reported to be stable. | No interference with the main peak was observed, suggesting stability. | Information not available. |
| Oxidative Degradation | Reported to be stable. | No interference with the main peak was observed, suggesting stability. | Approximately 36% degradation was observed when treated with 30% hydrogen peroxide and heated at 80°C for 20 minutes.[1] |
| Thermal Degradation | Reported to be stable. | No interference with the main peak was observed, suggesting stability. | Information not available. |
| Photolytic Degradation | Information not available. | Sensitive to light, but stable when protected in secondary packaging.[2] | Information not available. |
Table 1: Summary of Forced Degradation Data for Calcitriol and its Analogues.
Insights into Degradation Pathways
While detailed degradation pathways for all three compounds under all stress conditions are not fully elucidated in the available literature, some key insights can be drawn:
-
Doxercalciferol appears to be the most susceptible to oxidative degradation among the three analogues, with significant degradation observed under oxidative stress. This suggests that formulations of doxercalciferol may require protection from oxidizing agents.
-
Paricalcitol exhibits notable stability under a range of forced degradation conditions, including acidic, basic, oxidative, and thermal stress. However, its sensitivity to light necessitates appropriate light-protected packaging.
-
Calcitriol is reported to be stable under the tested forced degradation conditions in some studies, indicating a robust chemical structure.
Experimental Protocols
The following are generalized experimental protocols for forced degradation studies based on methodologies reported in the literature for vitamin D analogues. These protocols are intended to serve as a reference and should be optimized for specific laboratory conditions and analytical instrumentation.
General Sample Preparation
A stock solution of the API (Calcitriol, Paricalcitol, or Doxercalciferol) is typically prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.
Forced Degradation Conditions
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of 1 N HCl and kept at room temperature or heated (e.g., 60-80°C) for a specified period (e.g., 2-24 hours). The solution is then neutralized with an equivalent amount of 1 N NaOH.
-
Basic Hydrolysis: The stock solution is mixed with an equal volume of 1 N NaOH and kept at room temperature or heated for a specified period. The solution is then neutralized with an equivalent amount of 1 N HCl.
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3-30%) and kept at room temperature for a specified period.
-
Thermal Degradation: The solid API or a solution of the API is exposed to high temperatures (e.g., 80-105°C) for a specified period in a hot air oven.
-
Photolytic Degradation: The API solution is exposed to a UV light source (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a defined duration. A control sample is kept in the dark to differentiate between thermal and photolytic degradation.
Analytical Method for Degradation Monitoring
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically employed to separate the parent drug from its degradation products.
-
Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is used in either isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength is usually set at the λmax of the respective compound (around 265 nm for calcitriol and its analogues).
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.
Visualizing the Process
To better understand the workflow of a forced degradation study, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Assessing the Purity of Calcitriol Impurity C Reference Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of reference standards are paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a comprehensive comparison of commercially available Calcitriol Impurity C reference standards, detailed experimental protocols for purity assessment, and a visualization of the relevant biological pathway.
Calcitriol Impurity C, a triazoline adduct of pre-calcitriol, is a critical reference standard for the quality control of Calcitriol, the active form of vitamin D3.[1][2][3] Ensuring the high purity of this standard is essential for accurate identification and quantification of impurities in Calcitriol drug substances and products.
Comparison of Commercially Available Calcitriol Impurity C Reference Standards
The selection of a suitable reference standard is a critical first step. The following table summarizes the key characteristics of Calcitriol Impurity C reference standards available from various suppliers. It is important to note that purity values are as stated by the suppliers and may be determined by different analytical methods.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| BOC Sciences | Calcitriol EP Impurity C | 86307-44-0 | C35H49N3O5 | 591.78 | >98% |
| Clinisciences | Impurity C of Calcitriol | 86307-44-0 | C35H49N3O5 | 591.78 | Not Specified |
| Chemicea | Calcitriol EP Impurity C | 86307-44-0 | C35H49N3O5 | 591.8 | Not Specified |
| Allmpus | CALCITRIOL EP IMPURITY C | 86307-44-0 | C35H49N3O5 | 591.78 | 95% by HPLC |
| Veeprho | Calcitriol EP Impurity C | 86307-44-0 | C35H49N3O5 | 591.78 | Not Specified |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of a Calcitriol Impurity C reference standard requires robust analytical methods. The following protocols are representative methods based on established techniques for the analysis of Calcitriol and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical reference standards.[4] A reversed-phase HPLC method is suitable for separating Calcitriol Impurity C from other related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm packing (or equivalent) |
| Mobile Phase | Acetonitrile (B52724) and Water in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[5] |
| Detection Wavelength | 230 nm[5] |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Calcitriol Impurity C reference standard.
-
Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution into the chromatograph.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
The purity is calculated by the area normalization method, where the area of the principal peak is expressed as a percentage of the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of reference standards, providing information on the molecular structure and the presence of impurities.[6]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Sample Preparation:
-
Accurately weigh 2-5 mg of the Calcitriol Impurity C reference standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6).
-
Transfer the solution to an NMR tube.
Experimental Parameters:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the chemical structure and identify any organic impurities.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to further confirm the structure.
-
Quantitative NMR (qNMR): For a more precise purity assessment, a certified internal standard can be used.
Data Analysis: The purity is determined by comparing the integral of the signals corresponding to the Calcitriol Impurity C molecule with the integrals of signals from impurities and the residual solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for the detection and identification of trace impurities.[] As Calcitriol Impurity C is a 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adduct, this technique is particularly relevant.[]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
-
Tandem mass spectrometer (e.g., triple quadrupole or time-of-flight)
Liquid Chromatography Conditions:
-
Use similar HPLC conditions as described in the HPLC protocol. A mobile phase compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers) should be employed.
Mass Spectrometry Parameters:
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted impurity analysis |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-450°C |
Procedure:
-
Inject the sample solution into the LC-MS system.
-
Acquire mass spectral data for the eluting peaks.
-
The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to identify known and unknown impurities by comparing with a spectral library or through structural elucidation.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a Calcitriol Impurity C reference standard.
Caption: A logical workflow for the purity assessment of a reference standard.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then modulates the transcription of various genes.[3][4] Understanding this pathway is crucial for contextualizing the importance of Calcitriol and its impurities in biological systems.
Caption: The genomic signaling pathway of Calcitriol.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 4. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes | MDPI [mdpi.com]
- 5. Calcitriol [drugfuture.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Safety Operating Guide
Personal protective equipment for handling Impurity C of Calcitriol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Personal Protection, and Disposal of Calcitriol Impurity C.
The following guide provides critical safety and logistical information for the handling of Calcitriol Impurity C (CAS No. 86307-44-0). Due to the limited availability of a specific Safety Data Sheet (SDS) for this impurity, the following recommendations are based on the safety guidelines for the parent compound, Calcitriol, a potent steroid hormone. It is imperative to treat Calcitriol Impurity C with a similar high degree of caution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of Calcitriol Impurity C. The following table summarizes the recommended protective gear.
| Equipment | Specifications | Purpose |
| Respiratory Protection | NIOSH-approved air-purifying respirator with appropriate particulate filters. For higher exposure risks, a powered air-purifying respirator (PAPR) is recommended. | To prevent inhalation of airborne particles. |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standards. Change gloves frequently and immediately if contaminated. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield, or a full-face respirator. | To protect eyes and face from splashes and airborne particles. |
| Protective Clothing | A disposable, polyethylene-coated polypropylene (B1209903) gown or a similar non-absorbent material. Laboratory coats are not sufficient. | To protect skin and personal clothing from contamination. |
| Footwear | Disposable shoe covers worn over closed-toe shoes. | To prevent the spread of contamination outside the work area. |
Operational and Disposal Plans
A meticulous operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Handling Procedures:
-
Containment: All handling of Calcitriol Impurity C should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Weighing: Use a balance with a draft shield inside the containment unit.
-
Cleaning: Decontaminate all surfaces and equipment with a suitable solvent (e.g., alcohol) followed by a detergent solution after each use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan:
-
Waste Segregation: All disposable PPE, contaminated labware, and excess Calcitriol Impurity C should be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal service in accordance with local, state, and federal regulations. Do not mix with general laboratory waste.
Experimental Protocols: Accidental Spill Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and contamination.
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as detailed in the table above.
-
Absorb the spill with an inert absorbent material.
-
Decontaminate the area with a suitable solvent and then a detergent solution.
-
Collect all contaminated materials in a hazardous waste container.
Major Spill (outside of a fume hood):
-
Evacuate the area immediately and restrict access.
-
Alert the institutional safety officer and follow emergency protocols.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Workflow for Accidental Spill Response
The following diagram illustrates the step-by-step procedure for managing an accidental spill of Calcitriol Impurity C.
Caption: Workflow for responding to an accidental spill of Calcitriol Impurity C.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
